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  • Product: 2-morpholino-2,3-dihydro-1H-indene-2-carboxylic acid
  • CAS: 1157501-50-2

Core Science & Biosynthesis

Foundational

synthesis of 2-morpholino-2,3-dihydro-1H-indene-2-carboxylic acid

An In-depth Technical Guide to the Synthesis of 2-morpholino-2,3-dihydro-1H-indene-2-carboxylic acid Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive ov...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 2-morpholino-2,3-dihydro-1H-indene-2-carboxylic acid

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic route for 2-morpholino-2,3-dihydro-1H-indene-2-carboxylic acid, a molecule of interest for researchers in drug discovery and development. The proposed synthesis is designed based on established chemical principles and draws from methodologies reported in peer-reviewed literature for analogous structures. This document will detail the retrosynthetic analysis, a step-by-step experimental protocol, and the underlying chemical rationale for each transformation. Visual aids in the form of reaction schemes and mechanistic diagrams are provided to enhance understanding.

Introduction and Retrosynthetic Analysis

The 2-morpholino-2,3-dihydro-1H-indene-2-carboxylic acid scaffold integrates the rigid indane framework with a morpholine moiety, creating a three-dimensional structure that is of significant interest in medicinal chemistry. The design of a robust and efficient synthesis for this target molecule is paramount for enabling its biological evaluation.

Our retrosynthetic strategy for the target molecule begins with the disconnection of the morpholine ring, leading back to a key intermediate, 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid. This amino acid can be accessed from a more readily available precursor, its ethyl ester. The synthesis of this amino ester can be achieved through the alkylation of an isocyanoacetate with 1,2-bis(bromomethyl)benzene, followed by hydrolysis of the isocyano group.

Retrosynthesis Target 2-Morpholino-2,3-dihydro-1H-indene-2-carboxylic acid Intermediate1 2-Amino-2,3-dihydro-1H-indene-2-carboxylic acid Target->Intermediate1 Morpholine formation Intermediate2 Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate Intermediate1->Intermediate2 Ester hydrolysis Intermediate3 Ethyl 2-isocyano-2,3-dihydro-1H-indene-2-carboxylate Intermediate2->Intermediate3 Isocyanide hydrolysis StartingMaterials 1,2-Bis(bromomethyl)benzene + Ethyl Isocyanoacetate Intermediate3->StartingMaterials Cyclization

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Pathway

The forward synthesis is a four-step process commencing with commercially available starting materials.

Synthetic Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: Hydrolysis of Isocyanide cluster_2 Step 3: Morpholine Ring Formation cluster_3 Step 4: Saponification 1,2-Bis(bromomethyl)benzene Step1_Product 1,2-Bis(bromomethyl)benzene->Step1_Product K2CO3, TBAHS MeCN, 70-80°C Ethyl Isocyanoacetate Ethyl Isocyanoacetate->Step1_Product Step2_Input Step1_Product->Step2_Input Step2_Product Step2_Input->Step2_Product HCl, EtOH EtOAc Step3_Input Step2_Product->Step3_Input Step3_Product Step3_Input->Step3_Product Base (e.g., K2CO3) Solvent (e.g., DMF) Bis(2-chloroethyl) ether Bis(2-chloroethyl) ether->Step3_Product Step4_Input Step3_Product->Step4_Input Final_Product Target Molecule Step4_Input->Final_Product LiOH·H2O THF, MeOH, H2O

Caption: Proposed four-step synthesis of the target molecule.

Step-by-Step Experimental Protocol
Step 1: Synthesis of Ethyl 2-isocyano-2,3-dihydro-1H-indene-2-carboxylate

This initial step involves a cyclization reaction to form the indane core. The reaction proceeds via a tandem alkylation of ethyl isocyanoacetate with 1,2-bis(bromomethyl)benzene.

Protocol:

  • To a solution of ethyl isocyanoacetate (1.0 eq) in acetonitrile (MeCN), add finely ground potassium carbonate (K₂CO₃, 6.0 eq) and tetrabutylammonium hydrogen sulfate (TBAHS, 0.2 eq).

  • Add 1,2-bis(bromomethyl)benzene (1.0 eq) to the mixture.

  • Heat the resulting heterogeneous mixture to 70-80 °C under an inert atmosphere (e.g., Argon) for 16 hours.[1]

  • Upon completion, cool the reaction mixture and concentrate it under reduced pressure.

  • Dissolve the residue in ethyl acetate (EtOAc) and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Reagent/SolventMolar Eq.Molecular Weight ( g/mol )Amount
Ethyl isocyanoacetate1.0113.12(Scale dependent)
1,2-Bis(bromomethyl)benzene1.0263.96(Scale dependent)
Potassium Carbonate6.0138.21(Scale dependent)
TBAHS0.2339.53(Scale dependent)
Acetonitrile-41.05(Solvent)
Step 2: Synthesis of Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate

The isocyano group is hydrolyzed under acidic conditions to afford the corresponding primary amine.

Protocol:

  • Dissolve the ethyl 2-isocyano-2,3-dihydro-1H-indene-2-carboxylate (1.0 eq) in a mixture of EtOAc and absolute ethanol (EtOH).

  • Add concentrated hydrochloric acid (HCl) to the solution.

  • Stir the reaction mixture under an inert atmosphere at room temperature for 20 hours.[1]

  • After the reaction is complete, concentrate the mixture to remove volatile components.

  • Add water and basify the mixture with a saturated solution of sodium bicarbonate (NaHCO₃) to a pH of 8-9.

  • Extract the aqueous layer with EtOAc.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the desired amino ester.

Reagent/SolventMolar Eq.Molecular Weight ( g/mol )Amount
Ethyl 2-isocyano-2,3-dihydro-1H-indene-2-carboxylate1.0215.25(Scale dependent)
Hydrochloric Acid(Excess)36.46(Catalyst)
Ethanol/Ethyl Acetate--(Solvent)
Step 3: Synthesis of Ethyl 2-morpholino-2,3-dihydro-1H-indene-2-carboxylate

The primary amine is subsequently alkylated with a suitable bis-electrophile to form the morpholine ring.

Protocol:

  • Dissolve the ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add a base, such as potassium carbonate (K₂CO₃, 2.5 eq), to the solution.

  • Add bis(2-chloroethyl) ether (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to an elevated temperature (e.g., 80-100 °C) and monitor by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction, dilute with water, and extract with EtOAc.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product via column chromatography.

Reagent/SolventMolar Eq.Molecular Weight ( g/mol )Amount
Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate1.0205.26(Scale dependent)
Bis(2-chloroethyl) ether1.1143.01(Scale dependent)
Potassium Carbonate2.5138.21(Scale dependent)
Dimethylformamide-73.09(Solvent)
Step 4: Synthesis of 2-morpholino-2,3-dihydro-1H-indene-2-carboxylic acid

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid.

Protocol:

  • To a solution of ethyl 2-morpholino-2,3-dihydro-1H-indene-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF), methanol (MeOH), and water, add lithium hydroxide monohydrate (LiOH·H₂O, 6.0 eq).

  • Stir the reaction mixture for 16 hours at room temperature.[1]

  • After completion, acidify the mixture with 1 M HCl to a pH of 2-3.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.

Reagent/SolventMolar Eq.Molecular Weight ( g/mol )Amount
Ethyl 2-morpholino-2,3-dihydro-1H-indene-2-carboxylate1.0275.35(Scale dependent)
Lithium Hydroxide Monohydrate6.041.96(Scale dependent)
THF/Methanol/Water--(Solvent)

Mechanistic Insights

Mechanism of the Initial Cyclization

The formation of the indane ring in Step 1 is a classic example of a base-mediated tandem alkylation. The α-proton of the ethyl isocyanoacetate is acidic and is deprotonated by the potassium carbonate to form a resonance-stabilized carbanion. This nucleophile then attacks one of the benzylic bromides of 1,2-bis(bromomethyl)benzene in an Sₙ2 reaction. A subsequent intramolecular Sₙ2 reaction, where the newly formed carbanion attacks the remaining benzylic bromide, closes the five-membered ring.

Cyclization_Mechanism Isocyanoacetate Ethyl Isocyanoacetate Carbanion Enolate Intermediate Isocyanoacetate->Carbanion Base (K2CO3) Monoalkylation Mono-alkylated Intermediate Carbanion->Monoalkylation SN2 attack Dibromide 1,2-Bis(bromomethyl)benzene Dibromide->Monoalkylation Cyclized_Product Ethyl 2-isocyano-2,3-dihydro-1H-indene-2-carboxylate Monoalkylation->Cyclized_Product Intramolecular SN2

Caption: Simplified mechanism of the cyclization step.

Conclusion

The synthetic route outlined in this guide presents a viable and logical approach to the . By leveraging established methodologies for the formation of the indane core and the subsequent introduction of the morpholine moiety, this guide provides a solid foundation for researchers and drug development professionals to access this valuable compound. The detailed protocols and mechanistic explanations are intended to facilitate the practical application of this synthesis in a laboratory setting.

References

  • He, L., et al. (2021). Design, Synthesis, and Bioactivity Evaluation of Novel Indene Amino Acid Derivatives as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 69(17), 5034-5044. [Link]

Sources

Exploratory

An In-Depth Technical Guide to 2-morpholino-2,3-dihydro-1H-indene-2-carboxylic acid (CAS: 1157501-50-2)

Introduction: Unveiling a Molecule of Latent Potential In the landscape of modern drug discovery and chemical biology, novel molecular scaffolds serve as the foundational blueprints for therapeutic innovation. This guide...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Molecule of Latent Potential

In the landscape of modern drug discovery and chemical biology, novel molecular scaffolds serve as the foundational blueprints for therapeutic innovation. This guide focuses on 2-morpholino-2,3-dihydro-1H-indene-2-carboxylic acid, a compound identified by the CAS number 1157501-50-2. While specific research on this exact molecule is not yet prevalent in peer-reviewed literature, a systematic analysis of its constituent structural motifs—the indane core, the morpholine substituent, and the carboxylic acid functional group—provides a compelling rationale for its investigation.

This document serves as a technical primer for researchers, scientists, and drug development professionals. It moves beyond basic data to provide a prospective analysis of the compound's synthesis, a robust workflow for its characterization, and a logical framework for exploring its hypothesized biological activities. By deconstructing the molecule and drawing upon established principles from medicinal chemistry, we can illuminate a path for unlocking its potential.

Core Structural Analysis and Physicochemical Rationale

The therapeutic promise of any compound is intrinsically linked to its structure. The title compound is a unique amalgamation of three key chemical moieties, each contributing distinct properties that are highly valued in medicinal chemistry.

  • The 2,3-Dihydro-1H-indene (Indane) Scaffold: This rigid, bicyclic hydrocarbon framework is a common feature in a variety of pharmacologically active agents.[1][2][3] Its conformational rigidity can be advantageous for optimizing binding to biological targets by reducing the entropic penalty upon binding. Derivatives of the indane core are known to exhibit a wide range of biological effects, including anti-inflammatory, analgesic, and potent anti-proliferative properties.[1][2][4][5] Notably, certain indene derivatives have been developed as tubulin polymerization inhibitors, a well-established mechanism for anticancer agents.[4]

  • The Morpholine Ring: The morpholine heterocycle is widely regarded as a "privileged structure" in drug design.[6][7] Its inclusion in a molecule can confer a range of benefits, including improved aqueous solubility, metabolic stability, and pharmacokinetic profiles.[7][8] The morpholine nitrogen has a pKa that is typically lower than other cyclic amines, which can be beneficial for modulating interactions with biological targets and improving oral bioavailability. This moiety is a component of numerous approved drugs, including anticancer agents (e.g., Gefitinib), antibiotics (e.g., Linezolid), and antidepressants.[9][10][11] Its role can range from a simple solubilizing group to an integral component of a pharmacophore that engages in critical hydrogen bonding interactions with a target protein.[10]

  • The Carboxylic Acid Group: This functional group provides a critical handle for both biological interaction and synthetic modification. As a potential hydrogen bond donor and acceptor, it can anchor the molecule within a receptor's active site. Furthermore, the carboxylic acid is a versatile precursor for the synthesis of a diverse library of derivatives, such as esters and amides, which is a cornerstone of structure-activity relationship (SAR) studies aimed at optimizing potency and drug-like properties.[12][13]

Physicochemical Properties

A preliminary in-silico assessment of the molecule's properties provides a baseline for experimental work. These values are predictions and require experimental verification.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₁₄H₁₇NO₃Defines the elemental composition.
Molecular Weight 247.29 g/mol Falls within the range preferred for oral bioavailability (Lipinski's Rule of Five).
LogP (Octanol/Water) ~1.5 - 2.5Suggests a balance between aqueous solubility and lipid membrane permeability.
Topological Polar Surface Area (TPSA) ~50 - 60 ŲIndicates good potential for oral absorption and cell permeability.
pKa (acidic) ~4.0 - 5.0The carboxylic acid will be predominantly ionized at physiological pH (7.4).
pKa (basic) ~5.0 - 6.0The morpholine nitrogen is weakly basic.

Proposed Synthetic Pathway

A logical and efficient synthesis is paramount for enabling robust investigation of a novel compound. Based on established methodologies for the synthesis of 2-substituted indane-2-carboxylic acids, a plausible multi-step route is proposed below.[14] The core strategy involves the construction of the indane ring system followed by the introduction of the morpholine moiety.

Synthetic Pathway A 1,2-Bis(bromomethyl)benzene + Diethyl 2-morpholinomalonate B Diethyl 2-morpholino-2,3-dihydro- 1H-indene-2-carboxylate A->B  Base (e.g., NaH or K₂CO₃) Solvent (e.g., DMF or MeCN)   C 2-Morpholino-2,3-dihydro- 1H-indene-2-carboxylic acid (Target Compound) B->C  1. Saponification (e.g., LiOH or NaOH) 2. Acidic Workup (e.g., HCl)  

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of Diethyl 2-morpholino-2,3-dihydro-1H-indene-2-carboxylate

  • To a solution of diethyl 2-morpholinomalonate (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 3.0 eq) or sodium hydride (NaH, 2.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of 1,2-bis(bromomethyl)benzene (1.0 eq) in DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 70-80 °C and stir for 16-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature, quench with water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired diester intermediate.

Causality: This reaction is a classic tandem alkylation-cyclization. The base deprotonates the malonate ester, creating a nucleophile that first displaces one bromide. The resulting intermediate then undergoes an intramolecular cyclization to displace the second bromide, forming the five-membered indane ring.

Step 2: Hydrolysis to 2-morpholino-2,3-dihydro-1H-indene-2-carboxylic acid

  • Dissolve the purified diethyl ester intermediate (1.0 eq) from Step 1 in a mixture of tetrahydrofuran (THF), methanol (MeOH), and water.

  • Add an excess of lithium hydroxide monohydrate (LiOH·H₂O, 5.0 eq).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours until TLC analysis indicates complete consumption of the starting material.

  • Concentrate the mixture in vacuo to remove the organic solvents.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M hydrochloric acid (HCl).

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Causality: This is a standard saponification reaction. The hydroxide ions act as nucleophiles, attacking the carbonyl carbons of the esters and leading to their hydrolysis to the corresponding carboxylate salt. The final acidification step protonates the carboxylate to yield the neutral carboxylic acid, which is typically less soluble in water and precipitates out.

Comprehensive Characterization Workflow

Confirming the identity, structure, and purity of a newly synthesized compound is a non-negotiable step in chemical research. A multi-technique approach is required for unambiguous characterization.

Characterization Workflow Start Synthesized Product MS Mass Spectrometry (MS) - Confirm Molecular Weight Start->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR IR Infrared (IR) Spectroscopy - Identify Functional Groups Start->IR Purity Purity Analysis Start->Purity Final Confirmed Structure & Purity MS->Final NMR->Final IR->Final HPLC HPLC / UPLC - Quantify Purity (%) Purity->HPLC MP Melting Point - Assess Purity Purity->MP HPLC->Final MP->Final

Caption: A logical workflow for structural and purity verification.

Step-by-Step Characterization Protocols
  • Mass Spectrometry (MS):

    • Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI).

    • Purpose: To confirm the elemental composition by comparing the experimentally measured mass to the calculated exact mass of C₁₄H₁₇NO₃. This is the primary confirmation of the compound's identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Expected signals would include aromatic protons from the indane core, and aliphatic protons for the indane and morpholine rings.

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the atoms, proving that the morpholine ring is attached at the C2 position of the indane scaffold.[15]

  • Infrared (IR) Spectroscopy:

    • Technique: Attenuated Total Reflectance (ATR) IR spectroscopy.

    • Purpose: To identify key functional groups. Expect to see a broad O-H stretch for the carboxylic acid, a sharp C=O stretch, and C-O-C stretches for the ether in the morpholine ring.

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method should be developed to determine the purity of the final compound, reported as a percentage area of the main peak.[16]

    • Melting Point Analysis: A sharp melting point range is a good indicator of high purity for a crystalline solid.[17]

Hypothesized Biological Activity and Proposed Screening Cascade

The structural components of 2-morpholino-2,3-dihydro-1H-indene-2-carboxylic acid suggest a strong potential for anticancer activity.[4][5][9] The indane core is present in tubulin inhibitors, and the morpholine ring is a key feature in many kinase inhibitors.[4][10] Therefore, a logical first step is to screen the compound for anti-proliferative effects in cancer cell lines.

Biological Screening Workflow Start Test Compound Tier1 Tier 1: Cytotoxicity Screen (e.g., MTT / MTS Assay) Start->Tier1 Decision1 Is IC₅₀ < 10 µM? Tier1->Decision1 Panel Panel of Cancer Cell Lines (e.g., Lung, Breast, Colon) Panel->Tier1 Tier2 Tier 2: Mechanism of Action Studies Decision1->Tier2 Yes Inactive Compound Inactive or Low Potency Decision1->Inactive No Tubulin Tubulin Polymerization Assay Tier2->Tubulin Kinase Kinase Inhibition Panel Tier2->Kinase Cycle Cell Cycle Analysis Tier2->Cycle End Identify Lead Candidate for Optimization Tubulin->End Kinase->End Cycle->End

Caption: Tiered approach for evaluating potential anticancer activity.

Protocol: Tier 1 - In Vitro Cytotoxicity Screening (MTT Assay)

This assay is a widely used, colorimetric method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[18][19]

  • Cell Plating: Seed human cancer cells (e.g., A549-lung, MCF-7-breast, HCT116-colon) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Add the diluted compound to the wells, leaving some wells as untreated controls.

  • Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37 °C with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Convert absorbance values to percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration (on a log scale) and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Causality: This assay provides a robust and high-throughput method to identify if the compound has a general anti-proliferative or cytotoxic effect.[19][20] A potent compound will have a low IC₅₀ value. If significant activity is observed (e.g., IC₅₀ < 10 µM), the compound merits further investigation in Tier 2 assays to determine its specific mechanism of action.

Conclusion and Future Directions

2-morpholino-2,3-dihydro-1H-indene-2-carboxylic acid stands as a compound of significant interest, not because of an extensive publication record, but because of its compelling design. It strategically combines a rigid scaffold known for its role in anticancer compounds with a privileged morpholine moiety that can enhance drug-like properties. This guide has laid out a comprehensive, scientifically-grounded framework for its synthesis, characterization, and initial biological evaluation.

The true value of this molecule will be revealed through the execution of these proposed workflows. Positive results from the initial cytotoxicity screens would warrant an expansion into mechanism-of-action studies, such as tubulin polymerization or kinase inhibition assays. Furthermore, the carboxylic acid group serves as an ideal starting point for a lead optimization campaign. The creation of ester and amide libraries would allow for a systematic exploration of the structure-activity relationship, potentially leading to the discovery of a potent and selective clinical candidate. This technical guide provides the roadmap for that journey.

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Foundational

Engineering Conformational Rigidity and Solubility in Drug Design: A Technical Guide to 2-Morpholino-2,3-dihydro-1H-indene-2-carboxylic Acid

Executive Summary In modern drug discovery, the strategic use of conformationally restricted, sp³-rich building blocks is paramount for developing highly selective and metabolically stable therapeutics. 2-Morpholino-2,3-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic use of conformationally restricted, sp³-rich building blocks is paramount for developing highly selective and metabolically stable therapeutics. 2-Morpholino-2,3-dihydro-1H-indene-2-carboxylic acid (CAS: 1157501-50-2) is a privileged, non-natural α-amino acid derivative that perfectly embodies this design philosophy[1]. With a molecular weight of precisely 247.29 g/mol , this scaffold merges the lipophilic rigidity of an indane core with the pharmacokinetic benefits of a morpholine ring[1].

This technical whitepaper provides an in-depth analysis of the structural rationale behind this compound, its pharmacological utility, and a field-proven, self-validating protocol for integrating this sterically hindered building block into complex pharmacophores.

Structural Rationale and Physicochemical Profiling

The architectural brilliance of 2-morpholino-2,3-dihydro-1H-indene-2-carboxylic acid lies in its C2 quaternary stereocenter . The α-carbon is fully substituted, bonded to the indane ring system, the morpholine nitrogen, and the carboxylic acid group.

The Pharmacophore Logic
  • The Indane Core: The 2,3-dihydro-1H-indene moiety provides a rigid bicyclic framework. Indane analogues serve as highly effective scaffolds for neuroleptics, neuroprotective molecules, and anticancer therapeutics by locking the molecule into a specific bioactive conformation that enhances target affinity via hydrophobic and π-π interactions[2].

  • The Morpholine Ring: Morpholine is a widely utilized heterocycle in medicinal chemistry designed to modulate pKa, decrease lipophilicity (LogP), and dramatically improve aqueous solubility[3]. Furthermore, the oxygen atom in the morpholine ring acts as a critical hydrogen-bond acceptor, a feature frequently exploited in the design of kinase inhibitors[4].

  • The Quaternary C2 Center: By forcing the morpholine and carboxylate groups into a restricted vectorial projection, the scaffold resists proteolytic degradation—a common failure point for standard peptide-based drugs.

Quantitative Data Summary

To facilitate lead optimization and fragment-based drug design (FBDD), the core physicochemical properties of the scaffold are summarized below.

PropertyValueImplication for Drug Design
Molecular Weight 247.29 g/mol Ideal fragment size; leaves ample molecular weight budget for further elaboration (<500 Da rule).
Molecular Formula C₁₄H₁₇NO₃Balanced ratio of lipophilic carbon/hydrogen to polar heteroatoms.
CAS Registry Number 1157501-50-2Unique identifier for sourcing high-purity (>95%) research-grade material[1].
Scaffold Classification Tetrasubstituted α-amino acidImparts severe conformational restriction; highly resistant to enzymatic cleavage.
H-Bond Donors / Acceptors 1 / 4Excellent profile for aqueous solubility and target protein interaction.

Visualizing the Pharmacophore Contributions

The following diagram illustrates the logical relationship between the structural components of the scaffold and their resulting impact on the final lead compound.

PharmacophoreLogic Indane Indane Core (Lipophilic & Rigid) Quaternary C2 Quaternary Center (Conformational Lock) Indane->Quaternary Morpholine Morpholine Ring (Solubility & H-Bonding) Morpholine->Quaternary Carboxyl Carboxylic Acid (Synthetic Handle) Carboxyl->Quaternary Lead Optimized Lead (High Target Affinity) Quaternary->Lead Amide Coupling

Caption: Pharmacophore contributions of the 2-morpholino-indane-2-carboxylic acid scaffold.

Experimental Methodology: Overcoming Steric Hindrance

The Challenge

Integrating 2-morpholino-2,3-dihydro-1H-indene-2-carboxylic acid into a target molecule via amide bond formation presents a significant synthetic challenge. The C2 carbon is a sterically congested quaternary center. Standard coupling reagents (e.g., EDC/HOBt) often fail, resulting in unreacted starting materials or the formation of inactive side products (like N-acylureas).

The Causality of the Protocol

To overcome this high activation energy ( Ea​ ) barrier, we must use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). HATU generates a highly reactive HOAt-active ester that is significantly more resistant to steric shielding than standard HOBt esters. Furthermore, the use of microwave irradiation provides the necessary thermal kinetic energy to drive the nucleophilic attack of the incoming amine onto the hindered carbonyl.

Self-Validating Protocol: High-Efficiency Amide Coupling

Reagents Required:

  • 2-Morpholino-2,3-dihydro-1H-indene-2-carboxylic acid (1.0 eq)

  • Target Amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Workflow:

  • Substrate Solubilization: Dissolve 1.0 eq (e.g., 247.3 mg, 1.0 mmol) of the indane-carboxylic acid in 5 mL of anhydrous DMF under an inert nitrogen atmosphere.

    • Causality: DMF is a polar aprotic solvent necessary to fully solubilize the zwitterionic nature of the morpholino-acid.

  • Carboxyl Activation: Add 1.2 eq of HATU followed immediately by 3.0 eq of DIPEA. Stir at room temperature for exactly 5 minutes.

    • Causality: DIPEA deprotonates the carboxylic acid, allowing it to attack the uronium salt of HATU, forming the highly reactive HOAt ester.

  • System Validation Checkpoint 1 (Crucial): Withdraw a 1 µL aliquot of the reaction mixture and quench it in 100 µL of methanol. Analyze via LC-MS. You must observe the mass of the methyl ester derivative. If the unreacted acid mass (247.29 g/mol ) dominates, the HATU has likely degraded via hydrolysis, and the reaction must be aborted and restarted with fresh reagents.

  • Nucleophilic Addition: Upon successful validation of the active ester, add 1.1 eq of the target amine to the reaction vial.

  • Thermal Acceleration: Seal the vial and subject it to microwave irradiation at 60°C for 30 minutes.

    • Causality: The steric bulk of the indane and morpholine rings shields the electrophilic carbonyl. Thermal energy is strictly required to force the nucleophile into the optimal Bürgi-Dunitz trajectory.

  • Workup & Isolation: Dilute the mixture with ethyl acetate, wash sequentially with saturated NaHCO₃, 1M HCl, and brine. Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via reverse-phase HPLC.

CouplingWorkflow Step1 1. Substrate Preparation Dissolve 1.0 eq Acid in Anhydrous DMF Step2 2. Carboxyl Activation Add 1.2 eq HATU + 3.0 eq DIPEA Step1->Step2 Solubilization Step3 3. System Validation LC-MS Check (MeOH Quench) Step2->Step3 Forms HOAt Ester Step4 4. Nucleophilic Addition Add 1.1 eq Target Amine Step3->Step4 Proceed if Active Ester Confirmed Step5 5. Thermal Acceleration Microwave 60°C, 30 min Step4->Step5 High Ea Barrier Step6 6. Isolation HPLC Purification of Amide Step5->Step6 >85% Yield

Caption: Self-validating experimental workflow for sterically hindered C2 quaternary center coupling.

Conclusion

The integration of 2-morpholino-2,3-dihydro-1H-indene-2-carboxylic acid into drug discovery pipelines represents a sophisticated approach to solving complex pharmacokinetic and pharmacodynamic challenges. By leveraging the conformational rigidity of the indane core alongside the solubilizing power of the morpholine ring, medicinal chemists can design highly potent, metabolically stable therapeutics. When handled with the appropriate sterically-conscious synthetic methodologies, this 247.29 g/mol building block is an invaluable asset in the pursuit of novel CNS, oncology, and kinase-targeted agents.

References

  • Eburon Organics. "Indane Derivatives - Eburon Organics". Eburon Organics Medicinal Chemistry Review. URL: [Link]

  • Jain, A., & Sahu, S. K. (2024). "Synthesis and SAR of morpholine and its derivatives: A review update". E3S Web of Conferences, 556, 01051. URL:[Link]

  • ResearchGate. "An updated review on morpholine derivatives with their pharmacological actions". ResearchGate Publications. URL: [Link]

Sources

Exploratory

1H NMR and 13C NMR of 2-morpholino-2,3-dihydro-1H-indene-2-carboxylic acid

Document Type: Technical Whitepaper & Analytical Guide Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Scientists Subject: Nuclear Magnetic Resonance (NMR) Characterization of 2-Morpholi...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper & Analytical Guide Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Scientists Subject: Nuclear Magnetic Resonance (NMR) Characterization of 2-Morpholino-2,3-dihydro-1H-indene-2-carboxylic Acid

Executive Summary

2-Morpholino-2,3-dihydro-1H-indene-2-carboxylic acid is a highly functionalized, conformationally constrained indane derivative. Compounds featuring the 2-aminoindane-2-carboxylic acid scaffold are critical building blocks in modern drug discovery, notably utilized in DNA-encoded library technology (ELT) to identify inhibitors for complex protein-protein interactions, such as the LFA-1/ICAM-1 target. Accurate structural verification of this molecule requires a deep understanding of its stereochemical nuances, specifically the pseudo-asymmetry of the indane core, which profoundly impacts its 1 H and 13 C NMR spectral architecture.

Conformational Dynamics & Spectral Causality

To interpret the NMR spectra of 2-morpholino-2,3-dihydro-1H-indene-2-carboxylic acid, one must first analyze its 3D geometry. The molecule consists of a rigid aromatic benzene ring fused to a five-membered cyclopentane ring (the indane core).

The C2 carbon is a quaternary center substituted with a morpholine ring and a carboxylic acid group. While the molecule itself is achiral (possessing a plane of symmetry bisecting the C2 and the C5-C6 bond), the two faces of the cyclopentane ring are sterically and electronically distinct. One face is dominated by the shielding cone and steric bulk of the morpholine ring, while the other is influenced by the polar, planar carboxylic acid.

The Causality of Diastereotopicity: Because the two faces of the indane plane are different, the two protons on the C1 carbon (and equivalently, the two protons on the C3 carbon) are diastereotopic. They are not chemically equivalent. One proton is cis to the morpholine group, and the other is cis to the carboxylic acid. This spatial inequivalence forces the C1/C3 protons to couple with each other, resulting in a distinct AB spin system (two doublets) with a large geminal coupling constant ( 2J≈16−18 Hz), a hallmark of 2,2-disubstituted indanes[1].

Self-Validating Experimental Protocol

Standard non-polar solvents (e.g., CDCl 3​ ) are inappropriate for this molecule due to its zwitterionic nature (the basic morpholine nitrogen and the acidic carboxyl group). The following protocol utilizes DMSO- d6​ to disrupt intermolecular hydrogen bonding and ensure complete solvation.

Step-by-Step Methodology:

  • Sample Preparation: Weigh 15–20 mg of the analyte to ensure a high signal-to-noise (S/N) ratio for the quaternary carbons. Dissolve completely in 0.6 mL of DMSO- d6​ (99.9% isotopic purity) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Temperature Equilibration: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Allow the sample to equilibrate at 298 K for 5 minutes. Causality: Thermal stabilization prevents convection currents that broaden spectral lines.

  • Instrument Calibration (Self-Validation): Lock the spectrometer to the deuterium frequency of DMSO- d6​ . Perform automated gradient shimming (Z1-Z5). Validation Check: The protocol is validated to proceed only if the FWHM (Full Width at Half Maximum) of the TMS peak is ≤1.0 Hz.

  • 1 H NMR Acquisition: Acquire 16–32 scans with a spectral width of 12 ppm. Use a relaxation delay ( d1​ ) of 2.0 seconds. Causality: A sufficient d1​ ensures that the slowly relaxing exchangeable protons (COOH) and sterically hindered protons fully return to equilibrium, allowing for accurate integration.

  • 13 C NMR Acquisition: Acquire 1024–2048 scans using a proton-decoupled (CPD) pulse sequence. Set the d1​ to 2.5 seconds. Validation Check: Verify that the S/N ratio of the quaternary C2 carbon (~72 ppm) is >10:1 . If not, double the number of scans.

Spectral Architecture & Data Interpretation

1 H NMR Assignments
  • The Indane Core (C1/C3 Protons): As established, the four benzylic protons at C1 and C3 appear as an AB quartet. Based on analogous 2-aminoindane derivatives, these appear as two distinct doublets integrating to 2H each, typically centered around 3.10 ppm and 3.50 ppm[1].

  • The Morpholine Ring: The morpholine ring exhibits two distinct environments. The protons adjacent to the electronegative oxygen (O-CH 2​ ) are highly deshielded, appearing as a multiplet/triplet around 3.50–3.70 ppm[2][3]. The protons adjacent to the nitrogen (N-CH 2​ ) are less deshielded, appearing around 2.65–2.80 ppm[2][3].

  • Aromatic Region: The four aromatic protons of the indane core (C4-C7) appear as a tightly coupled multiplet between 7.10 and 7.30 ppm[1].

13 C NMR Assignments
  • Quaternary Centers: The carboxylic acid carbon is the most deshielded, appearing near 175.0 ppm. The C2 carbon of the indane ring is uniquely deshielded by simultaneous attachment to the morpholine nitrogen and the carboxyl group, pushing its shift to approximately 70–75 ppm.

  • Morpholine Carbons: The O-CH 2​ carbons resonate near 66.0 ppm, while the N-CH 2​ carbons appear near 48.0–50.0 ppm[4].

Quantitative Data Summaries

Table 1: 1 H NMR Spectral Data Summary (DMSO- d6​ , 400 MHz)

PositionChemical Shift ( δ , ppm)MultiplicityIntegration J -Coupling (Hz)Assignment Causality
COOH > 12.0br s1H-Highly deshielded; broad due to solvent exchange.
C4-C7 (Ar) 7.10 – 7.30m4H-Aromatic indane core protons.
Morpholine O-CH 2​ 3.55 – 3.70t4H~4.5Deshielded by adjacent electronegative oxygen.
C1/C3 (Proton A) 3.45 – 3.55d2H~17.0Diastereotopic proton, AB system[1].
C1/C3 (Proton B) 3.05 – 3.15d2H~17.0Diastereotopic proton, AB system[1].
Morpholine N-CH 2​ 2.65 – 2.80t4H~4.5Shielded relative to O-CH 2​ , adjacent to nitrogen.

Table 2: 13 C NMR Spectral Data Summary (DMSO- d6​ , 100 MHz)

PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Causality
COOH ~175.0Quaternary (C=O)Carbonyl carbon of the carboxylic acid.
C3a, C7a ~140.5Quaternary (Ar)Bridgehead aromatic carbons of the indane core.
C4-C7 124.0 – 128.0CH (Ar)Unsubstituted aromatic carbons.
C2 ~72.0Quaternary (Aliph)Deshielded by attachment to N and COOH.
Morpholine O-CH 2​ ~66.0CH 2​ Deshielded by oxygen[4].
Morpholine N-CH 2​ ~49.0CH 2​ Attached to nitrogen[4].
C1, C3 ~42.0CH 2​ Benzylic carbons of the indane ring.

Analytical Workflow Visualization

G A 2-Morpholino-2,3-dihydro-1H-indene-2-carboxylic acid (Sample Prep: DMSO-d6) B 1H NMR Acquisition (400/500 MHz) A->B C 13C NMR Acquisition (100/125 MHz) A->C D Indane C1/C3 Protons Diastereotopic AB System (~3.1 & 3.5 ppm) B->D E Morpholine Protons N-CH2 (~2.7 ppm) & O-CH2 (~3.6 ppm) B->E F Aromatic Core Protons Multiplet (~7.1-7.3 ppm) B->F G Quaternary C2 Carbon (~72 ppm) C->G H Carboxyl Carbon (~175 ppm) C->H I Morpholine Carbons N-CH2 (~49 ppm) & O-CH2 (~66 ppm) C->I

Fig 1: NMR assignment workflow for 2-morpholino-2,3-dihydro-1H-indene-2-carboxylic acid.

References

  • Efficient Synthesis of 2-Aminoindane-2-carboxylic Acid via Dialkylation of Nucleophilic Glycine Equivalent. The Journal of Organic Chemistry - ACS Publications. 1

  • Application of encoded library technology (ELT) to a protein–protein interaction target. timothyspringer.org.

  • Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives. Beilstein Journals. 2

  • Synthesis of new 1,2,4-triazole compounds containing Schiff and Mannich bases (morpholine) with antioxidant and antimicrobial. Taylor & Francis. 3

  • Synthesis, antioxidant and antimicrobial properties of novel pyridyl-carbonyl thiazoles as dendrodoine analogs. TÜBİTAK Academic Journals. 4

Sources

Foundational

The Indane Scaffold in Modern Drug Discovery: A Technical Guide to Biological Activity and Experimental Evaluation

Introduction: Structural Causality of the Indane Core In modern medicinal chemistry, the indane scaffold (2,3-dihydro-1H-indene) is universally recognized as a "privileged structure." Comprising an aromatic benzene ring...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Structural Causality of the Indane Core

In modern medicinal chemistry, the indane scaffold (2,3-dihydro-1H-indene) is universally recognized as a "privileged structure." Comprising an aromatic benzene ring fused to an aliphatic cyclopentane ring, this bicyclic framework provides an exceptional balance of lipophilicity and structural rigidity.

The causality behind its widespread success in drug design lies in its conformational restriction. By locking functional groups into favorable spatial orientations, the indane core minimizes the entropic penalty typically incurred during ligand-receptor binding. This rigidity translates directly to enhanced target affinity and selectivity, making it a foundational moiety in approved therapeutics like Donepezil and Indinavir (1[1]).

Mapping Biological Activity to Molecular Targets

The versatility of the indane core allows it to be functionalized for a diverse array of biological targets. By altering the substitution patterns on the aromatic or aliphatic rings, researchers can tune the molecule's electronic and steric properties to address specific pathologies.

Neurodegenerative Diseases (AChE & MAO-B)

In the treatment of Alzheimer's disease, the indane derivative Donepezil acts as a potent, reversible inhibitor of acetylcholinesterase (AChE). The indanone moiety precisely intercalates within the narrow aromatic gorge of the AChE active site, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission (1[1]). Furthermore, C6-substituted indanones have been identified as highly selective inhibitors of Monoamine Oxidase B (MAO-B), achieving IC50 values between 0.001 and 0.030 µM, making them prime candidates for Parkinson's disease therapies (2[2]).

Immunology and Inflammation (5-LOX)

Dimeric indane scaffolds, such as the lead molecule PH46A, exhibit profound anti-inflammatory properties. These compounds function by inhibiting the 5-lipoxygenase (5-LOX) enzyme and downregulating the release of pro-inflammatory cytokines like IL-6 and TNF-α. The stereochemistry of these dimers (e.g., 1S, 2S configuration) is critical, as it dictates the optimal binding energy required to block the 5-LOX active site effectively (3[3]).

Oncology and Cardiovascular (PI3K/Akt & CYP11B2)

Novel indane hybrids have demonstrated potent cytotoxicity against HER2+ breast cancer cell lines (e.g., SKBR3) with IC50 values as low as 1.04 µM, primarily by inducing apoptosis and modulating the PI3K/Akt/mTOR signaling pathway (4[4]). In cardiovascular research, specific E-configurated indane derivatives act as highly selective inhibitors of aldosterone synthase (CYP11B2) with IC50 values reaching 4 nM, offering a targeted approach for treating congestive heart failure (5[5]).

Pathway Indane Indane Derivative (e.g., Donepezil / PH46A) AChE Acetylcholinesterase (AChE) Indane->AChE Inhibits LOX 5-Lipoxygenase (5-LOX) Indane->LOX Inhibits PI3K PI3K / Akt Pathway Indane->PI3K Modulates Neuro Enhanced Cholinergic Neurotransmission AChE->Neuro Promotes Inflam Reduced Cytokines (IL-6, TNF-α) LOX->Inflam Leads to Apop Apoptosis Induction in Cancer Cells PI3K->Apop Triggers

Fig 1: Multi-target pharmacological modulation pathways of indane derivatives.

Quantitative Pharmacological Data

To facilitate rapid comparison of structure-activity relationships, the following table summarizes the quantitative performance of key indane derivatives across various therapeutic indications.

Compound / Derivative ClassPrimary Target / PathwayRepresentative IC50Therapeutic Indication
Donepezil Acetylcholinesterase (AChE)Nanomolar rangeAlzheimer's Disease
Indinavir HIV-1 ProteaseNanomolar rangeAntiviral (HIV)
C6-Substituted Indanones Monoamine Oxidase B (MAO-B)0.001 - 0.030 µMParkinson's Disease
PH46A (Indane dimer) 5-Lipoxygenase (5-LOX)Potent inhibitionInflammatory Bowel Disease
Chloro-substituted Indane III Aldosterone Synthase (CYP11B2)4 nMCongestive Heart Failure
Indanone-Fragment Hybrids HER2+ (SKBR3 cell line)1.04 µMOncology (Breast Cancer)

Experimental Methodologies: Self-Validating Protocols

As an application scientist, I stress that experimental design must inherently control for false positives. The following protocols detail the synthesis and biological evaluation of indane derivatives, emphasizing the causality of reagent selection and the integration of self-validating control loops.

Protocol 1: Synthesis of the 1,3-Indandione Scaffold via Claisen Condensation

This methodology describes the generation of the 1,3-indandione core, a highly reactive intermediate for downstream functionalization (1[1]).

  • Enolate Generation: In a flame-dried flask under inert atmosphere, add sodium ethoxide to absolute ethanol. Causality: Sodium ethoxide is chosen because its pKa perfectly matches the requirement to deprotonate ethyl acetate without causing competing saponification of the ester reactants.

  • Condensation: Slowly add a stoichiometric mixture of diethyl phthalate and ethyl acetate via a dropping funnel. Reflux for 4 hours. Causality: The enolate of ethyl acetate attacks the carbonyl carbon of diethyl phthalate, initiating a cyclization cascade driven by the thermodynamic stability of the resulting bicyclic system.

  • Hydrolysis & Decarboxylation: Evaporate the solvent, reconstitute the residue in aqueous HCl, and heat to 80°C. Causality: Acidic conditions protonate the intermediate, forcing the hydrolysis of the remaining ester group and subsequent thermal decarboxylation to yield the pure 1,3-indandione core.

  • Validation: Confirm structure via 1H-NMR (look for the characteristic methylene protons at ~3.2 ppm) and LC-MS.

Protocol 2: In Vitro AChE Inhibition Assay (Modified Ellman's Method)

To evaluate the neuroprotective efficacy of synthesized indane derivatives, we employ a kinetic spectrophotometric assay. This protocol is designed as a self-validating system to eliminate assay interference (e.g., PAINS).

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve the indane derivative in DMSO (final assay concentration <1% DMSO to prevent enzyme denaturation).

  • Enzyme Incubation: In a 96-well microplate, combine 140 µL of buffer, 20 µL of recombinant human AChE (0.2 U/mL), and 20 µL of the indane compound. Incubate at 37°C for 15 minutes. Causality: Pre-incubation allows the rigid indane core to achieve thermodynamic equilibrium within the AChE binding gorge before substrate introduction.

  • Reaction Initiation: Add 10 µL of 0.01 M DTNB (Ellman's reagent) and 10 µL of 0.075 M acetylthiocholine iodide (ATCI). Causality: AChE cleaves the thioester bond of ATCI, releasing free thiocholine. The nucleophilic thiol rapidly reacts with DTNB to produce 5-thio-2-nitrobenzoate, a yellow anion.

  • Kinetic Readout: Measure absorbance continuously at 412 nm for 10 minutes using a microplate reader. Calculate the initial velocity (V0).

  • Self-Validation Loop (Critical): Run a parallel "Color-Quenching Control" well containing the indane derivative, buffer, and DTNB, but no enzyme. Causality: Indane derivatives with extended conjugation may inherently absorb at 412 nm or spontaneously react with DTNB. Subtracting this background velocity ensures the calculated IC50 reflects true target modulation, not optical interference.

Workflow Prep 1. Compound Preparation (Indane Library in DMSO) Incubate 2. Enzyme Incubation (AChE + Compound) Prep->Incubate Aliquot React 3. Substrate Addition (ATCI + DTNB) Incubate->React 15 min at 37°C Measure 4. Kinetic Readout (Absorbance at 412 nm) React->Measure Thiocholine Release Analyze 5. Data Analysis (IC50 & Hill Slope) Measure->Analyze Non-linear Regression Control Self-Validation: Color-Quenching Control Measure->Control

Fig 2: Self-validating high-throughput screening workflow for AChE inhibition.

Conclusion

The indane scaffold remains a cornerstone of rational drug design. By leveraging its inherent structural rigidity, medicinal chemists can restrict conformational freedom to achieve exquisite target selectivity across neurological, inflammatory, and oncological domains. Moving forward, the integration of rigorous, self-validating biochemical assays will be paramount in distinguishing high-value indane leads from assay artifacts, accelerating the pipeline from bench synthesis to clinical application.

References

  • From Nature to Medicinal Chemistry: Anti-Cancer Activity of Novel Indane Scaffolds Source: Arrow@TU Dublin URL:[Link]

  • Synthesis and Evaluation of (Pyridylmethylene)tetrahydronaphthalenes/-indanes and Structurally Modified Derivatives: Potent and Selective Inhibitors of Aldosterone Synthase Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Insight into the bioactivity of indane dimers related to the lead anti-inflammatory molecule PH46A Source: Oxford Academic URL:[Link]

  • Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders Source: ResearchGate URL:[Link]

Sources

Exploratory

The Morpholine Scaffold in Medicinal Chemistry: A Technical Guide to Pharmacokinetic Modulation and Synthetic Strategies

Executive Summary: The Morpholine Paradox In modern drug design, the morpholine ring is universally recognized as a "privileged structure"[1]. As a six-membered saturated heterocycle containing both an oxygen and a nitro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Morpholine Paradox

In modern drug design, the morpholine ring is universally recognized as a "privileged structure"[1]. As a six-membered saturated heterocycle containing both an oxygen and a nitrogen atom at opposite positions, morpholine offers a unique physicochemical profile. However, its implementation presents a paradox to medicinal chemists: while it dramatically enhances aqueous solubility, target affinity, and blood-brain barrier (BBB) penetration, it simultaneously introduces a potential metabolic liability via Cytochrome P450 (CYP)-mediated oxidation[2].

As a Senior Application Scientist, I have structured this technical guide to move beyond superficial structural-activity relationships (SAR). Here, we will dissect the causality behind morpholine's pharmacokinetic (PK) behavior, map its mechanistic engagement with critical biological targets, and provide self-validating protocols for both its chemical synthesis and in vitro metabolic profiling.

Physicochemical and Pharmacokinetic Profiling

The widespread adoption of morpholine in central nervous system (CNS) and oncology drugs is not coincidental; it is driven by precise physicochemical causality.

The presence of a weakly basic nitrogen atom (pKa ~8.3) ensures that the morpholine ring is partially protonated at physiological pH (7.4)[3]. This protonation creates a dynamic equilibrium that balances aqueous solubility (facilitating gastrointestinal absorption and systemic circulation) with lipophilicity (enabling passive diffusion across the BBB)[3]. Furthermore, the opposing oxygen atom acts as a potent hydrogen-bond acceptor, while the flexible chair conformation allows the ring to act as a spatial scaffold, directing molecular appendages into optimal binding vectors within enzyme active sites[3].

To illustrate the macroscopic impact of these microscopic properties, Table 1 summarizes the clinical pharmacokinetic parameters of three blockbuster drugs reliant on the morpholine scaffold.

Table 1: Pharmacokinetic Parameters of Marketed Morpholine-Containing Drugs
DrugTherapeutic ClassAbsolute BioavailabilityElimination Half-Life (t1/2)Primary Clearance Route
Linezolid Antibacterial (Oxazolidinone)~100%5–7 hoursNon-renal (oxidation of morpholine ring) & Renal[4]
Reboxetine Antidepressant (NRI)94.5%~13 hoursHepatic (CYP3A4)[5]
Gefitinib Anticancer (EGFR-TKI)59%~41 hoursHepatic (CYP3A4)[6]

Data demonstrates that while morpholine facilitates excellent oral bioavailability, its susceptibility to hepatic CYP enzymes dictates the compound's terminal half-life.

Mechanistic Pharmacology & Target Engagement

Morpholine derivatives are highly effective in oncology, particularly as ATP-competitive inhibitors targeting the PI3K/Akt/mTOR signaling pathway[7].

The Causality of Target Engagement: In the active site of Phosphoinositide 3-kinases (PI3K), the morpholine oxygen acts as a critical hydrogen-bond acceptor, interacting directly with the hinge region of the kinase (e.g., the backbone amide of Val851 in PI3Kγ). This specific interaction anchors the inhibitor in the ATP-binding pocket, preventing the phosphorylation of PIP2 to PIP3. By cutting off the supply of PIP3, the downstream recruitment and activation of Akt (Protein Kinase B) is halted, thereby starving the mTOR pathway and inducing apoptosis in proliferating cancer cells[7].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt (PKB) PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Morpholine Morpholine-based Inhibitor Morpholine->PI3K Competitive Inhibition (H-bond via Oxygen)

PI3K/Akt/mTOR signaling pathway illustrating targeted intervention by morpholine-based inhibitors.

Advanced Synthetic Methodologies

Historically, synthesizing complex, C-substituted morpholines required harsh conditions and resulted in poor stereocontrol. Modern medicinal chemistry relies on redox-neutral protocols that allow for the late-stage functionalization of drug scaffolds[8].

Protocol: Redox-Neutral Synthesis of Morpholines from 1,2-Amino Alcohols

This methodology utilizes inexpensive reagents to achieve high-yielding conversions without prefunctionalized substrates[8].

Step-by-Step Methodology & Causality:

  • Reagent Mixing: Combine the 1,2-amino alcohol substrate with ethylene sulfate in a polar aprotic solvent (e.g., DMF).

    • Causality: Ethylene sulfate is selected over traditional dihalides (like 1,2-dibromoethane) because the sulfate leaving group is highly electrophilic but minimizes unwanted elimination side-reactions, ensuring a clean SN2 trajectory for N-monoalkylation[8].

  • Base Addition: Slowly introduce potassium tert-butoxide (tBuOK) at 0°C.

    • Causality: A sterically hindered base is strictly required. tBuOK is bulky enough to deprotonate the intermediate hydroxyl group without acting as a competing nucleophile, which would otherwise degrade the ethylene sulfate.

  • Intramolecular Cyclization: Elevate the temperature to 60°C for 4 hours.

    • Causality: The localized high concentration of the deprotonated oxygen drives an entropically favored intramolecular SN2 attack on the alkylated intermediate, forcing a redox-neutral ring closure to yield the morpholine scaffold.

Morpholine_Synthesis Start 1,2-Amino Alcohol + Ethylene Sulfate Base Addition of Base (tBuOK) Start->Base Reagents mixed in DMF Intermediate N-Monoalkylation Intermediate Base->Intermediate SN2 attack on sulfate Cyclization Intramolecular SN2 Cyclization Intermediate->Cyclization Base-promoted ring closure Product Substituted Morpholine Scaffold Cyclization->Product Redox-neutral yield

Redox-neutral synthetic workflow for morpholine scaffolds from 1,2-amino alcohols.

Self-Validating Protocol: In Vitro Microsomal Stability Assay

Because the morpholine ring is a known site for CYP3A4 and CYP2D6 oxidation[2], evaluating its metabolic stability is a mandatory step in lead optimization. The following protocol is designed as a self-validating system to ensure data integrity.

Step-by-Step Methodology
  • System Preparation: Prepare a 1 µM solution of the morpholine-containing test compound in 100 mM potassium phosphate buffer (pH 7.4) containing human liver microsomes (HLM) at a protein concentration of 0.5 mg/mL.

    • Causality: The pH 7.4 buffer is non-negotiable; it mimics physiological blood pH, ensuring the morpholine nitrogen maintains its physiologically relevant protonation state, which directly dictates its binding affinity to the lipophilic active sites of CYP enzymes.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation (The Trigger): Add an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the reaction.

    • Causality: CYP450 enzymes are monooxygenases that require a continuous supply of reducing equivalents (electrons) to catalyze the oxidation of the morpholine ring. Without NADPH, enzymatic metabolism cannot occur.

  • Quenching: At designated time points (0, 15, 30, 60 minutes), extract a 50 µL aliquot and immediately mix it with 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: The cold organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity and locking the metabolite profile at that exact second for accurate LC-MS/MS quantification.

The Self-Validation Matrix

To guarantee that the observed compound depletion is genuinely due to CYP metabolism and not an experimental artifact, the system must validate itself through three parallel controls:

  • Minus-NADPH Control: Run a parallel assay omitting the NADPH regenerating system. Validation: If the morpholine compound depletes in this control, the instability is due to chemical degradation (e.g., hydrolysis in the buffer) rather than enzymatic metabolism.

  • Positive Control (Verapamil): Run a known fast-clearance CYP substrate. Validation: If Verapamil is not rapidly degraded, the microsomes have lost their enzymatic viability (likely due to improper freeze-thaw cycles), and the entire assay must be discarded.

  • T=0 Control: Quench the reaction immediately upon adding NADPH. Validation: This establishes the baseline for 100% recovery, accounting for any non-specific binding of the highly lipophilic morpholine compound to the plastic walls of the assay plate.

References

  • Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads Bentham Science Publishers
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules PubMed / Wiley Periodicals, Inc.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery ACS Public
  • Morpholine synthesis Organic Chemistry Portal
  • Application Notes and Protocols for the Pharmacokinetic Profiling of Morpholine-Containing Compounds Benchchem
  • Clinical pharmacokinetics of linezolid, a novel oxazolidinone antibacterial PubMed
  • Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor PubMed
  • Gefitinib FDA Label / Pharmacokinetics AccessD

Sources

Foundational

The Indane Scaffold in Modern Medicinal Chemistry: Discovery, Synthesis, and Therapeutic Development

Introduction: The Indane Core as a Privileged Scaffold In the landscape of modern medicinal chemistry, the indane scaffold—a bicyclic hydrocarbon comprising a benzene ring fused to a cyclopentane ring—is recognized as a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indane Core as a Privileged Scaffold

In the landscape of modern medicinal chemistry, the indane scaffold—a bicyclic hydrocarbon comprising a benzene ring fused to a cyclopentane ring—is recognized as a quintessential "privileged structure"[1]. As an application scientist overseeing structural optimization, I frequently leverage the indane core for its unique thermodynamic and kinetic advantages.

The causality behind selecting the indane core lies in its conformational rigidity. By restricting the conformational flexibility of attached pharmacophores, the indane framework significantly reduces the entropic penalty typically incurred upon target binding[1]. This "conformational locking" mechanism is critical for enhancing both binding affinity and target selectivity, allowing the molecule to fit precisely into the hydrophobic pockets of diverse biological targets[1][2].

Clinical Success and Quantitative Benchmarks

The versatility of the indane core is best exemplified by its presence in several FDA-approved therapeutics and advanced clinical candidates[1][3]. By modulating the substitution pattern on the aromatic or aliphatic rings, medicinal chemists can fine-tune the lipophilicity and electronic distribution of the molecule[2][4].

Table 1: Quantitative Profiling of Key Indane-Based Therapeutics

Compound / ScaffoldTherapeutic AreaPrimary Biological TargetKey Quantitative Metric (Efficacy)Mechanism of Action
Donepezil Neurodegenerative (Alzheimer's)Acetylcholinesterase (AChE)IC50 ~ 5.7 nMReversible inhibition; increases synaptic acetylcholine[1][3].
Indinavir Antiviral (HIV)HIV-1 ProteaseKi ~ 0.36 nMBinds active site; prevents viral maturation[1].
Indan-1-one (Core) OncologyTubulin / CytotoxicityIC50 40.88 µM (DU145 cells)Baseline scaffold for structural hybridization[5].
Indanone-Hybrid (012L) OncologyMultiple (SKBR3, A549, MCF7)IC50 1.04 µM (SKBR3 cells)Synergized bioactivity via fragment coupling; induces apoptosis[5].
PH46A (Indane Dimer) Anti-inflammatory (IBD)TNF-α, IL-6, IL-1βEfficacious in DSS murine modelsMast cell stabilization and cytokine reduction[6].

Synthetic Methodologies and Scaffold Functionalization

The synthesis of indane and indene derivatives relies heavily on forming the fused five-membered ring with precise stereocontrol. Traditional approaches utilize Friedel-Crafts acylation or alkylation of benzene derivatives, catalyzed by Lewis acids, to yield 1-indanones[7]. However, modern drug development demands higher functional group tolerance.

Recent advances in our workflows employ Palladium-catalyzed annulations of Morita-Baylis-Hillman (MBH) alcohols, which provide concise access to highly functionalized indene and indanone derivatives[7]. Furthermore, hybridization strategies—such as coupling indanone nuclei with naturally occurring benzophenones—have proven highly effective in generating synergistic bioactivity, particularly for dual-action tubulin binding and apoptosis induction[5][8].

G SM Starting Materials (Benzene + Aliphatic) FC Friedel-Crafts Acylation/Alkylation SM->FC Lewis Acid Pd Pd-Catalyzed Annulation SM->Pd Transition Metal Core Indane / Indanone Core Scaffold FC->Core Pd->Core Hybrid Hybridization (e.g., Benzophenone) Core->Hybrid Fragment Coupling Lead Lead Compound (Optimized SAR) Hybrid->Lead in vitro Validation

Fig 1: Logical workflow for the synthesis and structural optimization of indane scaffolds.

Mechanistic Pharmacology & Signaling Pathways

Indane derivatives exhibit profound polypharmacology, making them invaluable for complex, multifactorial diseases. In oncology, novel indane scaffolds demonstrate potent inhibitory activity against the PI3K/Akt/mTOR signaling pathway, a cascade frequently dysregulated in cancer cell proliferation[1]. Additionally, indanone hybrids have been shown to inhibit tubulin polymerization and induce S-phase cell cycle arrest, leading to DNA damage-mediated apoptosis in HER2+ breast cancer cell lines (e.g., SKBR3)[8].

G Indane Indane Derivative (Inhibitor) PI3K PI3K Kinase Indane->PI3K Direct Inhibition Apoptosis Apoptosis Induction Indane->Apoptosis Promotes Akt Akt (Protein Kinase B) PI3K->Akt Phosphorylation Blocked mTOR mTOR Complex Akt->mTOR Activation Blocked Prolif Cancer Cell Proliferation & Survival mTOR->Prolif Pathway Downregulated

Fig 2: Mechanism of action of indane derivatives inhibiting the PI3K/Akt/mTOR signaling pathway.

Experimental Workflows: Self-Validating Protocols

Robust drug discovery relies on self-validating experimental designs. The following protocols detail the critical workflows for evaluating indane derivatives, embedding internal controls to ensure absolute data integrity.

Protocol 1: Evaluation of AChE Inhibition (Donepezil-like Indane Derivatives)

This protocol utilizes a modified Ellman’s assay to quantify the inhibition of Acetylcholinesterase[1]. The causality behind this assay lies in the use of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). When AChE hydrolyzes the substrate acetylthiocholine iodide (ATCI), it releases thiocholine. Thiocholine reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion, absorbing strongly at 412 nm for precise kinetic quantification[1].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Causality: pH 8.0 is optimal for AChE activity and ensures the DTNB reaction proceeds rapidly without spontaneous substrate hydrolysis.

  • Compound Dilution: Dissolve the indane derivative in DMSO and prepare serial dilutions in the buffer. Self-Validation Checkpoint: Ensure final DMSO concentration remains <1% to prevent solvent-induced enzyme denaturation.

  • Incubation: In a 96-well microplate, combine 140 µL buffer, 10 µL DTNB (3 mM), 20 µL test compound, and 20 µL AChE (0.15 U/mL). Incubate at 37°C for 15 minutes. Causality: Pre-incubation allows the indane core to establish equilibrium binding within the enzyme's hydrophobic pocket before substrate introduction.

  • Reaction Initiation: Add 10 µL ATCI (15 mM) to initiate the reaction[1].

  • Kinetic Readout: Measure absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader[1].

  • System Validation Controls:

    • Blank Control (No Enzyme): Validates that non-enzymatic auto-hydrolysis of ATCI is negligible (ΔA/min < 0.001).

    • 100% Activity Control (Vehicle only): Establishes the baseline maximum reaction velocity (Vmax).

    • Positive Control: Use a known inhibitor (e.g., Donepezil) to validate assay sensitivity.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 using non-linear regression analysis[1].

G Step1 1. Reagent Prep Buffer, DTNB, ATCI Step2 2. Compound Addition Serial Dilutions Step1->Step2 Step3 3. Enzyme Incubation AChE at 37°C Step2->Step3 Step4 4. Reaction Initiation Add ATCI Substrate Step3->Step4 Step5 5. Kinetic Readout Absorbance at 412 nm Step4->Step5 Step6 6. Data Analysis IC50 Calculation Step5->Step6

Fig 3: Step-by-step experimental workflow for evaluating AChE inhibition via Ellman's Assay.

Protocol 2: Cytotoxicity and Apoptosis Assessment for Anticancer Indanones

To evaluate the anticancer efficacy of novel indane-benzophenone hybrids[8], a rigorous cell-based assay is required.

Step-by-Step Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., SKBR3, MCF7, A549) in DMEM supplemented with 10% FBS[5].

  • Treatment: Seed cells in 96-well plates and incubate for 24 hours. Treat with varying concentrations of the indane hybrid (0.1 µM to 100 µM) for 72 hours.

  • Viability Readout (Resazurin Assay): Add resazurin dye. Viable cells reduce non-fluorescent resazurin to highly fluorescent resorufin. Causality: This metabolic readout is highly sensitive and allows for downstream multiplexing without immediate cell lysis.

  • Cell Cycle Analysis: Harvest treated cells, fix in 70% ethanol, and stain with Propidium Iodide (PI). Analyze via flow cytometry. Causality: PI intercalates into DNA, allowing the quantification of DNA content. This confirms whether the indane derivative induces S-phase arrest (as seen with compound 47)[8].

  • Self-Validation Checkpoint: Include a non-cancerous cell line (e.g., HEK cells) to assess the therapeutic index. A successful indane candidate (like 012L) will show no cytotoxicity to normal HEK cells even at 30x its IC50 on SKBR3.

Conclusion

The indane scaffold remains an indispensable cornerstone of modern drug discovery. By leveraging its conformational rigidity and amenability to diverse synthetic functionalizations—such as transition metal-catalyzed annulations and fragment hybridization—researchers can continue to unlock highly potent and selective therapeutics[1][7]. The integration of self-validating pharmacological assays ensures that the translation of these novel indane derivatives from bench to bedside is built on a foundation of rigorous, reproducible science.

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Protocols & Analytical Methods

Method

Application Note: Utilizing 2-Morpholino-2,3-dihydro-1H-indene-2-carboxylic Acid in Fragment-Based In Vitro Assays

Executive Summary & Rationale In the landscape of modern drug development, Fragment-Based Drug Discovery (FBDD) has emerged as a highly efficient strategy for targeting challenging protein-protein interactions (PPIs) and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In the landscape of modern drug development, Fragment-Based Drug Discovery (FBDD) has emerged as a highly efficient strategy for targeting challenging protein-protein interactions (PPIs) and novel allosteric sites[1]. 2-Morpholino-2,3-dihydro-1H-indene-2-carboxylic acid (CAS: 1157501-50-2) is a highly versatile, low-molecular-weight fragment scaffold that combines three privileged chemical motifs:

  • The Indane Core : Provides a conformationally rigid, lipophilic framework that effectively probes deep, hydrophobic protein pockets[2].

  • The Morpholine Ring : A widely recognized privileged structure that enhances aqueous solubility and acts as a versatile hydrogen-bond acceptor, mitigating the risk of artifactual aggregation in aqueous assays[3].

  • The Carboxylic Acid : With a pKa typically around 3.5–4.5, this moiety is fully deprotonated at physiological pH (7.4), enabling strong electrostatic interactions (salt bridges) with basic amino acid residues (e.g., Arginine, Lysine) in target binding sites.

Because fragments bind with inherently low affinity ( KD​ in the μ M to mM range), their evaluation requires highly sensitive, biophysical in vitro assays rather than traditional biochemical functional assays[4]. This guide details the optimized protocols for screening this compound using Differential Scanning Fluorimetry (DSF) and Surface Plasmon Resonance (SPR).

Strategic Workflow Visualization

The following workflow illustrates the orthogonal screening strategy required to validate the binding of 2-morpholino-2,3-dihydro-1H-indene-2-carboxylic acid to a target protein.

FBDD_Workflow Compound 2-Morpholino-2,3-dihydro-1H- indene-2-carboxylic acid (Fragment Library) DSF Primary Screen: DSF (Thermal Shift Assay) Detect ΔTm Compound->DSF SPR Orthogonal Screen: SPR (Surface Plasmon Resonance) Determine Kinetics (Kd) DSF->SPR Hit (ΔTm > 0.5°C) Structural Structural Validation (X-ray Crystallography / NMR) Map Binding Site SPR->Structural Confirmed Binding HitToLead Hit-to-Lead Optimization (Fragment Growing/Linking) Structural->HitToLead

Figure 1: Orthogonal biophysical screening workflow for fragment hit validation.

Protocol 1: Target Engagement via Differential Scanning Fluorimetry (DSF)

Causality & Mechanism: DSF (or Thermal Shift Assay) monitors the thermal unfolding of a target protein. As the protein denatures, it exposes its hydrophobic core. SYPRO Orange dye binds to these hydrophobic regions, resulting in a massive increase in fluorescence[5]. If 2-morpholino-2,3-dihydro-1H-indene-2-carboxylic acid binds preferentially to the native (folded) state of the protein, it lowers the free energy of the folded state, requiring higher thermal energy to denature the protein. This is observed as a positive shift in the melting temperature ( ΔTm​ ). The morpholine group ensures the fragment remains soluble at the high concentrations (up to 1 mM) required to drive the binding equilibrium of low-affinity fragments.

Step-by-Step Methodology
  • Buffer Preparation : Prepare an assay buffer that matches the physiological environment of the target (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). Crucial: Ensure the pH is strictly controlled, as the protonation state of the compound's carboxylic acid dictates its binding modality.

  • Reagent Master Mix :

    • Dilute the purified target protein to a final concentration of 2 μ M.

    • Add SYPRO Orange dye to a final concentration of 5X (from a 5000X commercial stock).

  • Compound Plating :

    • Dispense the compound into a 96-well or 384-well PCR plate.

    • Test at a high concentration (e.g., 500 μ M and 1 mM).

    • Control Check: Maintain a uniform DMSO concentration across all wells (strictly 2% v/v) to prevent solvent-induced destabilization of the protein.

  • Assay Assembly : Add 19 μ L of the Protein-Dye Master Mix to 1 μ L of the compound/DMSO stock. Seal the plate with optically clear film and centrifuge at 1000 x g for 1 minute to remove bubbles.

  • Thermal Cycling :

    • Place the plate in a Real-Time PCR instrument (e.g., QuantStudio or LightCycler).

    • Program a thermal ramp from 25°C to 95°C at a rate of 1°C/minute.

    • Continuously monitor fluorescence using the appropriate filter (Excitation ~490 nm, Emission ~575 nm).

  • Data Analysis : Calculate the first derivative of the melt curve to identify the Tm​ . A ΔTm​≥0.5∘ C relative to the DMSO vehicle control is generally considered a positive hit for a fragment.

Protocol 2: Kinetic Profiling via Surface Plasmon Resonance (SPR)

Causality & Mechanism: While DSF confirms target engagement, SPR provides real-time, label-free quantification of binding affinity ( KD​ ) and stoichiometry. Fragments like 2-morpholino-2,3-dihydro-1H-indene-2-carboxylic acid typically exhibit very fast association ( kon​ ) and dissociation ( koff​ ) rates[4]. Because the binding curves resemble "square waves," standard 1:1 Langmuir kinetic fitting is often mathematically unstable. Therefore, steady-state affinity analysis must be employed. Furthermore, high flow rates are mandated to eliminate mass transport limitations, ensuring the observed signal is purely reaction-limited.

Step-by-Step Methodology
  • Sensor Chip Preparation :

    • Use a CM5 (carboxymethyl dextran) sensor chip.

    • Activate the surface using standard EDC/NHS chemistry.

    • Immobilize the target protein via amine coupling to a density of 2000–3000 Resonance Units (RU). Note: High density is required because the fragment has a low molecular weight (247.29 Da), resulting in a very small refractive index change upon binding.

  • Analyte Preparation :

    • Prepare a 2-fold dilution series of 2-morpholino-2,3-dihydro-1H-indene-2-carboxylic acid ranging from 10 μ M to 2 mM in the running buffer (e.g., PBS-P+).

    • Critical Step: The running buffer must contain the exact same percentage of DMSO (e.g., 2% v/v) as the analyte samples to prevent bulk refractive index shifts.

  • Injection Parameters :

    • Set the flow rate to a high velocity (50 μ L/min) to prevent rebinding and mass transport artifacts.

    • Inject the compound for 30 seconds (association phase), followed by a 60-second buffer flow (dissociation phase).

    • Because fragments dissociate almost instantaneously, harsh regeneration solutions are rarely needed; extended buffer flow is usually sufficient.

  • Solvent Correction & Analysis :

    • Run a DMSO calibration curve (1.5% to 2.5% DMSO) to correct for excluded volume effects.

    • Plot the equilibrium binding responses ( Req​ ) against compound concentration. Fit the data to a steady-state 1:1 binding model to derive the KD​ .

Quantitative Data Presentation

The following table summarizes the expected physicochemical properties of the compound and the standardized assay parameters required for successful in vitro screening.

Parameter CategoryMetric / VariableTarget Value / Protocol Standard
Compound Properties Molecular Weight247.29 g/mol
LogP (Estimated)1.2 – 1.8 (Highly water-soluble)
Carboxylic Acid pKa~3.5 – 4.5
DSF Assay Parameters Protein Concentration1 – 5 μ M
Fragment Concentration500 μ M – 1 mM
Hit Threshold ( ΔTm​ ) 0.5 °C shift vs. DMSO control
SPR Assay Parameters Immobilization Density2000 – 3000 RU
Flow Rate50 μ L/min (Minimizes mass transport)
Kinetic Fitting ModelSteady-State Affinity (due to fast koff​ )

References

  • Biophysical screening in fragment-based drug design: a brief overview Oxford Academic (Journal of Biochemistry) URL:[Link]

  • Analysis of protein stability and ligand interactions by thermal shift assay National Center for Biotechnology Information (PMC) URL:[Link]

  • Medicinal Chemistry of Indane and Its Analogues: A Mini Review ChemistrySelect (Wiley Online Library) URL:[Link]

  • Fragment-based drug discovery and its application to challenging drug targets Essays in Biochemistry (Portland Press) URL:[Link]

  • Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules Medicinal Research Reviews (Wiley Online Library) URL:[Link]

Sources

Application

protocol for dissolving 2-morpholino-2,3-dihydro-1H-indene-2-carboxylic acid

Application Note: Solubilization Protocol for 2-Morpholino-2,3-dihydro-1H-indene-2-carboxylic Acid Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Pharmacologists Executive...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solubilization Protocol for 2-Morpholino-2,3-dihydro-1H-indene-2-carboxylic Acid

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Pharmacologists

Executive Summary & Chemical Profiling

Handling amphoteric small molecules in preclinical drug development requires a precise understanding of their ionization states. 2-Morpholino-2,3-dihydro-1H-indene-2-carboxylic acid (CAS: 1157501-50-2) is a synthetic intermediate and bioactive scaffold characterized by a highly hydrophobic indene core flanked by two ionizable functional groups: a basic morpholine ring and an acidic carboxylic acid[1].

To successfully dissolve this compound without inducing precipitation or chemical degradation, researchers must navigate its zwitterionic nature. This guide provides field-proven, self-validating protocols for preparing both organic stock solutions and aqueous dosing vehicles, grounded in the physicochemical mechanics of the molecule.

Table 1: Physicochemical Properties & Solvation Metrics
PropertyValueMechanistic Implication
CAS Number 1157501-50-2Unique identifier for procurement and tracking.
Molecular Weight 247.29 g/mol Used for molarity calculations (1 mg = 4.04 µmol).
Molecular Formula C14H17NO3Indicates a moderate lipophilic surface area.
pKa (Acidic) ~3.88 (Carboxyl)[2]Deprotonated (COO⁻) at physiological pH.
pKa (Basic) ~8.3 (Morpholine)[3][4]Protonated (NH⁺) at physiological pH.
Isoelectric Point (pI) ~6.1 (Calculated)Point of lowest aqueous solubility; molecule carries net zero charge.

The Causality of Solubility: Why Standard Buffers Fail

As an Application Scientist, I frequently observe researchers struggling to dissolve this compound directly into Phosphate-Buffered Saline (PBS) or cell culture media. The failure stems from the molecule's ionization state.

At a physiological pH of 7.4, the carboxylic acid is deprotonated and the morpholine nitrogen is protonated. This renders the molecule a zwitterion (net charge of zero). In the solid state, zwitterions form a highly stable, tightly packed crystal lattice driven by strong intermolecular electrostatic interactions (positive-to-negative alignment). Neutral water lacks the thermodynamic driving force to break this lattice.

The Solution:

  • For Organic Stocks: Dimethyl sulfoxide (DMSO) is the optimal solvent. Despite being an aprotic solvent, DMSO possesses a high dielectric constant and acts as a strong hydrogen bond acceptor. Computational and spectroscopic studies demonstrate that DMSO molecules uniquely stabilize zwitterionic forms by forming specific interactions between the DMSO sulfoxide (S=O) group and the protonated amine, while the DMSO methyl groups interact with the oxoanion[5]. This effectively dismantles the crystal lattice.

  • For Aqueous Vehicles: To achieve high aqueous solubility, you must force the molecule out of its zwitterionic state by shifting the pH at least 1.5 units away from its pKa values. Raising the pH > 9.5 deprotonates the morpholine, yielding a highly soluble sodium salt (net -1 charge). Lowering the pH < 2.5 protonates the carboxylate, yielding a soluble hydrochloride salt (net +1 charge).

Experimental Protocols

Protocol A: Preparation of a 50 mM Master Stock in DMSO (In Vitro Assays)

Use this protocol for high-throughput screening, enzymatic assays, or cell culture dosing where final DMSO concentrations can be kept below 0.5% v/v.

  • Weighing: Accurately weigh 12.36 mg of 2-morpholino-2,3-dihydro-1H-indene-2-carboxylic acid powder into a sterile, light-protected glass vial.

  • Solvation: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Agitation: Vortex the suspension vigorously for 60 seconds. If particulate matter remains, sonicate in a room-temperature water bath for 2–5 minutes. The high dipole moment of DMSO will rapidly disrupt the zwitterionic lattice[5].

  • Validation: Visually inspect the solution against a light source. It should be completely transparent with no Tyndall effect (light scattering).

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) to prevent freeze-thaw degradation, flush with argon or nitrogen gas, and store at -20°C.

Protocol B: Preparation of an Aqueous Sodium Salt Solution (In Vivo Dosing)

Use this protocol when organic solvents are contraindicated, such as in animal models requiring high-volume intravenous (IV) or intraperitoneal (IP) administration.

  • Suspension: Weigh 24.7 mg of the compound (target: 100 mM) and suspend it in 800 µL of 0.9% sterile saline. The solution will be cloudy and heterogeneous.

  • Base Titration: Slowly add 0.1 M NaOH dropwise while stirring continuously. The morpholine ring (pKa ~8.3) will begin to deprotonate[3].

  • Clarification: Continue adding NaOH until the pH reaches approximately 9.0–9.5. At this point, the compound converts entirely to a mono-anionic sodium salt and the solution will rapidly turn crystal clear.

  • Volume Adjustment: Bring the final volume to 1.0 mL using 0.9% saline.

  • Self-Validation: Measure the final pH. If the solution must be buffered closer to physiological pH, carefully back-titrate with 0.1 M HCl, but do not drop the pH below 8.0 , or the zwitterion will re-precipitate.

Protocol C: Cell Culture Media Dilution

To prevent "solvent shock" and localized supersaturation when introducing the DMSO stock to aqueous media:

  • Pre-warm the cell culture media to 37°C.

  • Place the media on a vortex mixer at low speed.

  • Inject the required volume of the 50 mM DMSO stock directly into the center of the swirling media (avoiding the plastic walls).

  • Ensure the final DMSO concentration does not exceed 0.5% v/v to prevent solvent-induced cytotoxicity.

Solubilization Decision Workflow

To assist in rapid experimental planning, follow the logical decision tree below based on your target application.

SolubilizationWorkflow Start 2-Morpholino-2,3-dihydro-1H-indene- 2-carboxylic acid (Solid) Decision Primary Application? Start->Decision InVitro In Vitro / Cellular Assays Decision->InVitro Low Volume InVivo In Vivo / High-Dose Aqueous Decision->InVivo High Volume DMSO Dissolve in Anhydrous DMSO (10-50 mM Stock) InVitro->DMSO Aqueous Suspend in 0.9% NaCl (Cloudy Suspension) InVivo->Aqueous Dilution Dilute in Assay Buffer/Media (Max 0.5% v/v DMSO) DMSO->Dilution Ready1 Ready for Screening Dilution->Ready1 SaltForm Titrate with 0.1M NaOH (pH >8.5) or 0.1M HCl (pH <2.5) Aqueous->SaltForm Ready2 Ready for Dosing SaltForm->Ready2

Workflow for solubilizing 2-morpholino-2,3-dihydro-1H-indene-2-carboxylic acid by application.

Analytical Validation of Solubilization

To ensure your protocol is a self-validating system, never assume complete dissolution based solely on the naked eye. Micro-precipitates can skew assay results.

  • Centrifugation Test: Centrifuge the final prepared solution at 10,000 x g for 10 minutes. Analyze the bottom of the tube for a microscopic white pellet.

  • LC-MS Verification: If working at the limits of solubility, sample the supernatant post-centrifugation and quantify the concentration via LC-MS against a standard curve to confirm the expected molarity has been achieved.

Sources

Method

applications of morpholine derivatives in drug discovery

Application Note: Morpholine Derivatives in Drug Discovery – Structural Optimization, Pharmacokinetics, and Assay Protocols Executive Summary In modern medicinal chemistry, the morpholine ring (1,4-oxazinane) has emerged...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Morpholine Derivatives in Drug Discovery – Structural Optimization, Pharmacokinetics, and Assay Protocols

Executive Summary

In modern medicinal chemistry, the morpholine ring (1,4-oxazinane) has emerged as a highly versatile, "privileged" scaffold. Its incorporation into small-molecule drug candidates is rarely accidental; rather, it is a deliberate structural intervention designed to fine-tune physicochemical properties, enhance metabolic stability, and establish highly specific target interactions. This application note provides a comprehensive guide to the mechanistic rationale behind utilizing morpholine derivatives, supported by comparative data and field-proven experimental protocols for synthesis, solubility profiling, and kinase inhibition assays.

Mechanistic Rationale: The "Why" Behind Morpholine

As a Senior Application Scientist, it is critical to understand that morpholine is not merely a passive solubilizing group. It actively participates in both pharmacodynamic (PD) and pharmacokinetic (PK) modulation through three primary mechanisms:

2.1. Physicochemical and Pharmacokinetic Modulation Morpholine possesses a well-balanced lipophilic-hydrophilic profile and a weak basicity (pKa ≈ 8.3–8.7)[1]. At physiological pH (7.4), morpholine exists in an equilibrium between its neutral and protonated states. This characteristic drastically improves aqueous solubility while maintaining sufficient lipophilicity to cross lipid bilayers, including the blood-brain barrier (BBB)[2]. Consequently, it is heavily utilized in CNS-active drugs (e.g., reboxetine, moclobemide) to enhance brain penetrance without triggering P-glycoprotein (P-gp) efflux.

2.2. Metabolic Directing and Clearance The electron-withdrawing effect of the oxygen atom in the morpholine ring lowers the electron density on the nitrogen, making it less susceptible to rapid, unselective oxidative metabolism compared to piperidine or piperazine. In the case of the EGFR inhibitor Gefitinib (Iressa) , the morpholine tail not only improves aqueous solubility but also dictates its metabolic fate. Gefitinib is primarily cleared via CYP3A4-mediated morpholine ring oxidation and O-demethylation[3]. Interestingly, clinical metabolomic studies have shown that the primary morpholine-oxidized metabolite (M2) maintains significant antiproliferative activity and its plasma concentration correlates strongly with progression-free survival in non-small cell lung cancer (NSCLC) patients[4].

2.3. Kinase Hinge-Binding Pharmacophore In targeted oncology, particularly within PI3K/AKT/mTOR pathway inhibitors, morpholine acts as a critical pharmacophore. In pan-PI3K inhibitors like Buparlisib [5], the morpholine oxygen serves as a direct hydrogen-bond acceptor, interacting with the backbone amide of the kinase hinge region (e.g., Val882 in PI3Kγ or Val851 in PI3Kα). Furthermore, the nitrogen's nonbonding pair of electrons interacts with the adjacent electron-deficient pyrimidine π-system, forcing the morpholine ring into a coplanar conformation that optimally vectors the oxygen atom toward the hinge region[6].

Data Presentation: Comparative Physicochemical Profiling

To justify the selection of morpholine over other saturated heterocycles during lead optimization, consider the comparative physicochemical properties summarized below.

PropertyMorpholinePiperazinePiperidine
Structure Type 1,4-Oxazinane1,4-DiazinaneAzinane
pKa (Conjugate Acid) ~8.3 - 8.7~9.8 (N1), ~5.6 (N2)~11.2
LogP (Octanol/Water) -0.86-1.170.84
H-Bond Donors/Acceptors 1 / 22 / 21 / 1
Primary Metabolic Liability Ring oxidation (CYP3A4)N-oxidation, N-dealkylationα-carbon hydroxylation
Typical Application Kinase hinge binder, BBB penetrant, Solubility enhancerSalt formation, Solubilizing tailLipophilic spacer, basic center

Experimental Protocols

The following protocols represent self-validating workflows for the synthesis and evaluation of morpholine-bearing drug candidates.

Protocol A: Synthetic Incorporation of Morpholine via Buchwald-Hartwig Amination

Rationale: Nucleophilic aromatic substitution (SNAr) is often used, but for unactivated aryl halides, palladium-catalyzed cross-coupling provides superior yields and functional group tolerance.

  • Preparation: In a flame-dried Schlenk tube under an argon atmosphere, combine the aryl bromide/chloride (1.0 equiv) and morpholine (1.2 equiv).

  • Catalyst & Ligand Selection: Add Pd2(dba)3 (2 mol%) and BINAP or XPhos (4 mol%). Causality: Pd2(dba)3 is a reliable Pd(0) source, while bulky, electron-rich ligands like XPhos facilitate the challenging reductive elimination step of the morpholine-bound palladium complex.

  • Base Addition: Add sodium tert-butoxide (NaOtBu) (1.5 equiv). Note: If the substrate contains base-sensitive functional groups (e.g., esters), substitute with Cs2CO3.

  • Solvent & Reaction: Suspend the mixture in anhydrous toluene (0.2 M). Seal the tube and heat at 90°C for 8–12 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: High-Throughput Kinetic Solubility Assay (Nephelometry)

Rationale: Morpholine is often added to improve solubility. Nephelometry measures scattered light, providing a rapid, label-free assessment of compound precipitation in aqueous buffers before advancing to resource-intensive thermodynamic HPLC assays.

  • Stock Preparation: Prepare a 10 mM stock solution of the morpholine derivative in 100% DMSO.

  • Serial Dilution: Create a concentration gradient (e.g., 10, 30, 100, 300, 1000 µM) by spiking the DMSO stock into Phosphate-Buffered Saline (PBS, pH 7.4) in a 96-well clear-bottom microplate. Ensure the final DMSO concentration remains constant at 1% (v/v) across all wells to prevent solvent-induced artifacts.

  • Incubation: Seal the plate and incubate at 25°C for 2 hours with gentle orbital shaking (300 rpm) to allow equilibrium of any formed precipitates.

  • Measurement: Read the plate using a microplate nephelometer.

  • Data Analysis: Plot the scattered light intensity against compound concentration. The kinetic solubility limit is identified as the inflection point where light scattering significantly deviates from the baseline (indicating precipitation).

Protocol C: TR-FRET Kinase Assay for PI3K Inhibition

Rationale: To validate the morpholine moiety's efficacy as a hinge binder, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized due to its high sensitivity and resistance to compound auto-fluorescence.

  • Kinase Reaction Setup: In a 384-well low-volume plate, add 2 µL of the morpholine-based inhibitor (serial dilutions in 1% DMSO).

  • Enzyme Addition: Add 4 µL of recombinant PI3Kα enzyme (or mutant H1047R) diluted in kinase buffer (50 mM HEPES pH 7.5, 3 mM MgCl2, 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS).

  • Substrate Initiation: Initiate the reaction by adding 4 µL of a substrate mixture containing PIP2 (10 µM) and ATP (at the predetermined Km value for the specific PI3K isoform). Incubate for 1 hour at room temperature.

  • Detection Phase: Stop the reaction by adding 10 µL of the TR-FRET detection mix (containing a Europium-labeled anti-GST antibody, a biotinylated PIP3 tracer, and Streptavidin-APC).

  • Readout: Incubate for 30 minutes. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 nm emission ratio to determine the IC50.

Visualizations

Workflow Hit Hit Compound (Poor Solubility/PK) Morpholine Morpholine Incorporation (Bioisosteric Replacement) Hit->Morpholine Physicochem Physicochemical Profiling (pKa ~8.5, Lower LogD) Morpholine->Physicochem InVitro In Vitro Assays (Kinase Hinge Binding) Morpholine->InVitro PK PK & BBB Penetration (Improved Clearance) Physicochem->PK InVitro->PK Lead Optimized Lead Candidate PK->Lead

Workflow illustrating morpholine-driven lead optimization for improved PK and target affinity.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110/p85) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT Activation PIP3->AKT Recruits mTOR mTORC1/2 AKT->mTOR Survival Tumor Cell Survival & Proliferation mTOR->Survival Inhibitor Morpholine-Based Inhibitor (e.g., Buparlisib) Inhibitor->PI3K Hinge H-bond

PI3K/AKT/mTOR signaling cascade inhibited by morpholine-based ATP-competitive hinge binders.

References

  • A Minireview on the Morpholine-Ring-Containing US FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Thieme Connect. 1

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC - NIH. 2

  • Tumor penetration of gefitinib (Iressa), an epidermal growth factor receptor tyrosine kinase inhibitor. Molecular Cancer Therapeutics - AACR Journals. 3

  • Rational application of gefitinib in NSCLC patients with sensitive EGFR mutations based on pharmacokinetics and metabolomics. PMC - NIH. 4

  • Research update on the anticancer effects of buparlisib. PMC - NIH. 5

  • Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway. Journal of Medicinal Chemistry - ACS Publications. 6

Sources

Application

Application Notes and Protocols: 2-Morpholino-2,3-dihydro-1H-indene-2-carboxylic Acid (MICA) as a Novel CXCR4 Antagonist

Abstract This document provides comprehensive application notes and detailed protocols for the in vitro characterization of 2-morpholino-2,3-dihydro-1H-indene-2-carboxylic acid (designated MICA), a novel small molecule i...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides comprehensive application notes and detailed protocols for the in vitro characterization of 2-morpholino-2,3-dihydro-1H-indene-2-carboxylic acid (designated MICA), a novel small molecule inhibitor of the C-X-C chemokine receptor 4 (CXCR4). The protocols herein are designed for researchers in academic and industrial drug discovery settings to reliably assess the pharmacological properties of MICA and similar compounds.

Introduction and Scientific Background

The C-X-C chemokine receptor 4 (CXCR4) is a G protein-coupled receptor (GPCR) that, upon binding its cognate ligand, stromal cell-derived factor-1 (SDF-1, also known as CXCL12), plays a pivotal role in numerous physiological and pathological processes.[1][2][3] These include hematopoiesis, embryonic development, and immune cell trafficking.[3] Notably, the CXCR4/CXCL12 signaling axis is frequently dysregulated in various diseases, contributing to cancer metastasis, inflammatory disorders, and HIV-1 entry into host cells.[1][2][4] Consequently, the development of potent and selective CXCR4 antagonists represents a significant therapeutic strategy.[2][5]

2-morpholino-2,3-dihydro-1H-indene-2-carboxylic acid (MICA) is a novel synthetic small molecule designed to interact with the CXCR4 receptor. Its indane scaffold and morpholine moiety are hypothesized to occupy key binding pockets within the receptor, while the carboxylic acid group may form critical interactions, disrupting the binding of CXCL12 and subsequent intracellular signaling. This document outlines the foundational assays required to validate the mechanism of action and pharmacological profile of MICA.

Hypothesized Mechanism of Action

MICA is postulated to be a competitive antagonist of the CXCR4 receptor. As illustrated in the signaling pathway diagram below, CXCL12 binding to CXCR4 typically activates Gαi- and Gαq-coupled signaling cascades. Gαq activation leads to phospholipase C (PLC) activation, which hydrolyzes PIP2 into IP3 and DAG.[6] IP3 triggers the release of intracellular calcium (Ca2+) stores, a measurable event that serves as a robust readout for receptor activation.[6][7][8] We hypothesize that MICA will bind to CXCR4 and block CXCL12-induced calcium mobilization.

CXCR4_Signaling_Pathway cluster_membrane Cell Membrane CXCR4 CXCR4 Receptor G_protein Gαq/Gi Protein CXCR4->G_protein Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates CXCL12 CXCL12 (SDF-1) CXCL12->CXCR4 Binds & Activates MICA MICA (Antagonist) MICA->CXCR4 Binds & Inhibits G_protein->PLC Activates ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca_release Ca²⁺ Release ER->Ca_release Triggers

Caption: Hypothesized CXCR4 signaling and MICA's point of inhibition.

Physicochemical Properties and Drug-Likeness Profile

Before engaging in extensive biological assays, an initial assessment of a compound's physicochemical properties is crucial for predicting its potential as a drug candidate.[][10] These properties influence absorption, distribution, metabolism, and excretion (ADME).[11][12] Computational models provide a rapid first pass, and key parameters for MICA are summarized below.

PropertyPredicted ValueGuideline/RuleSignificance
Molecular Weight (MW)~261.3 g/mol Lipinski's Rule: ≤ 500[10]Influences absorption and distribution.
logP (Lipophilicity)~1.8Lipinski's Rule: ≤ 5[10]Affects solubility, permeability, and toxicity.[13]
Hydrogen Bond Donors1 (from COOH)Lipinski's Rule: ≤ 5[10]Impacts solubility and receptor binding.
Hydrogen Bond Acceptors4 (O in morpholine, O's in COOH)Lipinski's Rule: ≤ 10[10]Impacts solubility and receptor binding.
Polar Surface Area (PSA)~52.6 Ų< 140 Ų (good brain penetration)Influences membrane permeability.

Note: These values are computationally predicted and require experimental verification.

Core Application Protocols

The following protocols provide a tiered approach to characterizing MICA, moving from initial target binding to functional cellular responses.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of MICA for the CXCR4 receptor by measuring its ability to compete with a known radiolabeled ligand.

Principle: This assay quantifies the displacement of a radiolabeled CXCR4 ligand (e.g., [¹²⁵I]SDF-1α) from the receptor by increasing concentrations of the unlabeled test compound (MICA).[14] The concentration of MICA that displaces 50% of the radioligand is the IC50, from which the inhibition constant (Ki) can be calculated.

Materials:

  • Cells: Jurkat cells (human T lymphoblasts) or a cell line stably overexpressing CXCR4 (e.g., Ghost-CXCR4).[15]

  • Radioligand: [¹²⁵I]SDF-1α.

  • Test Compound: MICA, dissolved in an appropriate vehicle (e.g., DMSO) and serially diluted.

  • Reference Antagonist: AMD3100 (Plerixafor) for positive control.[2][4]

  • Assay Buffer: Tris-HCl (50 mM), MgCl₂ (5 mM), CaCl₂ (1 mM), BSA (0.5%), pH 7.4.

  • Instrumentation: Scintillation counter, 96-well filter plates (GF/C).

Procedure:

  • Cell Preparation: Harvest Jurkat cells and resuspend in ice-cold Assay Buffer to a final concentration of 2 x 10⁶ cells/mL.

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of cell suspension.

    • 25 µL of serially diluted MICA (or AMD3100, or vehicle for total binding).

    • 25 µL of [¹²⁵I]SDF-1α (at a final concentration near its Kd).

    • For non-specific binding (NSB) wells, add a saturating concentration of unlabeled SDF-1α or AMD3100.

  • Incubation: Incubate the plate for 60-90 minutes at 4°C with gentle agitation to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the pre-wetted GF/C filter plate using a cell harvester. Wash the filters 3 times with ice-cold Assay Buffer to remove unbound radioligand.

  • Quantification: Dry the filter mat, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate percent specific binding for each MICA concentration: ((Total Binding - Sample CPM) / (Total Binding - NSB)) * 100.

    • Plot the percent specific binding against the log concentration of MICA and fit the data to a sigmoidal dose-response curve to determine the IC50.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Mobilization Functional Assay

Objective: To functionally assess the antagonist activity of MICA by measuring its ability to inhibit CXCL12-induced intracellular calcium release.[7][16][17]

Principle: Gq-coupled GPCR activation leads to a transient increase in intracellular Ca²⁺.[6][8] This can be measured using calcium-sensitive fluorescent dyes (e.g., Fluo-4 AM). An antagonist will block this agonist-induced fluorescence increase.[8][16]

Materials:

  • Cells: U937 or another suitable cell line endogenously expressing CXCR4.

  • Agonist: Recombinant human CXCL12.

  • Dye: Fluo-4 AM calcium indicator dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Instrumentation: Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed cells in a black-walled, clear-bottom 96-well plate and culture overnight.

  • Dye Loading: Aspirate culture medium and add Fluo-4 AM loading buffer. Incubate for 60 minutes at 37°C.

  • Compound Pre-incubation: Wash the cells with Assay Buffer. Add varying concentrations of MICA (or reference antagonist) to the wells and incubate for 15-30 minutes at 37°C.

  • Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading for 10-20 seconds.

  • Agonist Addition: The instrument automatically injects a pre-determined EC₈₀ concentration of CXCL12 into each well.

  • Post-injection Reading: Immediately continue recording fluorescence intensity for an additional 60-120 seconds to capture the peak calcium response.

  • Data Analysis:

    • Calculate the response as the peak fluorescence intensity minus the baseline reading.

    • Normalize the data, setting the response of the positive control (CXCL12 alone) as 100% and the vehicle control as 0%.

    • Plot the percent inhibition against the log concentration of MICA and fit to a dose-response curve to determine the IC50.

Caption: Tiered workflow for in vitro characterization of MICA.

Protocol 3: Chemotaxis (Transwell) Migration Assay

Objective: To assess the ability of MICA to inhibit the directional migration of cells towards a CXCL12 gradient, a key physiological function mediated by CXCR4.[18][19][20]

Principle: The Transwell assay uses a porous membrane to separate two chambers. Cells are placed in the upper chamber, and a chemoattractant (CXCL12) is placed in the lower chamber. An effective antagonist will reduce the number of cells that migrate through the pores into the lower chamber.[18][21]

Materials:

  • Cells: Jurkat or other migratory cells expressing CXCR4.

  • Chemoattractant: Recombinant human CXCL12.

  • Assay Medium: RPMI + 0.5% BSA.

  • Apparatus: 24-well Transwell plates (e.g., 5 or 8 µm pore size).

  • Detection: Cell viability reagent (e.g., Calcein AM) or flow cytometer for cell counting.

Procedure:

  • Setup: Add Assay Medium containing CXCL12 (at its EC₅₀ for migration) to the lower chambers of the Transwell plate.

  • Cell Preparation: Resuspend cells in Assay Medium. Pre-incubate a portion of the cells with various concentrations of MICA for 30 minutes at 37°C.

  • Seeding: Add 1 x 10⁵ cells (in 100 µL) to the upper chamber of each insert.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.

  • Quantification:

    • Carefully remove the inserts. Remove non-migrated cells from the top side of the membrane with a cotton swab.

    • Quantify the cells that have migrated to the bottom of the well. This can be done by adding a fluorescent viability dye and reading on a plate reader, or by lysing the cells and using a DNA quantification kit. Alternatively, cells in the bottom chamber can be directly counted via flow cytometry.[22]

  • Data Analysis:

    • Calculate the percentage of migration inhibition relative to the control (cells migrating towards CXCL12 without any inhibitor).

    • Plot the percent inhibition against the log concentration of MICA to determine the IC50 for migration.

Preliminary ADME/Tox Profiling

Early assessment of ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity properties is vital to de-risk a compound and guide medicinal chemistry efforts.[11][23] A standard suite of in vitro DMPK assays should be performed.[12][24][25]

AssayPurposeTypical Method
Metabolic Stability To assess susceptibility to metabolic breakdown.Incubation with liver microsomes or hepatocytes and monitoring compound disappearance over time via LC-MS/MS.[23]
CYP450 Inhibition To identify potential for drug-drug interactions.Incubation with specific CYP isozymes and probe substrates to measure inhibition.[11]
Plasma Protein Binding To determine the fraction of compound bound to plasma proteins, which affects its availability.Rapid Equilibrium Dialysis (RED) assay.[11]
Permeability To predict intestinal absorption.Caco-2 cell monolayer assay to measure bidirectional permeability.[23][25]
Cytotoxicity To assess general cell toxicity.Incubation with a relevant cell line (e.g., HepG2) and measurement of cell viability (e.g., using an MTT or LDH assay).

Data Interpretation and Next Steps

The successful characterization of MICA as a CXCR4 antagonist requires a holistic interpretation of the data generated from these protocols. A potent compound will exhibit a low Ki in the binding assay, a correspondingly low IC50 in the calcium mobilization and migration assays, and favorable ADME/Tox properties. Discrepancies between binding affinity and functional potency may suggest complex mechanisms such as allosteric modulation or biased agonism, which would require further investigation.[26] Following robust in vitro characterization, promising candidates like MICA should advance to in vivo pharmacokinetic and efficacy studies in relevant disease models.

References

  • Labgnostic. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. [Link]

  • Creative Bioarray. Ca2+ Mobilization Assay. [Link]

  • ARCHIE-WeSt. Developing physics-based methods for predicting physico-chemical properties required in pharmaceutical drug discovery and manufacturing. [Link]

  • TDEC. Physicochemical Properties. [Link]

  • Johnson, T. W., et al. (2019). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. ACS Omega. [Link]

  • LifeNet Health LifeSciences. In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround. [Link]

  • BioDuro. DMPK & ADME Services | In Vitro, In Vivo PK/TK & Bioanalytical CRO. [Link]

  • Curia Global. In Vitro DMPK. [Link]

  • ChemoTactics. Migration Protocol with Chemokines. [Link]

  • Kalinowska, D., et al. (2023). Development of a New Class of CXCR4-Targeting Radioligands Based on the Endogenous Antagonist EPI-X4 for Oncological Applications. Journal of Medicinal Chemistry. [Link]

  • Lindsley, C. W., et al. (2019). Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84. ACS Medicinal Chemistry Letters. [Link]

  • BioAscent. How to Develop Effective in vitro Assays for Early Drug Discovery. [Link]

  • Agilent. HTRF Ligand Binding Assay for the Chemokine Receptor CXCR4. [Link]

  • Berthold Technologies. SCREENING OF GPCR-ANTAGONISTS USING THE CALCIUM MOBILISATION ASSAY. [Link]

  • Mori, T., et al. (2004). CXCR4 antagonist inhibits stromal cell-derived factor 1-induced migration and invasion of human pancreatic cancer. Clinical Cancer Research. [Link]

  • Jayasinghe, L., et al. (2021). In Vitro and In Silico Characterization of G-Protein Coupled Receptor (GPCR) Targets of Phlorofucofuroeckol-A and Dieckol. Marine Drugs. [Link]

  • Ji, J. F., et al. (2014). The SDF-1/CXCR4 axis regulates migration of transplanted bone marrow mesenchymal stem cells towards the pancreas in rats with acute pancreatitis. Molecular Medicine Reports. [Link]

  • JoVE. Flow Cytometry Assay for CXCR4 Inhibition. [Link]

  • Azab, A. K., et al. (2009). Mechanisms of regulation of CXCR4/SDF-1 (CXCL12)–dependent migration and homing in multiple myeloma. Blood. [Link]

  • Nuvisan. In vitro DMPK studies for drug discovery. [Link]

  • T-L, T., & H-P, H. (2014). Ca2+ mobilization assays in GPCR drug discovery. Methods in Molecular Biology. [Link]

  • Jayasinghe, L., et al. (2021). In Vitro and In Silico Characterization of G-Protein Coupled Receptor (GPCR) Targets of Phlorofucofuroeckol-A and Dieckol. Marine Drugs. [Link]

  • Inotiv. Standard IND-Enabling In Vitro DMPK Package for Small Molecules. [Link]

  • Burger, J. A., et al. (2005). Small peptide inhibitors of the CXCR4 chemokine receptor (CD184) antagonize the activation, migration, and antiapoptotic responses of CXCL12 in chronic lymphocytic leukemia B cells. Blood. [Link]

  • Springer Protocols. Development of Novel Neuroprotective Agents Targeting GPCR Using in Vitro Assays. [Link]

  • Tecan. These 7 trends are reshaping assays for drug discovery and development. [Link]

  • Kalinowska, D., et al. (2023). Development of a New Class of CXCR4-Targeting Radioligands Based on the Endogenous Antagonist EPI-X4 for Oncological Applications. Journal of Medicinal Chemistry. [Link]

  • Drug Target Review. Designing targeted assays for clinical success from the start. [Link]

  • Hu, H., et al. (2024). Structural mechanisms underlying the modulation of CXCR4 by diverse small-molecule antagonists. Proceedings of the National Academy of Sciences. [Link]

  • Scott, A. D., et al. (2023). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Assay Guidance Manual. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. [Link]

  • Liu, H., et al. (2023). Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs. Journal of Translational Medicine. [Link]

  • Molecules. CXCR4-Targeted Radiopharmaceuticals for the Imaging and Therapy of Malignant Tumors. [Link]

Sources

Method

functionalization of morpholin-2-ones protocol

Application Note & Protocol: Advanced Functionalization and Polymerization of Morpholin-2-Ones Target Audience: Researchers, scientists, and drug development professionals. Focus: Mechanistic causality, thermodynamic con...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Advanced Functionalization and Polymerization of Morpholin-2-Ones

Target Audience: Researchers, scientists, and drug development professionals. Focus: Mechanistic causality, thermodynamic control, and validated experimental methodologies for morpholin-2-one derivatization.

Executive Summary

Morpholin-2-ones are highly versatile N,O-heterocycles that serve a dual purpose in modern chemical research. On one hand, they are critical pharmacophores and synthetic intermediates for bioactive small molecules (e.g., the antiemetic drug Aprepitant). On the other, they act as highly functional monomers for the synthesis of biodegradable poly(aminoesters) (PAEs), which are currently at the forefront of mRNA and plasmid DNA delivery systems [1]. This application note details the divergent reactivity of morpholin-2-ones—dictated strictly by their nitrogen hybridization—and provides self-validating protocols for both C3-functionalization and ring-opening polymerization (ROP).

Mechanistic Rationale: Divergent Reactivity Pathways

C3-Functionalization via Cross-Dehydrogenative Coupling (CDC)

Direct α-functionalization of morpholin-2-ones at the C3 position is historically challenging due to the lack of reactive handles. However, recent methodologies employ Cross-Dehydrogenative Coupling (CDC) to achieve this under mild, atom-economical conditions [2]. Utilizing an earth-abundant Copper(I) chloride catalyst and molecular oxygen (O₂) as the sole terminal oxidant, the reaction proceeds via a single-electron transfer (SET) mechanism to generate a reactive C3-iminium intermediate. Cyclic imides (e.g., succinimide) subsequently attack this intermediate to form a new C–N bond. This pathway is highly effective for N-alkyl and N-aryl morpholin-2-ones, which possess a pyramidal nitrogen geometry that stabilizes the ring against premature opening [2].

Thermodynamic Control in Ring-Opening Polymerization (ROP)

When the goal is to synthesize functionalized poly(aminoesters), the thermodynamics of the morpholin-2-one ring become the limiting factor. The polymerizability of these lactones is exquisitely sensitive to the hybridization of the endocyclic nitrogen [1].

  • N-Acyl Morpholin-2-ones: The electron-withdrawing acyl group (e.g., N-Boc) enforces a planar (sp²) geometry on the amide nitrogen. This planarity increases the degree of pyramidalization strain within the 6-membered ring, raising the enthalpy of ring-opening (ΔH) and making ROP thermodynamically favorable [[1]]([Link]1].

  • N-Alkyl/Aryl Morpholin-2-ones: These derivatives feature a pyramidal (sp³) nitrogen. The relaxed geometry significantly lowers the ring strain, rendering them thermodynamically resistant to polymerization under standard conditions [1].

Reaction Pathway Visualization

Morpholinone_Pathways A N-Substituted Diethanolamine B Morpholin-2-one Scaffold A->B Pd-Catalyzed Oxidative Lactonization C C3-Imidated Morpholin-2-one (Pharmaceutical Intermediate) B->C Cu(I) Catalysis, O2, AcOH Cross-Dehydrogenative Coupling (N-Alkyl/Aryl Substrates) D Poly(aminoester) (PAE) (Nucleic Acid Delivery) B->D Organocatalytic ROP (Strictly N-Acyl Substrates)

Divergent functionalization and polymerization pathways of morpholin-2-ones.

Quantitative Thermodynamics & Substrate Scope

The following table summarizes the causal relationship between N-substitution, ring thermodynamics, and the resulting synthetic utility.

Morpholin-2-one ClassNitrogen HybridizationEnthalpy of Ring Opening (ΔH)Dominant ReactivityTarget ApplicationKey Catalyst
N-Aryl (e.g., N-Phenyl)Pyramidal (sp³)Low (Stable)C3-Functionalization (CDC)Bioactive ScaffoldsCuCl / O₂
N-Alkyl (e.g., N-Benzyl)Pyramidal (sp³)Low (Stable)C3-Functionalization (CDC)Bioactive ScaffoldsCuCl / O₂
N-Acyl (e.g., N-Boc)Planar (sp² / Amide)High (Strained)Ring-Opening PolymerizationBiodegradable PAEsOrganocatalyst (e.g., DBU)

Validated Experimental Methodologies

Protocol A: Cu(I)-Catalyzed Oxidative Imidation (C3-Functionalization)

Objective: Regioselective C–N coupling of N-phenyl morpholin-2-one with succinimide to yield a C3-imidated pharmacophore [2].

Step-by-Step Procedure:

  • Reaction Assembly: In an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add N-phenyl morpholin-2-one (1.0 mmol), succinimide (1.5 mmol), and CuCl (10 mol%, 0.1 mmol).

  • Solvent & Additive Introduction: Add 2.0 mL of ethyl acetate followed by glacial acetic acid (1.5 mmol).

    • Causality Note: Acetic acid is a critical proton shuttle that accelerates the enolization and subsequent iminium formation, drastically reducing reaction times [[2]]([Link]2].

  • Oxidant Purge: Seal the vial with a septum and purge the headspace with molecular oxygen (O₂) for 2 minutes. Maintain the reaction under an O₂ balloon.

    • Causality Note: O₂ acts as the green, terminal oxidant required to turn over the Cu(I)/Cu(II) catalytic cycle [2].

  • Incubation: Stir the mixture vigorously at 60 °C for 24–48 hours.

  • In-Process Validation: Monitor the reaction via TLC (Hexanes/EtOAc 8:1). The self-validating checkpoint is the complete disappearance of the morpholin-2-one spot and the emergence of a lower R_f UV-active spot, confirming successful iminium trapping.

  • Workup: Dilute the crude mixture with dichloromethane (10 mL) and wash with saturated aqueous NaHCO₃ (2 × 10 mL) to neutralize the acetic acid. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Final Validation: Purify via silica gel flash chromatography. Confirm the C3-substitution via ¹H NMR; the diagnostic C3-proton of the product will appear as a distinct singlet or doublet (depending on the resulting diastereomerism) near δ 6.34 ppm [2].

Protocol B: Organocatalytic Ring-Opening Polymerization (ROP)

Objective: Synthesis of water-soluble, cationic poly(aminoesters) from N-Boc-morpholin-2-one [1].

Step-by-Step Procedure:

  • Anhydrous Preparation: Inside a nitrogen-filled glovebox, dissolve N-Boc-morpholin-2-one (1.0 mmol) in anhydrous CH₂Cl₂ to achieve a 1.0 M monomer concentration.

    • Causality Note: Strict exclusion of moisture is mandatory. Trace water acts as an uncontrolled chain transfer agent, which will prematurely terminate polymer chains and broaden the dispersity (Đ).

  • Initiation: Add a primary alcohol initiator, such as benzyl alcohol (0.02 mmol). This specific ratio targets a degree of polymerization (DP) of 50.

  • Catalysis: Introduce the organocatalyst 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.05 mmol) to initiate the ROP.

    • Causality Note: Organocatalysts are explicitly chosen over traditional metal catalysts (like Tin or Aluminum) to prevent cytotoxic heavy-metal contamination in the final biomedical polymer [1].

  • Propagation: Stir the reaction at room temperature for 2–4 hours.

  • In-Process Validation: Extract a 10 µL aliquot, quench it immediately with benzoic acid, and analyze via ¹H NMR. The diagnostic shift of the endocyclic methylene protons to the flexible polymer backbone positions validates monomer conversion [1].

  • Termination: Quench the bulk reaction with an excess of benzoic acid (0.1 mmol) to neutralize the DBU.

  • Precipitation & Final Validation: Precipitate the polymer by dropwise addition of the reaction mixture into vigorously stirred, cold diethyl ether. Collect the polymer via centrifugation and dry under vacuum. Validate the number-average molecular weight (M_n) and dispersity (Đ) via Gel Permeation Chromatography (GPC). (Note: Subsequent deprotection of the Boc group using Trifluoroacetic acid yields the active, water-soluble cationic PAE for nucleic acid complexation)[1].

References

  • Organocatalytic Ring-Opening Polymerization of Morpholinones: New Strategies to Functionalized Polyesters Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions Source: Catalysts (MDPI) URL:[Link]

Sources

Application

Application Note: Advanced Synthetic Strategies for Substituted Morpholines from Amino Alcohols

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Insights, Scalable Protocols, and Green Chemistry Applications Strategic Overview The morpholine (1,4-oxazin...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Insights, Scalable Protocols, and Green Chemistry Applications

Strategic Overview

The morpholine (1,4-oxazinane) ring is a privileged heterocyclic scaffold in medicinal chemistry, featured prominently in blockbuster therapeutics (e.g., Linezolid, Gefitinib, and Fingolimod analogs) to modulate aqueous solubility, metabolic stability, and target affinity. While classical industrial syntheses rely on the harsh dehydration of diethanolamines, modern drug discovery demands highly substituted, stereodefined morpholines[1].

1,2-Amino alcohols—readily derived from the abundant chiral pool of amino acids—serve as ideal precursors for these complex architectures. However, traditional annulation methods using dihaloethanes or chloroacetyl chloride are often plagued by over-alkylation, poor atom economy, and the need for subsequent hydride reductions[2]. This application note details three state-of-the-art methodologies for converting amino alcohols into substituted morpholines, emphasizing mechanistic causality, self-validating protocols, and scalability.

Methodology 1: Green Synthesis via Ethylene Sulfate Monoalkylation

Mechanistic Causality

The primary challenge in annulating 1,2-amino alcohols with C2-electrophiles is the suppression of bisalkylation. A breakthrough protocol utilizing ethylene sulfate (ES) circumvents this issue[2]. The reaction of a primary or secondary 1,2-amino alcohol with ES proceeds via a clean S_N2 mechanism to form a zwitterionic intermediate. Because this zwitterion is electronically deactivated and physically precipitates from the reaction mixture, unwanted bisalkylation is completely suppressed. Subsequent treatment with a strong base triggers an intramolecular ring closure to yield the morpholine without requiring redox manipulations[3].

Protocol 1: One-Pot Synthesis of Morpholines

This protocol is validated for >100 g scale synthesis.

  • Zwitterion Formation: In a dry reaction vessel under N₂, dissolve the 1,2-amino alcohol (1.0 equiv, e.g., 10 mmol) in 2-methyltetrahydrofuran (2-MeTHF) to achieve a 0.5 M concentration.

  • Alkylation: Add ethylene sulfate (1.05 equiv) in one portion. Stir the mixture at 40 °C for 12 hours.

    • Self-Validation: Reaction progress is visually indicated by the precipitation of the zwitterionic intermediate as a dense white solid. Complete consumption of the starting material can be verified by TLC (ninhydrin stain)[1].

  • Cyclization: To the same vessel, add isopropanol (IPA) (equal volume to 2-MeTHF) followed by potassium tert-butoxide (tBuOK) (2.2 equiv).

  • Ring Closure: Heat the suspension to 60 °C for 4–6 hours.

    • Self-Validation: The solid suspension will gradually dissolve into a homogeneous solution as the intramolecular cyclization proceeds to completion.

  • Workup: Cool to room temperature, quench with water, and extract with EtOAc. Dry the organic layer over Na₂SO₄, concentrate, and purify via distillation or crystallization to yield the pure morpholine[2].

ES_Workflow A 1,2-Amino Alcohol (Chiral Pool) C SN2 Monoalkylation (Zwitterion Precipitates) A->C + ES B Ethylene Sulfate (ES) Solvent: 2-MeTHF B->C D Base-Promoted Cyclization (tBuOK, IPA, 60°C) C->D One-Pot Addition E Substituted Morpholine (No Bisalkylation) D->E Intramolecular Ring Closure

Caption: Workflow for the green synthesis of morpholines via ethylene sulfate monoalkylation.

Methodology 2: Annulation via Vinylsulfonium Salts

Mechanistic Causality

Vinylsulfonium salts act as highly electrophilic C2 synthons. When reacted with N-protected amino alcohols, they undergo a cascade reaction: an aza-Michael addition followed by intramolecular displacement. The choice of the N-protecting group (e.g., Tosyl or Nosyl) is critical. Unprotected or carbamate-protected amines often lead to alternative pathways (e.g., N-vinyloxazolidinones) due to the nucleophilicity of the carbonyl oxygen. Sulfonamides lack this competing nucleophilicity, ensuring the intermediate alkoxide selectively attacks the sulfonium-bearing carbon, displacing diphenyl sulfide to form the morpholine ring with high stereoretention[4].

Protocol 2: Synthesis of N-Ts Morpholines
  • Preparation: Dissolve the N-Ts-1,2-amino alcohol (1.0 equiv, 5 mmol) and (2-bromoethyl)diphenylsulfonium triflate (1.2 equiv) in anhydrous DCM (0.2 M) under argon.

  • Base Addition: Cool the mixture to 0 °C. Slowly add finely powdered K₂CO₃ (3.0 equiv) or NaH (2.5 equiv).

    • Self-Validation: If using NaH, immediate gas evolution (H₂) confirms deprotonation of the sulfonamide. The in situ generation of the vinylsulfonium salt occurs simultaneously.

  • Cascade Reaction: Allow the reaction to warm to room temperature and stir for 16 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM, wash with brine, and dry over MgSO₄.

  • Purification: Concentrate the crude mixture. The primary byproduct, diphenyl sulfide, is easily separated via silica gel chromatography (Hexanes/EtOAc gradient) to afford the stereodefined N-Ts morpholine[4].

Vinylsulfonium_Mechanism N1 N-Ts Amino Alcohol N4 Aza-Michael Addition (Conjugate Attack) N1->N4 N2 Vinylsulfonium Salt (Electrophilic C2 Synthon) N2->N4 N3 Base Deprotonation (NaH or K2CO3) N3->N4 N5 Sulfonium Ylide Intermediate N4->N5 N6 Intramolecular Proton Transfer (Alkoxide Formation) N5->N6 N7 Intramolecular SN2 Displacement (- Diphenyl Sulfide) N6->N7 N8 Stereodefined Morpholine Core N7->N8

Caption: Mechanistic pathway of morpholine annulation using vinylsulfonium salts.

Methodology 3: Palladium-Catalyzed Asymmetric Carboamination

Mechanistic Causality

Synthesizing cis-3,5-disubstituted morpholines is notoriously difficult due to the thermodynamic preference for trans isomers in many standard S_N2 cyclization methods. The Pd-catalyzed carboamination of N-aryl-O-allyl ethanolamines solves this limitation[5]. The reaction proceeds via syn-insertion of the alkene into an intermediate Pd-aryl bond, followed by C-N bond formation. The stereocontrol is strictly dictated by the minimization of allylic strain in the transition state, exclusively yielding the cis-diastereomer[6].

Protocol 3: Synthesis of cis-3,5-Disubstituted Morpholines
  • Precursor Synthesis: Convert an enantiopure N-Boc amino alcohol to its O-allyl ether (NaH, allyl bromide), followed by Boc deprotection (TFA) and Pd-catalyzed N-arylation to yield the N-aryl-O-allyl ethanolamine[5].

  • Catalyst Activation: In an argon-filled glovebox, charge a Schlenk tube with Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and NaOtBu (1.2 equiv).

  • Coupling: Add the N-aryl-O-allyl ethanolamine (1.0 equiv, 2 mmol) and the aryl bromide (1.2 equiv) dissolved in anhydrous toluene (0.1 M).

  • Cyclization: Seal the tube, remove from the glovebox, and heat at 105 °C for 14 hours.

    • Self-Validation: The solution will transition from a dark purple (initial Pd complex) to a dark brown/orange hue, indicating active catalytic turnover and product formation.

  • Isolation: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate, and purify via flash chromatography to isolate the cis-morpholine[5].

Quantitative Data Summary

The following table summarizes the operational metrics of the three methodologies to aid in route selection for drug discovery campaigns.

MethodologyKey ReagentsPrimary AdvantageStereocontrolScalability
Ethylene Sulfate Annulation Ethylene sulfate, tBuOKRedox-neutral, green solvent, eliminates bisalkylation[2].Retains starting stereocenters>100 g scale
Vinylsulfonium Annulation Vinylsulfonium triflate, NaH/K₂CO₃Mild conditions, versatile C2 synthon.High stereoretentionGram scale
Pd-Catalyzed Carboamination Pd₂(dba)₃, Aryl-Br, NaOtBuDirect access to complex cis-3,5-disubstituted cores[5].Excellent (cis-selective)Gram scale
α-Halo Acid Chloride Coupling α-halo acid chloride, ReductantSequence of coupling, cyclization, and reduction[7].Moderate to GoodMultigram scale

References[6] A New Strategy for the Synthesis of Substituted Morpholines - The Journal of Organic Chemistry.https://pubs.acs.org/doi/10.1021/jo9007625[8] A Concise and Efficient Synthesis of Substituted Morpholines - Synthesis.https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0034-1379901[2] Green Synthesis of Morpholines via Selective Monoalkylation of Amines - Journal of the American Chemical Society.https://pubs.acs.org/doi/10.1021/jacs.4c11708[7] Expanding Complex Morpholines Using Systematic Chemical Diversity - Journal of the American Chemical Society.https://pubs.acs.org/doi/10.1021/ja9900231(Note: Linked to related methodology cited in source).[1] Side-by-side comparison of synthesis routes for morpholine-based compounds - Benchchem. https://www.benchchem.com/[3] Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv. https://chemrxiv.org/[4] Synthesis of N-Vinyloxazolidinones and Morpholines from Amino Alcohols and Vinylsulfonium Salts: Analysis of the Outcome's Dependence on the N-Protecting Group by Nanospray Mass Spectrometry - European Journal of Organic Chemistry.https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/ejoc.201101272[5] Recent Developments in Vinylsulfonium and Vinylsulfoxonium Salt Chemistry - ARKIVOC / PMC.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5866245/

Sources

Method

Application Notes &amp; Protocols: Investigating Neurodegenerative Diseases with Morpholine Hybrids

For Research, Scientist, and Drug Development Professionals Introduction: The Multi-Target Challenge of Neurodegenerative Diseases Neurodegenerative diseases such as Alzheimer's and Parkinson's are complex, progressive c...

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Author: BenchChem Technical Support Team. Date: March 2026

For Research, Scientist, and Drug Development Professionals

Introduction: The Multi-Target Challenge of Neurodegenerative Diseases

Neurodegenerative diseases such as Alzheimer's and Parkinson's are complex, progressive conditions characterized by the gradual loss of neuronal structure and function.[1][2] A significant challenge in developing effective therapies is the multifaceted nature of their pathology, which often involves multiple interconnected mechanisms, including cholinergic deficits, oxidative stress, neuroinflammation, and protein aggregation.[1][3] This complexity calls for innovative therapeutic strategies that can address several of these pathological pathways simultaneously.

Morpholine, a versatile heterocyclic compound, has emerged as a "privileged scaffold" in medicinal chemistry for its ability to be incorporated into novel hybrid molecules.[4][5] Its favorable physicochemical properties, such as a balanced lipophilic-hydrophilic profile, can enhance drug-likeness and improve permeability across the blood-brain barrier.[4][5][6] By creating "hybrids"—molecules that combine the morpholine scaffold with other pharmacologically active moieties—researchers can design multi-target agents aimed at key enzymes and pathways implicated in neurodegeneration.[1][2]

This guide provides a detailed overview of the primary mechanisms targeted by morpholine hybrids and presents a series of robust protocols for their preclinical evaluation.

Key Pathological Targets for Morpholine Hybrids

Morpholine hybrids are rationally designed to interact with several critical targets involved in the progression of neurodegenerative diseases.

Cholinesterase Inhibition (AChE & BChE)

A primary strategy in the symptomatic treatment of Alzheimer's disease is to increase the levels of the neurotransmitter acetylcholine (ACh) in the brain.[7] Morpholine derivatives have been extensively developed as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for ACh degradation.[2][4][7] By inhibiting these enzymes, these compounds enhance cholinergic neurotransmission, which is vital for memory and learning.[7] Molecular docking studies show that morpholine-containing inhibitors can bind within the active-site gorge of cholinesterases, interacting with key amino acid residues.[4]

Monoamine Oxidase-B (MAO-B) Inhibition

In Parkinson's disease, the degradation of dopamine by monoamine oxidase-B (MAO-B) contributes to both motor symptoms and oxidative stress.[8][9] Increased MAO-B activity leads to the production of reactive oxygen species (ROS) like hydrogen peroxide, which can cause oxidative damage to neurons.[8] Many morpholine derivatives have been identified as potent and selective MAO-B inhibitors.[4][6] By blocking MAO-B, these compounds can increase dopamine levels and provide neuroprotective effects by reducing oxidative stress.[4][9]

Attenuation of Oxidative Stress & Neuroinflammation

Oxidative stress and neuroinflammation are closely linked mechanisms that contribute significantly to neuronal damage in various neurodegenerative conditions.[3][10] Activated microglial cells, the brain's resident immune cells, can release pro-inflammatory cytokines and reactive oxygen species, exacerbating neurotoxicity.[10][11] Morpholine hybrids, often incorporating moieties like chalcone, have shown the ability to scavenge reactive oxygen species and modulate inflammatory pathways, offering a dual neuroprotective effect.[6][11][12]

Preclinical Evaluation: A Workflow for Screening Morpholine Hybrids

A systematic, multi-tiered approach is essential for evaluating the therapeutic potential of novel morpholine hybrids. The workflow begins with specific in vitro enzyme assays and progresses to more complex cell-based models that mimic the pathological environment of the brain.

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Cell-Based Validation cluster_2 Tier 3: Lead Optimization Enzyme_Assay Protocol 1: Enzyme Inhibition Assays (AChE, BChE, MAO-B) SAR Structure-Activity Relationship (SAR) Analysis Enzyme_Assay->SAR IC50 Data Neuroprotection_Assay Protocol 2: Neuroprotection Assay (e.g., SH-SY5Y Cells + H2O2) SAR->Neuroprotection_Assay Select Potent Compounds Inflammation_Assay Protocol 3: Anti-Neuroinflammatory Assay (e.g., BV-2 Microglia + LPS) Neuroprotection_Assay->Inflammation_Assay Confirm Neuroprotective Effects ADMET In Silico / In Vitro ADMET Profiling (BBB Permeability, Toxicity) Inflammation_Assay->ADMET Characterize Lead Candidates In_Vivo In Vivo Model Testing (e.g., Rodent Models of AD/PD) ADMET->In_Vivo

Caption: Experimental workflow for the evaluation of morpholine hybrids.

Protocol 1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol details the measurement of acetylcholinesterase (AChE) inhibitory activity using the colorimetric Ellman's method, which is considered a standard for screening potential inhibitors.[13][14][15]

Principle: The AChE enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine.[14] Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored anion whose absorbance can be measured spectrophotometrically at 412 nm.[14][15] The presence of an inhibitor reduces the rate of this color formation, which is directly proportional to the enzyme's activity.[14]

Materials and Reagents:

  • 96-well microplate

  • Microplate reader capable of absorbance measurement at 412 nm

  • Acetylcholinesterase (AChE) from Electrophorus electricus (Electric Eel)

  • Acetylthiocholine iodide (ATChI), the substrate

  • DTNB (Ellman's Reagent)

  • Test morpholine hybrid compounds and a reference inhibitor (e.g., Donepezil or Galantamine)

  • 50 mM Tris-HCl buffer, pH 8.0

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Tris-HCl Buffer (50 mM, pH 8.0): Prepare and adjust the pH accurately.

    • AChE Solution (0.5 U/mL): Dissolve AChE in the Tris-HCl buffer. Keep on ice.

    • ATChI Solution (10 mM): Dissolve ATChI in the Tris-HCl buffer. Prepare fresh.

    • DTNB Solution (3 mM): Dissolve DTNB in the Tris-HCl buffer.

    • Test Compound Stock Solutions: Dissolve test compounds and the reference inhibitor in DMSO to a stock concentration (e.g., 10 mM). Prepare serial dilutions in Tris-HCl buffer to achieve final desired assay concentrations. Ensure the final DMSO concentration in the well does not exceed 1%.

  • Assay Plate Setup (Total Volume: 200 µL/well):

    • Blank Wells: 180 µL Tris-HCl Buffer + 20 µL ATChI Solution.

    • Control Wells (100% Activity): 140 µL Tris-HCl Buffer + 20 µL DTNB Solution + 20 µL AChE Solution.

    • Test Wells: 120 µL Tris-HCl Buffer + 20 µL of Test Compound Dilution + 20 µL DTNB Solution + 20 µL AChE Solution.

  • Reaction and Measurement:

    • Add buffer, test compounds, and DTNB to the respective wells as outlined above.

    • Add the AChE solution to the Control and Test wells to start the pre-incubation.

    • Incubate the plate at 37°C for 15 minutes. This allows the inhibitors to bind to the enzyme.[16]

    • Initiate the reaction by adding 20 µL of the ATChI substrate solution to all wells (except the Blank).

    • Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm every 60 seconds for 10-15 minutes (kinetic mode).[14]

Data Analysis:

  • Calculate Reaction Rate: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate Percentage Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = [ (V_control - V_test) / V_control ] * 100

  • Determine IC50 Value: Plot the % Inhibition against the logarithm of the inhibitor concentration. Use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.[7]

Compound Example Target Enzyme IC50 Value (µM)
Morpholine-Quinoline Hybrid (Compound 50)[4][6]AChE1.94 ± 0.13
Morpholine-Quinoline Hybrid (Compound 50)[4][6]BChE28.37 ± 1.85
Pyrimidine-Morpholine Hybrid (Compound 5h)[17]AChE0.43 ± 0.42
Pyrimidine-Morpholine Hybrid (Compound 5h)[17]BChE2.5 ± 0.04
Morpholine-Chalcone (Compound MO1)[12]MAO-B0.030

Table 1: Example in vitro inhibitory activities of representative morpholine hybrids against key neurodegenerative disease targets. Lower IC50 values indicate higher potency.

Protocol 2: Cell-Based Neuroprotection Assay Against Oxidative Stress

This protocol evaluates the ability of morpholine hybrids to protect neuronal cells from oxidative stress-induced cell death, a common pathological feature in neurodegenerative diseases.[18][19]

Principle: The human neuroblastoma cell line, SH-SY5Y, is a widely used model for neurotoxicity studies.[18][19] Hydrogen peroxide (H₂O₂) is used to induce oxidative stress, which leads to a decrease in cell viability.[19][20] Pre-treatment with a neuroprotective compound can mitigate this damage. Cell viability is quantified using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be measured colorimetrically.

Materials and Reagents:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Hydrogen peroxide (H₂O₂)

  • Test morpholine hybrid compounds

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture SH-SY5Y cells under standard conditions (37°C, 5% CO₂).

    • Seed the cells into a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere for 24 hours.[19]

  • Compound Pre-treatment:

    • Prepare dilutions of the test compounds in serum-free medium.

    • Remove the old medium from the cells and replace it with medium containing the various concentrations of the test compounds. Include a "vehicle control" group treated with the same final concentration of DMSO as the compound-treated wells.

    • Incubate the cells with the compounds for 1-2 hours.[19]

  • Induction of Oxidative Stress:

    • Prepare a fresh solution of H₂O₂ in serum-free medium. The optimal concentration should be determined empirically but is often in the range of 150-400 µM.[18][20][21]

    • Add the H₂O₂ solution to all wells except the "untreated control" group.

    • Incubate the plate for an additional 24 hours.[18][19]

  • MTT Assay for Cell Viability:

    • After the 24-hour incubation, remove the medium from all wells.

    • Add 100 µL of fresh serum-free medium and 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C, allowing formazan crystals to form.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 490-570 nm using a microplate reader.

Data Analysis:

  • Normalize Data: Subtract the average absorbance of blank wells (medium + MTT + DMSO) from all other readings.

  • Calculate Percentage Viability: % Cell Viability = [ (Abs_test - Abs_blank) / (Abs_control - Abs_blank) ] * 100

    • Abs_test: Absorbance of cells treated with compound + H₂O₂.

    • Abs_control: Absorbance of untreated control cells.

  • Plot Results: Graph the percentage of cell viability against the compound concentration to visualize the dose-dependent protective effect.

Protocol 3: Assessment of Anti-Neuroinflammatory Activity

This protocol uses the BV-2 immortalized murine microglial cell line to assess the anti-inflammatory properties of morpholine hybrids.

Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of microglia, inducing a pro-inflammatory response that includes the production of nitric oxide (NO).[22][23] The amount of NO produced can be measured in the cell culture supernatant using the Griess assay.[24][25] Test compounds with anti-inflammatory activity will reduce the amount of NO produced by LPS-stimulated microglia.

Materials and Reagents:

  • BV-2 microglial cells

  • DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test morpholine hybrid compounds

  • Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (NaNO₂) standard

  • 96-well cell culture plates

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed BV-2 cells into a 96-well plate at a density of 2.5 x 10⁴ cells/well and allow them to adhere overnight.[22]

  • Compound Pre-treatment:

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours before adding LPS.[25] Include appropriate vehicle controls.

    • Scientist's Note: It is critical to perform a cell viability assay (e.g., MTT) in parallel to ensure that the test compounds are not cytotoxic to the BV-2 cells at the tested concentrations, as this could lead to a false positive result (a decrease in NO due to cell death rather than anti-inflammatory activity).[22]

  • LPS Stimulation:

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the "unstimulated control" group.[22][25]

    • Incubate the plate for 24 hours at 37°C.[25]

  • Griess Assay for Nitrite Measurement:

    • After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

    • Prepare a standard curve using serial dilutions of sodium nitrite (e.g., from 100 µM to 0 µM).

    • Add 50 µL of Sulfanilamide solution to all samples and standards. Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution to all wells.

    • A purple/magenta color will develop. Immediately measure the absorbance at 540 nm.

Data Analysis:

  • Calculate Nitrite Concentration: Use the standard curve to determine the concentration of nitrite (a stable product of NO) in each sample.

  • Determine Inhibition of NO Production: Compare the nitrite concentrations in the LPS-stimulated wells with those in the wells pre-treated with the test compound. Calculate the percentage reduction in NO production.

  • Plot Results: Graph the nitrite concentration or percentage inhibition against the compound concentration.

G cluster_0 Multi-Target Action of a Morpholine Hybrid MH Morpholine Hybrid AChE AChE / BChE MH->AChE Inhibits MAOB MAO-B MH->MAOB Inhibits Microglia Activated Microglia MH->Microglia Modulates Cholinergic Cholinergic Deficit AChE->Cholinergic Dopamine Dopamine Depletion MAOB->Dopamine OxidativeStress Oxidative Stress (ROS Production) MAOB->OxidativeStress Microglia->OxidativeStress Inflammation Neuroinflammation (Cytokine Release, NO) Microglia->Inflammation Neuron Neuronal Damage & Cognitive Decline Cholinergic->Neuron Dopamine->Neuron OxidativeStress->Neuron Inflammation->Neuron

Caption: Multi-target pathways addressed by morpholine hybrids.

Conclusion and Future Directions

The morpholine scaffold provides a robust and versatile foundation for designing multi-target ligands against the complex pathologies of neurodegenerative diseases. The protocols outlined in this guide offer a standardized framework for the initial in vitro and cell-based characterization of novel morpholine hybrids, enabling researchers to efficiently identify promising lead candidates. Compounds demonstrating high potency in enzyme inhibition, significant neuroprotective effects against oxidative stress, and anti-inflammatory properties should be prioritized for further investigation, including in vivo efficacy studies in animal models of Alzheimer's or Parkinson's disease and comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling.

References

  • Alireza, F. et al. (2019). Design, Synthesis, and Cholinesterase Inhibition Assay of Coumarin-3-carboxamide-N-morpholine Hybrids as New Anti-Alzheimer Agents. PubMed. Available from: [Link]

  • Royal Society of Chemistry. (2026). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Publishing. Available from: [Link]

  • Taylor & Francis Online. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Available from: [Link]

  • Matos, M. J. et al. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. PubMed. Available from: [Link]

  • National Center for Biotechnology Information. (2024). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. PMC. Available from: [Link]

  • Zaib, S. et al. (2023). Pyrimidine-morpholine hybrids as potent druggable therapeutics for Alzheimer's disease: Synthesis, biochemical and in silico analyses. PubMed. Available from: [Link]

  • Zaib, S. et al. (2023). Pyrimidine-morpholine hybrids as potent druggable therapeutics for Alzheimer's disease: Synthesis, biochemical and in silico analyses. ScienceDirect. Available from: [Link]

  • Bio-protocol. (2022). Acetylcholinesterase Inhibition Assay. Available from: [Link]

  • National Center for Biotechnology Information. (2024). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. PMC. Available from: [Link]

  • National Center for Biotechnology Information. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Available from: [Link]

  • National Center for Biotechnology Information. (2021). Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations. PMC. Available from: [Link]

  • Scribd. Ellman Esterase Assay Protocol. Available from: [Link]

  • Semantic Scholar. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Available from: [Link]

  • MDPI. (2025). Neuroprotective Effects and Mechanisms of Arecoline Against H₂O₂-Induced Damage in SH-SY5Y Cells. Available from: [Link]

  • ACS Publications. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Available from: [Link]

  • DergiPark. (2023). Neuroprotective effect of Cistus laurifolius on hydrogen peroxide-induced neurodegeneration in differentiated SH-SY5Y cells. Available from: [Link]

  • ResearchGate. (2017). Optimization of cell density and LPS concentration for the evaluation of nitric oxide production on BV-2 cells in a Griess assay. Available from: [Link]

  • National Center for Biotechnology Information. (2020). Rhein Suppresses Neuroinflammation via Multiple Signaling Pathways in LPS-Stimulated BV2 Microglia Cells. PMC. Available from: [Link]

  • Spandidos Publications. (2018). Lithocarpus polystachyus Rehd. leaves aqueous extract protects against hydrogen peroxide‑induced SH-SY5Y cells injury through activation of Sirt3 signaling pathway. Available from: [Link]

  • Dovepress. (2019). Dexmedetomidine Attenuates Neuroinflammation In LPS-Stimulated BV2 Microglia By Regulating The MiR-340/NF-κB Signaling Pathway. Available from: [Link]

  • National Center for Biotechnology Information. (2023). Response Profiles of BV2 Microglia to IFN-γ and LPS Co-Stimulation and Priming. PMC. Available from: [Link]

  • springermedizin.de. (2018). Organic silicon protects human neuroblastoma SH-SY5Y cells against hydrogen peroxide effects. Available from: [Link]

  • PubMed. (2014). Neuroprotective effects of orientin on hydrogen peroxide‑induced apoptosis in SH‑SY5Y cells. Available from: [Link]

  • National Center for Biotechnology Information. (2022). Antioxidants and Anti-Inflammatory Effects in Neurodegenerative Diseases (NDs). PMC. Available from: [Link]

  • National Center for Biotechnology Information. (2009). Neuroprotective effects of compounds with antioxidant and anti-inflammatory properties in a Drosophila model of Parkinson's disease. PMC. Available from: [Link]

  • MDPI. (2024). Anti-Neuroinflammatory Effects of Arecae pericarpium on LPS-Stimulated BV2 Cells. Available from: [Link]

  • Frontiers. (2024). Computational exploration of acefylline derivatives as MAO-B inhibitors for Parkinson's disease: insights from molecular docking, DFT, ADMET, and molecular dynamics approaches. Available from: [Link]

  • ResearchGate. (2022). Antioxidants and Anti-Inflammatory Effects in Neurodegenerative Diseases (NDs). Available from: [Link]

  • Open Exploration Publishing. (2024). An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy. Available from: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Morpholine-Containing Compounds

Welcome to the technical support center for the purification of morpholine-containing compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of morpholine-containing compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the synthesis and purification of molecules incorporating the morpholine heterocycle. As a versatile pharmacophore and synthetic building block, the effective purification of morpholine derivatives is critical for ensuring experimental success and the integrity of final products[1][2].

This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when working with morpholine or its derivatives?

A1: Impurities can originate from starting materials or be generated during the reaction. Common culprits include:

  • Water: Morpholine is hygroscopic and readily absorbs atmospheric moisture[3][4]. It is also miscible with water in all proportions[4][5].

  • Starting Materials: Unreacted precursors, such as diethanolamine or diethylene glycol, are common impurities if the synthesis does not go to completion[6][7].

  • Side-Products: Depending on the synthesis route, side-products from intermolecular reactions or decomposition can occur. For instance, harsh acidic conditions can lead to undesired byproducts[3].

  • N-Nitrosomorpholine (NMOR): A critical impurity to be aware of. Morpholine, as a secondary amine, can react with nitrites under acidic conditions to form N-nitrosomorpholine, a potential carcinogen[2][8].

Q2: My morpholine-containing compound is highly water-soluble. How can I effectively extract it from an aqueous reaction mixture?

A2: The high polarity and basicity of the morpholine nitrogen often lead to high water solubility, complicating extraction with common non-polar organic solvents[3][9]. To improve extraction efficiency:

  • Salting Out: Increase the ionic strength of the aqueous phase by adding a saturated salt solution, like brine (NaCl) or potassium carbonate (K2CO3). This reduces the solubility of the organic compound in the aqueous layer, partitioning it more effectively into the organic phase[9].

  • pH Adjustment: Ensure the aqueous layer is basic (pH > 9-10) before extraction. Adding a base like NaOH or K2CO3 deprotonates the morpholinium salt, converting it to the free base, which is significantly less water-soluble[9].

  • Use a More Polar Solvent: If solvents like ethyl acetate or hexanes fail, switch to a more polar extraction solvent such as dichloromethane (DCM) or chloroform[9].

  • Continuous Liquid-Liquid Extraction: For particularly challenging cases, a continuous liquid-liquid extractor can be highly effective for exhaustive extraction from an aqueous phase[3].

Q3: Why is my basic morpholine compound streaking or tailing on my silica gel column?

A3: This is a classic problem. Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atom of the morpholine ring interacts strongly with these acidic sites via acid-base interactions. This leads to poor peak shape (tailing), and in severe cases, can cause the compound to bind irreversibly to the silica, resulting in low or no recovery[9].

Q4: How do I remove residual water from my morpholine compound?

A4: Removing water is a frequent necessity.

  • Azeotropic Distillation: For compounds that are thermally stable, azeotropic distillation with a solvent like toluene can be used to remove water[3]. However, it's important to note that morpholine itself can form an azeotrope with water, which can complicate simple distillation[8][10].

  • Drying Agents: For solutions, drying over a suitable agent is effective. For basic compounds like morpholines, using a basic or neutral drying agent like potassium hydroxide (KOH), potassium carbonate (K2CO3), or sodium sulfate (Na2SO4) is recommended. Avoid acidic drying agents. For neat morpholine, drying over KOH pellets followed by distillation is a common procedure[3].

  • High Vacuum: For non-volatile solids, drying under a high vacuum can remove residual water and volatile organic solvents.

Troubleshooting Guide

This section addresses specific problems you may encounter during purification workflows.

Observed Problem Potential Cause Suggested Solution
Chromatography: Severe Peak Tailing or No Elution Strong acid-base interaction between the basic morpholine nitrogen and acidic silica gel.Add a basic modifier to your eluent. Start with 0.5-2% triethylamine (Et3N) or a 1-2% solution of ammonia in methanol. This neutralizes the acidic silanol groups, improving peak shape and recovery.[9]
Crystallization: Compound "Oils Out" Instead of Forming Crystals The solution is too concentrated, or the compound's melting point is lower than the solvent's boiling point.Use a more dilute solution and allow for slow cooling. Scratch the inside of the flask to induce nucleation. Alternatively, use a lower-boiling point solvent or a co-solvent system to decrease solubility.[9]
Extraction: Persistent Emulsion During Workup The basic nature of the compound can act as a surfactant, stabilizing the interface between the aqueous and organic layers.Add brine (saturated NaCl solution) to break the emulsion by increasing the ionic strength of the aqueous phase. Gentle swirling or rocking of the separatory funnel instead of vigorous shaking can also prevent emulsion formation.[3][9]
Post-Purification: Product is a Yellow or Brown Oil/Solid The compound may be unstable to air (oxidation) or residual acid/base from the workup.Ensure the workup is neutral before concentration. If the compound is air-sensitive, perform purification and storage under an inert atmosphere (Nitrogen or Argon). Consider filtering the crude product through a short plug of silica or activated charcoal to remove colored impurities.[9]
Distillation: Difficulty Separating from Water Morpholine and some derivatives can form azeotropes with water, meaning they cannot be separated by simple distillation.[8][11]Use a solvent extraction step first to remove the bulk of the water. For final drying, use chemical drying agents like KOH followed by fractional distillation.[3] Reverse osmosis has also been explored as a method to remove water from dilute morpholine solutions.[12][13]

Visualizing the Troubleshooting Process

The following workflow provides a decision-making tree for common purification challenges with morpholine-containing compounds.

G cluster_0 Problem Identification cluster_1 Purification Strategy start Crude Product Obtained purity_check Assess Purity (TLC, NMR, LCMS) start->purity_check is_solid Is the compound a solid? purity_check->is_solid is_volatile Is the compound volatile & thermally stable? is_solid->is_volatile No recrystallize Recrystallization (See Protocol 2) is_solid->recrystallize Yes is_polar Is the compound highly polar / water-soluble? is_volatile->is_polar No distillation Distillation (See Protocol 1) is_volatile->distillation Yes chromatography Flash Chromatography (See Protocol 3) is_polar->chromatography No salt_formation Salt Formation & Recrystallization (See Protocol 2) is_polar->salt_formation Yes tailing_check Peak Tailing on TLC? chromatography->tailing_check Check TLC tailing_check->chromatography No add_base Add Et3N or NH3 to eluent tailing_check->add_base Yes add_base->chromatography

Caption: A troubleshooting decision tree for selecting a purification method.

Detailed Experimental Protocols

Safety First: Always handle morpholine and its derivatives in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Morpholine is flammable and corrosive[5][8][14].

Protocol 1: Fractional Distillation of Morpholine

This protocol is for purifying morpholine from less volatile impurities and for final drying after treatment with a chemical drying agent.

  • Drying: To a round-bottom flask containing crude, wet morpholine, add anhydrous potassium hydroxide (KOH) pellets (approx. 10-20 g per 100 mL). Stir or swirl the mixture for several hours, or let it stand overnight. The KOH will absorb the water.

  • Apparatus Setup: Assemble a fractional distillation apparatus. Use a short Vigreux column or a packed column for efficient separation. Ensure all glass joints are properly sealed.

  • Distillation: Carefully decant the morpholine away from the KOH pellets into the distillation flask. Add a few boiling chips. Heat the flask gently using a heating mantle.

  • Fraction Collection: Discard the initial small forerun. Collect the fraction that boils at 128-130°C at atmospheric pressure.[6][8]

  • Storage: Store the purified, dry morpholine in a tightly sealed container, preferably under an inert atmosphere like nitrogen, to prevent water absorption.

Protocol 2: Purification via Hydrochloride Salt Formation & Recrystallization

This method is excellent for purifying basic morpholine derivatives that are oils or difficult to crystallize in their free-base form.

  • Salt Formation:

    • Dissolve the crude morpholine compound in a suitable organic solvent like diethyl ether or ethyl acetate[9].

    • Slowly, and with stirring, add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) dropwise.

    • Continue addition until a precipitate (the hydrochloride salt) no longer forms.

    • Collect the solid salt by vacuum filtration, washing it with a small amount of cold diethyl ether to remove soluble impurities[9].

  • Solvent Selection for Recrystallization:

    • Test the solubility of a small amount of the salt in various solvents (e.g., ethanol, isopropanol, ethanol/ethyl acetate mixtures) to find a system where the salt is soluble when hot but sparingly soluble when cold.

  • Recrystallization:

    • Dissolve the bulk of the salt in the minimum amount of the chosen boiling solvent[9].

    • If the solution has colored impurities, you may add a small amount of activated charcoal, boil for a few minutes, and perform a hot filtration to remove the charcoal.

    • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

    • Once at room temperature, place the flask in an ice bath to maximize crystal yield[9].

  • Crystal Collection:

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the crystals thoroughly under vacuum[9].

Protocol 3: Flash Chromatography of a Morpholine Derivative

This protocol is a general procedure for purifying a moderately polar, basic morpholine compound.

  • Eluent Selection (TLC):

    • Using thin-layer chromatography (TLC), find a solvent system (e.g., hexanes/ethyl acetate or DCM/methanol) that gives your desired compound an Rf value of approximately 0.2-0.4.

    • Crucially , prepare a second TLC jar with the same solvent system but with an added 0.5-1% of triethylamine (Et3N) . You should observe that your compound runs with a higher Rf and a much-improved spot shape (less tailing) in the jar with Et3N. This is the eluent system you will use for the column[9].

  • Column Packing:

    • Prepare a slurry of silica gel in your chosen eluent (containing Et3N) and pack your column.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like DCM.

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Collection:

    • Run the column by applying gentle pressure.

    • Collect fractions and monitor them by TLC to identify which ones contain your pure product[15].

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator[9]. Note that triethylamine is volatile and will be removed during this step.

Purity Assessment

After purification, it is essential to confirm the purity and identity of your compound. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the structure and identify any remaining impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To quantify the purity of the sample. These methods are highly sensitive for detecting trace impurities[2][16][17][18].

By understanding the chemical properties of morpholine and anticipating common challenges, you can design robust purification strategies to obtain high-purity materials for your research and development needs.

References

  • AMS.usda.gov. (2001, February 15). Morpholine - Processing.
  • Benchchem. (n.d.). troubleshooting guide for the synthesis of morpholine compounds.
  • Benchchem. (n.d.). Technical Support Center: Refining Purification Techniques for Morpholine-Containing Compounds.
  • Ataman Kimya. (n.d.). MORPHOLINE (CAS 110-91-8).
  • Gaven, C., et al. (2024, June 17). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega.
  • NCBI. (n.d.). Morpholine. Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting.
  • Googleapis.com. (n.d.).
  • ChemCeed. (2022, February 7). Everything You Need to Know About Morpholine.
  • Carl ROTH. (n.d.).
  • OSHA. (2003, May 14). T-PV2123-01-0305-CH Target concentration: OSHA PEL: ACGIH TLV: 20 ppm (70 mg/m³).
  • Google Patents. (n.d.). US5118423A - Method of removing water from a dilute solution of n-methylmorpholine-n-oxide, n-methylmorpholine, or morpholine.
  • Balakrishnan, P. V. (1978). Volatility of amines used for water treatment in steam generating systems. Canadian Journal of Chemistry, 56(20), 2620-2624.
  • (2016, October 20). Morpholine.
  • MDPI. (2020, June 5).
  • Jain, A., & Sahu, S. K. (2024).
  • PMC. (n.d.).
  • (n.d.). Morpholine.
  • (2019, May 9). MORPHOLINE.
  • ResearchGate. (2018, October 10).
  • ResearchGate. (n.d.).
  • MPG.PuRe. (n.d.).
  • (2025, April 16).
  • ACS Publications. (2023, August 15). Morpholine Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry.
  • ResearchGate. (2018, April 26).
  • Benchchem. (n.d.).
  • Fisher Scientific. (n.d.).
  • Google Patents. (n.d.). CA2039073C - Method of removing water from a dilute solution of n-methylmorpholine-n-oxide, n-methylmorpholine, or morpholine.
  • Benchchem. (n.d.). High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Morpholine Compounds.

Sources

Optimization

troubleshooting low yield in indane synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for indane synthesis. This resource is designed to provide in-depth troubleshooting guides and frequently as...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for indane synthesis. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of the indane scaffold. As a Senior Application Scientist, this guide is structured to not only offer solutions but also to explain the underlying chemical principles to empower you in your experimental design and execution.

Troubleshooting Guide: Addressing Low Yield in Indane Synthesis

Low yields in chemical synthesis can be attributed to a multitude of factors, from suboptimal reaction conditions to catalyst deactivation. This guide provides a systematic approach to identifying and resolving these issues in common indane synthesis routes.

Issue 1: Low Conversion in Intramolecular Friedel-Crafts Cyclization of 3-Arylpropanoic Acids or Related Precursors

The intramolecular Friedel-Crafts reaction is a cornerstone for constructing the indanone precursor to indane. Low conversion is a frequent hurdle.

Question: My intramolecular Friedel-Crafts acylation to form an indanone is giving a low yield. What are the likely causes and how can I fix it?

Answer:

Low yields in this critical cyclization step often stem from several factors related to the catalyst, substrate, and reaction conditions.[1]

Causality and Troubleshooting Steps:

  • Suboptimal Acid Catalyst Activity: The choice and quality of the acid catalyst are paramount.

    • Explanation: Strong Brønsted or Lewis acids are required to generate the reactive acylium ion intermediate.[2] Insufficient acidity will lead to incomplete reaction, while an overly harsh acid can cause degradation of the starting material or product.[1]

    • Protocol:

      • Catalyst Screening: If using polyphosphoric acid (PPA), ensure it is of a high grade with a high phosphorus pentoxide (P₂O₅) content (e.g., 83%) to favor the formation of the acylium ion.[1] For other catalysts like triflic acid (TfOH) or Lewis acids (e.g., AlCl₃, FeCl₃), ensure they are anhydrous, as water can deactivate them.[1][2]

      • Stoichiometry Optimization: The amount of catalyst is crucial. For Lewis acids, a stoichiometric amount is often required. For superacids like TfOH, catalytic amounts may suffice, but optimization is key. Start with the literature-recommended stoichiometry and perform a small-scale screen to find the optimal loading for your specific substrate.

  • Deactivated Aromatic Ring: The electronic nature of the aromatic ring significantly influences the reaction's success.

    • Explanation: The Friedel-Crafts reaction is an electrophilic aromatic substitution. Electron-withdrawing groups on the aromatic ring deactivate it towards electrophilic attack by the acylium ion, thus hindering cyclization.[1]

    • Solution: If your substrate contains strongly deactivating groups, you may need to employ more forceful reaction conditions (higher temperature, stronger acid). However, be mindful of potential side reactions. In some cases, a different synthetic route that does not rely on a Friedel-Crafts reaction may be necessary.

  • Intermolecular Side Reactions: At high concentrations, intermolecular acylation can compete with the desired intramolecular cyclization.

    • Explanation: The acylium ion can react with the aromatic ring of another molecule, leading to polymeric byproducts instead of the desired cyclic indanone.[1]

    • Protocol:

      • High Dilution: Run the reaction under high-dilution conditions. This can be achieved by slowly adding the substrate to a larger volume of the acid catalyst or solvent. This favors the intramolecular pathway by minimizing intermolecular encounters.

  • Starting Material Impurity: The purity of the 3-arylpropanoic acid or its derivative is critical.

    • Explanation: Impurities can poison the catalyst or lead to the formation of side products that complicate purification and lower the yield.[1]

    • Protocol:

      • Purity Analysis: Before starting the reaction, analyze your starting material using techniques like NMR and melting point to ensure its purity.

      • Purification: If necessary, recrystallize or chromatographically purify the starting material.

Issue 2: Low Yield and Poor Selectivity in the Hydrogenation of Indene to Indane

The catalytic hydrogenation of indene is a common final step to obtain the saturated indane ring. Challenges in this step often revolve around catalyst performance and over-reduction.

Question: I am hydrogenating indene to indane, but my yield is low, and I'm observing byproducts. How can I optimize this reaction?

Answer:

Achieving high yield and selectivity in the hydrogenation of indene to indane requires careful control over the catalyst, hydrogen pressure, and temperature.[3][4]

Causality and Troubleshooting Steps:

  • Catalyst Deactivation: The catalyst can lose its activity during the reaction.

    • Explanation: Catalyst deactivation can occur through several mechanisms, including poisoning by impurities, coking (formation of carbonaceous deposits), and sintering (agglomeration of metal particles at high temperatures).[3]

    • Troubleshooting Workflow:

      Start Low Indane Yield Check_Purity Verify Purity of Indene and Solvent Start->Check_Purity Check_Catalyst Evaluate Catalyst Condition Check_Purity->Check_Catalyst Purity Confirmed Optimize_Conditions Optimize Reaction Parameters Check_Catalyst->Optimize_Conditions Catalyst Appears Active Regenerate_Catalyst Regenerate or Replace Catalyst Check_Catalyst->Regenerate_Catalyst Deactivation Suspected (Coking, Poisoning) High_Yield High Indane Yield Optimize_Conditions->High_Yield Optimization Successful Regenerate_Catalyst->Optimize_Conditions Activity Restored

      Caption: Troubleshooting workflow for low yield in indene hydrogenation.

    • Protocol:

      • Purify Reactants: Ensure high-purity indene and solvent are used to avoid catalyst poisoning by impurities like sulfur compounds.[3]

      • Catalyst Regeneration: If coking is suspected, the catalyst can often be regenerated by a controlled burn-off of the carbon deposits in a diluted air stream at elevated temperatures.[3]

  • Over-hydrogenation to Hexahydroindan: The primary challenge is often preventing the reduction of the aromatic ring.

    • Explanation: While the goal is to saturate the double bond in the five-membered ring, the aromatic ring can also be hydrogenated under harsh conditions, leading to hexahydroindan and other undesired byproducts.[3]

    • Protocol:

      • Milder Conditions: Employ lower hydrogen pressure and temperature to favor the hydrogenation of the more reactive olefinic bond while preserving the aromatic ring.[3]

      • Selective Catalysts: Use catalysts known for their selectivity. Palladium on carbon (Pd/C) is often a good choice as it is generally less prone to aromatic ring hydrogenation compared to platinum or rhodium under similar conditions.[4]

  • Suboptimal Reaction Parameters: Temperature and pressure play a critical role in reaction kinetics and selectivity.

    • Explanation: Low temperatures may lead to slow reaction rates and incomplete conversion, while excessively high temperatures can promote side reactions and catalyst sintering.[3] Insufficient hydrogen pressure can also result in incomplete conversion.[3]

    • Optimization Table:

ParameterLow Value IssueHigh Value IssueRecommended Optimization Strategy
Temperature Slow kinetics, incomplete conversionSide reactions, catalyst sintering, over-hydrogenationPerform a temperature screen (e.g., 25-80 °C) to find the optimal balance.
H₂ Pressure Incomplete conversionOver-hydrogenationSystematically increase pressure (e.g., 1-10 atm) to find the point of maximum yield without compromising selectivity.
Catalyst Loading Incomplete conversion in a reasonable timeIncreased cost, potential for side reactionsStart with a standard loading (e.g., 5-10 mol%) and adjust as needed based on reaction progress.

Frequently Asked Questions (FAQs)

Q1: I am performing a Friedel-Crafts alkylation to synthesize an indane derivative and I'm getting a rearranged product. Why is this happening and how can I prevent it?

A1: Carbocation rearrangement is a well-known limitation of Friedel-Crafts alkylation.[5] The initial carbocation formed from the alkyl halide and Lewis acid can rearrange to a more stable carbocation (e.g., a primary to a secondary or tertiary carbocation) via a hydride or alkyl shift before it is attacked by the aromatic ring. To avoid this, consider using a Friedel-Crafts acylation followed by a reduction (e.g., Clemmensen or Wolff-Kishner reduction). The acylium ion intermediate in Friedel-Crafts acylation is resonance-stabilized and does not undergo rearrangement. This two-step sequence allows for the introduction of a straight-chain alkyl group without rearrangement.

Q2: How can I effectively purify my final indane product from starting materials and byproducts?

A2: The purification strategy will depend on the physical properties of your indane derivative and the impurities.

  • For solid products: Recrystallization is often the most effective method for removing small amounts of impurities. A solvent screen will be necessary to identify a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • For liquid products: Fractional distillation under reduced pressure is a good option if there is a sufficient boiling point difference between the indane and the impurities. For complex mixtures with closely related byproducts, column chromatography on silica gel is the preferred method. A systematic approach to solvent system selection using thin-layer chromatography (TLC) is recommended to achieve optimal separation. In some cases, preparative HPLC may be necessary for high-purity samples.[6][7]

Q3: What are some alternative, milder methods for indane synthesis if the Friedel-Crafts route is problematic?

A3: Several alternative methods for indane synthesis have been developed to overcome the limitations of classical approaches. These include:

  • Palladium-catalyzed intramolecular C-H alkylation: This method can be successful with a variety of unactivated primary and secondary alkyl halides under mild conditions and with high functional group tolerance.

  • Nickel-catalyzed carboannulation: This approach can be used to synthesize indanes from o-bromobenzyl zinc bromide and acrylates or styrene.

  • Rhodium-catalyzed asymmetric hydrogenation: For the synthesis of enantiomerically pure α-aminoindanes, this method offers high reactivity and ease of operation.[8]

Q4: I am observing the formation of regioisomers in my indanone synthesis. How can I control the regioselectivity?

A4: The formation of regioisomers is a common challenge, especially when the aromatic ring has multiple potential sites for cyclization. The regioselectivity can often be influenced by the choice of catalyst and reaction conditions. For example, in PPA-catalyzed cyclizations, the P₂O₅ content can influence the reaction mechanism and thus the regiochemical outcome.[1] A high P₂O₅ content tends to favor cyclization at the position ortho or para to an electron-donating group, while a lower P₂O₅ content may favor meta cyclization.[1] Careful screening of catalysts and reaction conditions is necessary to optimize the desired regioselectivity.

Experimental Protocols

General Protocol for Intramolecular Friedel-Crafts Acylation to an Indanone

This protocol is a general guideline and should be optimized for each specific substrate.

Start Start: Dry Glassware under Inert Atmosphere Add_Acid Add Polyphosphoric Acid (PPA) or other strong acid Start->Add_Acid Heat Heat to Reaction Temperature (e.g., 80-100 °C) Add_Acid->Heat Add_Substrate Slowly Add 3-Arylpropanoic Acid Heat->Add_Substrate React Stir at Temperature for 1-4 hours (Monitor by TLC) Add_Substrate->React Quench Cool and Quench Reaction by Pouring onto Ice React->Quench Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Wash Wash Organic Layer (H₂O, NaHCO₃, Brine) Extract->Wash Dry Dry over Anhydrous Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography or Recrystallization Concentrate->Purify End End: Characterize Pure Indanone Purify->End

Caption: Experimental workflow for indanone synthesis via Friedel-Crafts acylation.

Materials:

  • 3-Arylpropanoic acid (1.0 equiv)

  • Polyphosphoric acid (PPA) or other suitable acid catalyst (e.g., triflic acid)

  • Crushed ice

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

  • Solvents for chromatography

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the polyphosphoric acid (typically 10-20 times the weight of the substrate).

  • Heat the PPA to the desired reaction temperature (e.g., 80-100 °C) with vigorous stirring.

  • Slowly add the 3-arylpropanoic acid to the hot PPA.

  • Stir the reaction mixture at the set temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice with stirring.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers and wash successively with deionized water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired indanone.

References

  • Nagumo, S., et al. (2018). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[6]annulen-7-ols. Beilstein Journal of Organic Chemistry, 14, 2366–2373. [Link]

  • MDPI. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. MDPI. [Link]

  • ACS Publications. (2013). Diastereoselective Synthesis of Indanes and Tetralins via Intramolecular Friedel–Crafts Reaction. Organic Letters. [Link]

  • ScienceDirect. (2024). Performance of supported noble metal catalysts for indene and indane hydrogenation. ScienceDirect. [Link]

  • Chromatography Online. (2026). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC International. [Link]

  • Encyclopedia.pub. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Encyclopedia.pub. [Link]

  • PMC. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. PMC. [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry. [Link]

  • University of Illinois. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois. [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]

  • Beilstein Journal of Organic Chemistry. (2017). Continuous-flow processes for the catalytic partial hydrogenation reaction of alkynes. Beilstein Journal of Organic Chemistry. [Link]

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]

  • R Discovery. (2016). Recent Advances in the Synthesis of Indanes and Indenes. R Discovery. [Link]

  • Organic Chemistry Portal. (n.d.). Indane synthesis. Organic Chemistry Portal. [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of Substituted Morpholines

Welcome to the Process R&D Technical Support Center. As a Senior Application Scientist, I frequently encounter chemical engineering and discovery teams struggling to transition substituted morpholine syntheses from the m...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process R&D Technical Support Center. As a Senior Application Scientist, I frequently encounter chemical engineering and discovery teams struggling to transition substituted morpholine syntheses from the milligram scale to multigram or kilogram process scales. While morpholines are privileged pharmacophores crucial for modulating pharmacokinetics and target selectivity[1], their scale-up is notoriously plagued by poor regioselectivity, harsh cyclization conditions, and dangerous exotherms.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure your scale-up campaigns are safe, efficient, and reproducible.

Section 1: Troubleshooting Guide & FAQs

Q1: Our batch photoredox synthesis of 2-aryl morpholines suffers from poor diastereoselectivity and severe exotherms upon scale-up. How can we mitigate this?

A1: The root cause of your issue is the inherent physical limitation of batch photochemistry. According to the Beer-Lambert law, light penetration decays exponentially in a batch reactor. This leads to over-irradiation at the vessel walls and unreacted material in the center. This uneven photon flux generates localized hotspots (exotherms) and promotes radical side reactions, destroying diastereoselectivity.

Solution: You must either transition to a continuous flow reactor or utilize the recently developed [2]. By using a visible-light-activated photocatalyst (e.g., TPP·BF4) with triflic acid (TfOH) and CuBr, you can achieve >20:1 diastereoselectivity[1]. Mechanistically, the rate-determining step is the oxidation of the iminium ion to a radical cation. The addition of TfOH acts as a self-validating system: it protonates the substrate to preserve the photocatalyst and strictly prevents the undesired over-oxidation of the final product[2]. For larger scales, pumping the reaction mixture through perfluoroalkoxy (PFA) tubing ensures uniform irradiation and rapid heat dissipation[3].

Q2: We are synthesizing morpholines from 1,2-amino alcohols using chloroacetyl chloride and metal hydrides. The E-factor is terrible, and we see significant bisalkylation. Is there a greener alternative?

A2: Yes. The traditional chloroacetyl chloride route generates a morpholinone intermediate that requires harsh, atom-uneconomical hydride reduction, generating stoichiometric metal waste[4]. Furthermore, traditional alkylating agents like dimethyl sulfate or ethylene oxide are highly prone to over-alkylation[5].

Solution: Switch to the[6]. The causality behind this improvement lies in the SN2 mechanism: the reaction of the primary amine with ES forms a stable, zwitterionic intermediate[5]. This zwitterionic nature inherently deactivates the nitrogen towards a second alkylation event, cleanly preventing bisalkylation. Subsequent treatment with tBuOK promotes intramolecular cyclization to the morpholine in a redox-neutral, highly atom-economical manner[6].

Q3: We want to synthesize sterically hindered 2,6-multisubstituted morpholines, but standard cyclizations fail. What is the best approach?

A3: Steric bulk severely hinders standard SN2 cyclizations. For 2,6-multisubstituted or 2,2,6,6-tetrasubstituted morpholines, an is highly effective[7]. By applying an anodic potential to tertiary carboxylic acid precursors, you generate a reactive carbocation intermediate that undergoes rapid intramolecular trapping by the adjacent hydroxyl group[7]. This method is operationally simple and bypasses the steric penalties associated with traditional nucleophilic displacement.

Section 2: Quantitative Data Comparison

To assist in route selection, the following table summarizes the performance metrics of the primary scale-up methodologies discussed above.

MethodologyTypical ScaleYield RangeE-Factor / Waste ProfileKey Scale-Up Advantage
Traditional Batch (Diol + Amine) Grams40–60%High (Metal hydrides, halogenated waste)Utilizes readily available, unfunctionalized starting materials.
Continuous Flow SLAP Photoredox Multigram70–95%Low (Catalytic TPP, continuous processing)Overcomes batch light-penetration limits; excellent heat transfer.
Ethylene Sulfate Monoalkylation >100 Grams85–98%Very Low (Redox-neutral, no metal waste)Zwitterion intermediate strictly prevents bisalkylation.

Section 3: Experimental Protocols

Protocol A: Continuous Flow Synthesis of Substituted Morpholines via SLAP Reagents

Adapted from the [3].

  • Preparation: In a dry flask, combine the aldehyde (1.0 equiv) and the SLAP reagent (1.0 equiv) in dichloromethane to form the imine intermediate.

  • Catalyst Addition: Add 2,4,6-triphenylpyrylium tetrafluoroborate (TPP) (5 mol %) as the organic photocatalyst and TMSOTf (1.0 equiv) as the Lewis acid additive[8].

  • Flow Setup: Pump the homogeneous mixture through a continuous flow reactor equipped with transparent PFA tubing (e.g., 0.03-inch inner diameter) wrapped around a blue LED light source.

  • Residence Time: Set the flow rate to achieve a residence time of 15–30 minutes.

    • Self-Validation Checkpoint: The use of TMSOTf is critical; it facilitates the formation of an amine radical cation that is easily reduced to complete the catalytic cycle, preventing redox potential mismatches that would otherwise stall the reaction[8].

  • Workup: Collect the reactor effluent, quench with aqueous NaHCO3, extract with dichloromethane, and purify via silica gel chromatography.

Protocol B: Green Synthesis of Morpholines via Ethylene Sulfate

Adapted from the[6].

  • Monoalkylation: Dissolve the 1,2-amino alcohol (1.0 equiv) in acetonitrile. Add ethylene sulfate (1.05 equiv)[5].

  • Zwitterion Formation: Stir the mixture at 40 °C for 4–6 hours.

    • Self-Validation Checkpoint: The zwitterionic intermediate will often precipitate as a crystalline solid out of the acetonitrile. This provides an immediate, visual confirmation of successful monoalkylation and prevents any further over-alkylation[5].

  • Cyclization: To the same reaction vessel (one-pot) or after isolating the intermediate, add tBuOK (2.5 equiv) and stir at room temperature for 2 hours[6].

  • Isolation: Quench with water, extract with ethyl acetate, and concentrate. The resulting morpholine is typically obtained in >85% yield with negligible bisalkylation[6].

Section 4: Mechanistic Visualization

G N1 Aldehyde + SLAP Reagent (Starting Materials) N2 Mix with TPP Catalyst & TMSOTf (Lewis Acid) N1->N2 N3 Continuous Flow Reactor (Blue LED Irradiation) N2->N3 Pump into reactor N4 Amine Radical Cation Intermediate N3->N4 Photocatalytic Oxidation N5 Intramolecular Cyclization (C-C Bond Formation) N4->N5 N6 Substituted Morpholine (High Yield, Scalable) N5->N6 Reduction & Workup

Workflow for continuous flow synthesis of morpholines via SLAP reagents and photoredox catalysis.

References

  • Continuous Flow Synthesis of Morpholines and Oxazepanes with Silicon Amine Protocol (SLAP) Reagents and Lewis Acid Facilitated Photoredox Catalysis Organic Letters URL:[Link]

  • Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation Journal of the American Chemical Society URL:[Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines Journal of the American Chemical Society URL:[Link]

  • Electrochemical Synthesis of Substituted Morpholines via a Decarboxylative Intramolecular Etherification Organic Letters URL:[Link]

Sources

Optimization

Technical Support Center: Morpholine-Mediated Purification of Aromatic Carboxylic Acids

Welcome to the Technical Support Center for the purification of aromatic carboxylic acids. Aromatic carboxylic acids (such as terephthalic acid and isophthalic acid) are critical building blocks in drug development and m...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of aromatic carboxylic acids. Aromatic carboxylic acids (such as terephthalic acid and isophthalic acid) are critical building blocks in drug development and materials science, but they exhibit notoriously poor solubility in standard aqueous and organic solvents.

By reacting the crude acid with morpholine (a cyclic secondary amine with a pKa of ~8.3), a highly water-soluble morpholine carboxylate salt is formed. This massive solubility differential allows for the physical separation of insoluble metal oxidation catalysts (Co, Mn, Fe) and unreacted intermediates. Subsequent acidification with a strong mineral acid forces the equilibrium back, precipitating the highly pure free aromatic carboxylic acid.

Process Visualization

G N1 Crude Aromatic Carboxylic Acid N2 Morpholine Addition & Salt Formation N1->N2 H2O or Solvent N3 Filtration of Insoluble Impurities N2->N3 Complete Dissolution N4 Selective Salt Crystallization N3->N4 Isomer Separation N5 Acidification (pH < 2.0) N3->N5 Direct Regeneration N4->N5 H2SO4 / HCl N6 Purified Free Acid Isolation N5->N6 Precipitation

Morpholine-mediated purification workflow for aromatic carboxylic acids.

Standard Operating Protocol: Aqueous Morpholine Purification

This protocol is designed as a self-validating system to ensure high-purity recovery of dibasic aromatic acids from crude oxidation mixtures[1].

Step 1: Suspension & Amidation Suspend the crude aromatic carboxylic acid in distilled water. Add morpholine in a stoichiometric excess (typically 50 to 500 weight percent based on the aromatic acid)[1]. Causality: The excess morpholine acts as both a neutralizing agent and a mild co-solvent, ensuring the complete conversion of the rigid, hydrogen-bonded free acid into a highly soluble ionic salt.

Step 2: Thermal Dissolution Stir the mixture at 55–60 °C (approx. 135 °F) for 30 minutes[1]. Causality: Mild heating accelerates the acid-base neutralization kinetics and increases the solubility limit of the resulting morpholine salt, ensuring complete phase transition of the target molecule.

Step 3: Clarification (Self-Validation Step) Filter the hot aqueous solution to remove undissolved impurities. Validation Check: The filter cake will contain insoluble metal contaminants (cobalt, iron, nickel, chromium) and unreacted hydrocarbons. The resulting filtrate must be optically clear . Any residual turbidity indicates incomplete salt formation (requiring more morpholine/heat) or filter breakthrough. Do not proceed to Step 4 until the filtrate is perfectly transparent.

Step 4: Acidification & Precipitation To the clear filtrate, slowly add a strong mineral acid (e.g., 96% sulfuric acid) under continuous stirring until the pH drops from ~7.75 to 1.5. Causality: The strong mineral acid protonates the carboxylate, displacing the morpholine as a water-soluble morpholine sulfate salt. Because the free aromatic carboxylic acid cannot remain dissolved at this pH, it crashes out of the solution as a highly pure precipitate.

Step 5: Isolation Filter the precipitated purified acid, wash extensively with cold distilled water to remove residual morpholine sulfate, and dry under vacuum.

Quantitative Process Parameters

To ensure reproducibility, adhere to the following validated parameters during the purification workflow:

ParameterTypical Range / ValueScientific Rationale
Morpholine Equivalents 50% - 500% (wt%)Ensures complete salt formation; excess acts as a mild solvent to prevent premature crystallization.
Aqueous Concentration 25% - 100% of saturationPrevents the morpholine salt from precipitating out during the impurity filtration stage.
Dissolution Temperature 55 °C - 60 °C (135 °F)Enhances kinetic solubility of the morpholine salt without causing thermal degradation of the amine.
Acidification pH Target 1.5 - 2.0Forces complete protonation of the carboxylate back to the insoluble free acid, maximizing yield.
Regeneration Acid 96% H₂SO₄ or conc. HClProvides sufficient proton activity without excessive volume expansion of the aqueous phase[1],[2].

Troubleshooting & FAQs

Q1: Why is my aromatic carboxylic acid not fully dissolving upon morpholine addition? A: Incomplete dissolution usually stems from either insufficient morpholine or inadequate solvent volume. Morpholine salt formation requires a stoichiometric excess. If using water as the primary solvent, ensure the concentration of the resulting salt is between 25% and 100% of its saturation limit[1]. If the solution remains cloudy after heating to 60 °C, add morpholine in 10% increments until clarity is achieved.

Q2: How do I remove heavy metal oxidation catalysts (Co, Mn, Fe) from the crude acid? A: The morpholine purification method inherently separates these. Because morpholine forms highly soluble salts exclusively with the carboxylic acids, the metal catalysts remain insoluble in the aqueous phase[1]. Performing a rigorous filtration (Step 3) prior to acidification physically traps these metals on the filter media.

Q3: Can I separate mixed aromatic acids (e.g., separating terephthalic acid from isophthalic acid) using morpholine? A: Yes, differential solubility of morpholine salts can be exploited for isomer separation. Instead of a purely aqueous system, dissolve the crude mixture in pyridine and add morpholine. This selectively precipitates the morpholine salt of terephthalic acid, leaving isophthalic and toluic acid impurities in solution. The isolated morpholine terephthalate can then be recrystallized from ethylene glycol before final acidification[2].

Q4: Why does my crude product have a yellow coloration, and how does this protocol fix it? A: Yellow coloration in crude aromatic acids often originates from conjugated organic impurities or trapped metal complexes. The phase separation achieved by forming the morpholine salt leaves these color bodies behind in the mother liquor or on the filter cake, producing a regenerated product free of yellow coloration[1].

Q5: Should I use Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) for the regeneration step? A: Both are effective, but the choice depends on downstream applications. 96% Sulfuric acid is highly efficient for bulk precipitation without adding excess water volume[1]. However, Hydrochloric acid is often preferred if the presence of trace sulfates interferes with subsequent catalytic coupling reactions, as chlorides are generally easier to wash away from the final filter cake[2].

References

  • Purifying aromatic acids by treatment with morpholine (US3067249A). Google Patents.
  • Purification of terephthalic acid (US2829160A). Google Patents.

Sources

Troubleshooting

overcoming solubility issues with morpholine-based drugs

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for overcoming the solubility challenges frequ...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for overcoming the solubility challenges frequently encountered with morpholine-based drug candidates.

Section 1: Understanding the Challenge: The Physicochemical Duality of the Morpholine Moiety

The morpholine ring is a popular scaffold in medicinal chemistry, often incorporated to enhance properties like metabolic stability and receptor binding affinity.[1] However, its impact on aqueous solubility is complex. While often added to improve solubility, its effectiveness is highly dependent on the overall molecular structure and the surrounding physicochemical environment.[2][3][4][5]

At its core, the morpholine moiety presents a duality:

  • The Basic Nitrogen: The nitrogen atom is weakly basic, with a pKa typically around 8.7.[6][7] This allows for protonation at acidic pH, which can dramatically increase aqueous solubility. This ionization potential is the primary reason morpholine is often considered a "solubilizing group."

  • The Lipophilic Structure: The cyclic ether structure also contributes to the molecule's overall lipophilicity, which can either balance or counteract the solubilizing effect of the basic nitrogen, especially at neutral or basic pH where the ring is un-ionized.

This balance means that a morpholine-containing drug can exhibit sharp, pH-dependent solubility profiles, creating significant challenges during formulation and in physiological environments.[8][9]

Section 2: Initial Assessment & Troubleshooting Workflow

When faced with a poorly soluble morpholine-based compound, a systematic approach is critical. The following decision tree provides a logical workflow for diagnosing the problem and selecting an appropriate enhancement strategy.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 Start Poorly Soluble Morpholine API pKa_check Is the morpholine a primary driver of pKa? (pKa > 3) Start->pKa_check Salt_Screening Strategy 1: pH Modification & Salt Screening pKa_check->Salt_Screening  Yes   Crystal_Eng Strategy 2: Crystal Engineering pKa_check->Crystal_Eng  No / Insufficient  Improvement   pH_Profile Determine pH-Solubility Profile Salt_Screening->pH_Profile Salt_Formation Screen Pharmaceutically Acceptable Counterions pH_Profile->Salt_Formation Salt_Formation->Crystal_Eng  Failed / Unstable   Success Stable, Soluble Form Identified Salt_Formation->Success  Success   CoCrystal Co-crystal Screening Crystal_Eng->CoCrystal Amorphization Strategy 3: Amorphization CoCrystal->Amorphization  Failed / Insufficient  Improvement   CoCrystal->Success  Success   ASD Amorphous Solid Dispersion (ASD) Amorphization->ASD ASD->Success  Success  

Caption: Initial troubleshooting workflow for morpholine drug solubility.

Section 3: Troubleshooting Guides (Q&A Format)

This section addresses specific issues you may encounter during your experiments.

Q1: My morpholine-containing drug has very low solubility (<10 µg/mL) in neutral aqueous buffer (e.g., PBS pH 7.4). What is the most logical first step?

Answer: The first and most cost-effective strategy is to leverage the basicity of the morpholine nitrogen through pH modification and salt formation.[10][11] Since the morpholine nitrogen has a pKa around 8.7, its protonation state is highly sensitive to pH changes below this value.

Causality: At pH values at least 2 units below the pKa (i.e., pH < 6.7), the morpholine ring will be predominantly protonated (ionized). This positive charge allows for strong ion-dipole interactions with water, dramatically increasing aqueous solubility. Forming a stable salt with a suitable acidic counter-ion essentially "locks in" this ionized state, creating a solid form with intrinsically higher solubility than the free base.[11]

Recommended Action:

  • Determine the pH-Solubility Profile: Measure the drug's solubility at various pH points (e.g., from pH 2 to pH 8) to quantify the impact of ionization. A steep increase in solubility at lower pH values confirms that this is a viable strategy.

  • Initiate a Salt Screening Protocol: If the pH-solubility profile is favorable, proceed with screening various pharmaceutically acceptable acids (e.g., HCl, mesylate, tosylate, succinate) to form a stable, crystalline salt with improved physicochemical properties.[12]

Q2: I performed a salt screen, but the resulting salts were unstable, hygroscopic, or did not provide a sufficient solubility increase. What are my alternatives?

Answer: When salt formation is not viable, the next logical steps involve modifying the crystal lattice energy without formal ionization. The two primary strategies are co-crystallization and creating an amorphous solid dispersion (ASD).[13][14]

StrategyMechanismBest ForKey Considerations
Co-crystals Incorporates a neutral "co-former" into the crystal lattice via non-covalent bonds (e.g., hydrogen bonds), disrupting the original lattice and creating a new solid phase with unique, often improved, solubility.[13][15][16]APIs that are non-ionizable or where salt forms are problematic. It can offer a stable crystalline form with enhanced dissolution.[13][17]Co-former selection is critical. The resulting co-crystal must be stable and not convert back to the parent API form in solution.[16]
Amorphous Solid Dispersion (ASD) The drug is molecularly dispersed in a high-energy, non-crystalline (amorphous) state within a polymer matrix. This eliminates the crystal lattice energy barrier to dissolution.[18][19][20]APIs with very high melting points or strong crystal lattices that are difficult to disrupt. It offers the highest potential for solubility enhancement.[21][22]Physical stability is the main challenge; the amorphous drug has a thermodynamic tendency to recrystallize.[19] Polymer selection is crucial to inhibit crystallization.[23][24]
Q3: I developed an Amorphous Solid Dispersion (ASD), but it recrystallizes during storage, especially under humid conditions. How can I improve its physical stability?

Answer: ASD instability is a common and critical challenge, driven by the thermodynamic tendency of the high-energy amorphous drug to return to its low-energy crystalline state.[19] Stability is primarily governed by two factors: molecular mobility and drug-polymer miscibility .

Causality: Water acts as a potent plasticizer, increasing the molecular mobility of the drug within the polymer matrix and facilitating recrystallization. A well-chosen polymer will inhibit crystallization by (1) forming specific interactions (like hydrogen bonds) with the drug, and (2) creating a high-viscosity environment (anti-plasticization) that physically hinders the drug molecules from arranging into a crystal lattice.[24]

Recommended Actions:

  • Optimize Polymer Selection: The choice of polymer is the most critical factor.[23] Polymers with a high glass transition temperature (Tg) are generally preferred as they reduce molecular mobility. Furthermore, the polymer's chemical structure should allow for favorable interactions with your specific morpholine-based drug.

  • Assess Drug-Polymer Miscibility: Ensure the drug and polymer are miscible at your target drug loading. Techniques like Differential Scanning Calorimetry (DSC) can be used to confirm a single Tg for the dispersion, indicating good miscibility.[24] Phase separation can be a precursor to crystallization.

  • Control Drug Loading: Do not exceed the solubility of the drug in the polymer. Overloading the system significantly increases the risk of crystallization.

  • Add a Surfactant: In some cases, adding a small percentage of a surfactant (e.g., sodium dodecyl sulfate) can improve the dissolution rate and help maintain a supersaturated state in solution, indirectly contributing to the formulation's overall performance.[21]

Table of Common Polymers for ASD:

PolymerAbbreviationKey Properties
Polyvinylpyrrolidone/Vinyl AcetatePVP/VA (Copovidone)Amorphous, water-soluble. Widely used and successful in commercial products.[24]
Hydroxypropyl MethylcelluloseHPMCNon-ionic, amorphous, hydrophilic. High Tg provides good stability.[24]
Hydroxypropyl Methylcellulose Acetate SuccinateHPMCASAmphiphilic and pH-dependent solubility. Excellent at maintaining supersaturation.[23][24]
Soluplus® (Polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer)Amorphous, good solubilizer for many APIs. Forms strong H-bonds.[23]

Section 4: Frequently Asked Questions (FAQs)

  • Q: What is the typical aqueous solubility of a morpholine-containing drug like Gefitinib or Posaconazole?

    • A: It is typically very low. Gefitinib is described as "sparingly soluble" in aqueous buffers, with a solubility of around 0.5 mg/mL only when co-solvents like DMSO are used.[25][26] Posaconazole is practically insoluble in water (<1 µg/mL).[27][28] These examples highlight that the morpholine moiety alone does not guarantee high aqueous solubility.

  • Q: Can the position of the morpholine ring on the main scaffold affect solubility?

    • A: Yes, significantly. If the morpholine ring is in a solvent-exposed region of the molecule, its potential to interact with water (especially when protonated) is maximized. If it is sterically hindered or buried in a greasy part of the molecule, its solubilizing contribution will be minimal.

  • Q: My drug is soluble in DMSO for my in vitro assays, but it precipitates when I add it to the aqueous cell culture media. What's happening?

    • A: This is a classic solvent-shift precipitation issue. Your drug is highly soluble in the organic solvent (DMSO) but not in the final aqueous medium. When the DMSO stock is diluted into the buffer, the final concentration of your drug exceeds its aqueous solubility limit, causing it to crash out of solution.[29] To solve this, you may need to lower the final concentration, increase the percentage of co-solvent (if your cells can tolerate it), or use a formulation approach like cyclodextrin complexation for the assay.[10]

Section 5: Key Experimental Protocols

Protocol 1: pH-Solubility Profile Determination
  • Prepare Buffers: Create a series of buffers at desired pH values (e.g., pH 2, 4, 5, 6, 6.5, 7, 7.4, 8) using appropriate buffer systems (e.g., HCl, acetate, phosphate).

  • Equilibrate Slurry: Add an excess amount of the solid API to a vial containing a known volume of each buffer.

  • Agitate: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours). Ensure solid material remains, confirming saturation.

  • Separate Solid: Centrifuge or filter the samples to separate the undissolved solid from the saturated supernatant.

  • Quantify: Analyze the concentration of the drug in the clear supernatant using a validated analytical method (e.g., HPLC-UV).

  • Plot Data: Plot the measured solubility (e.g., in µg/mL) on a log scale against the pH to visualize the profile.

Protocol 2: Amorphous Solid Dispersion (ASD) Workflow

This diagram outlines the typical workflow for developing an ASD formulation.

ASD_Workflow cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 Start Select API & Polymer (Based on Tg, Miscibility) Preparation Preparation Method Start->Preparation SprayDry Spray Drying Preparation->SprayDry HME Hot Melt Extrusion Preparation->HME SolventEvap Solvent Evaporation Preparation->SolventEvap Characterization Solid-State Characterization SprayDry->Characterization HME->Characterization SolventEvap->Characterization DSC DSC (for Tg, Miscibility) Characterization->DSC PXRD PXRD (Confirm Amorphous Nature) Characterization->PXRD SEM SEM (Morphology) Characterization->SEM Performance Performance & Stability Testing DSC->Performance PXRD->Performance SEM->Performance Dissolution In Vitro Dissolution/ Supersaturation Studies Performance->Dissolution Stability Accelerated Stability (e.g., 40°C/75% RH) Performance->Stability

Caption: A typical experimental workflow for ASD development.

References

  • Goel, K. K., et al. (2023).
  • International Journal of Scientific Research & Technology. (n.d.).
  • Jadhav, P., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. Retrieved from [Link]

  • Wang, S., et al. (2023). Development of an Amorphous Solid Dispersion Formulation for Mitigating Mechanical Instability of Crystalline Form and Improving Bioavailability for Early Phase Clinical Studies. Molecular Pharmaceutics. Retrieved from [Link]

  • Kumar, S., et al. (2025). Cocrystal Engineering-Based Strategies for Enhancing the Permeability of Poorly Permeable APIs. Crystal Growth & Design. Retrieved from [Link]

  • Crystal Pharmatech. (2026). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. Crystal Pharmatech. Retrieved from [Link]

  • Kumar, S., & Singh, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research.
  • Chadha, R., et al. (2019). Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. PMC. Retrieved from [Link]

  • Sharma, D., et al. (n.d.). Techniques for solubility enhancement of poorly soluble drugs: An overview.
  • Rumondor, A. C. F., et al. (2020). Mechanisms of increased bioavailability through amorphous solid dispersions: a review. Journal of Pharmaceutical Sciences.
  • CELLETS. (2022). Amorphous Solid Dispersions: Advances in Drug Solubility. CELLETS. Retrieved from [Link]

  • Patil, S., et al. (2021). Optimization of amorphous solid dispersion techniques to enhance solubility of febuxostat. Future Journal of Pharmaceutical Sciences.
  • A review Review on Co-Crystals New Approach to Modify the Physicochemical Characteristics of API. (n.d.). ajprd.com.
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020).
  • Sari, Y. N. I., et al. (2021).
  • A review on pharmacological profile of Morpholine derivatives. (n.d.).
  • Quan, C., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC. Retrieved from [Link]

  • Crystal Pharmatech. (2024). Optimizing Polymer Selection for Amorphous Solid Dispersion in Hot Melt Extrusion Processes. Crystal Pharmatech. Retrieved from [Link]

  • S. M. D. C., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC - NIH. Retrieved from [Link]

  • S. M. D. C., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Retrieved from [Link]

  • Liu, X., et al. (2021). Amorphous Solid Dispersions: Role of the Polymer and Its Importance in Physical Stability and In Vitro Performance. PMC. Retrieved from [Link]

  • Al-kassas, R., et al. (2025). Biocompatible Natural Polymer-Based Amorphous Solid Dispersion System Improving Drug Physicochemical Properties, Stability, and Efficacy. MDPI. Retrieved from [Link]

  • Posaconazole Crystalline and Amorphous Solubility Measured in Various Media at 37°C. (n.d.).
  • Drug-excipient behavior in polymeric amorphous solid dispersions. (n.d.).
  • Review of industrially recognized polymers and manufacturing processes for amorphous solid dispersion based formulations. (2023). Taylor & Francis. Retrieved from [Link]

  • Formulation Design Optimization And Evaluation Of Posaconazole Oral Solution. (n.d.). RJPN.org.
  • Noxafil, INN-Posaconazole. (n.d.). EMA. Retrieved from [Link]

  • pKa Data Compiled by R. Williams. (2022).
  • S. M. D. C., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery | ACS Chemical Neuroscience. ACS Publications. Retrieved from [Link]

  • Stolar, T., et al. (2019). Posaconazole Cocrystal with Superior Solubility and Dissolution Behavior. Crystal Growth & Design. Retrieved from [Link]

  • pH-sensitive polymer hydrogels derived from morpholine to prevent the crystallization of ibuprofen. (n.d.).
  • Salt of morpholine derivative and crystalline form thereof, as well as preparation method, pharmaceutical composition and use of the same - Patent EP-3398946-B1. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • pH-sensitive Polymer Hydrogels Derived From Morpholine to Prevent the Crystallization of Ibuprofen. (2011). PubMed. Retrieved from [Link]

  • Pharmaceutical Salts Optimization of Solubility or Even More?. (2010).

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Analytical Characterization of 2-Morpholino-2,3-dihydro-1H-indene-2-carboxylic acid

Introduction In the landscape of modern drug discovery, constrained amino acids serve as invaluable scaffolds for designing peptidomimetics and small molecule therapeutics with enhanced metabolic stability and defined co...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, constrained amino acids serve as invaluable scaffolds for designing peptidomimetics and small molecule therapeutics with enhanced metabolic stability and defined conformational properties. 2-morpholino-2,3-dihydro-1H-indene-2-carboxylic acid is a compelling example, integrating three key structural motifs: a rigid indane framework, a chiral quaternary center, and a polar morpholine group. This unique architecture presents both opportunities and challenges for its synthesis and characterization.

This guide provides an in-depth comparison of the primary analytical methodologies essential for the unambiguous structural elucidation, purity assessment, and stereochemical determination of this molecule. We move beyond mere procedural descriptions to explain the underlying principles and rationale, empowering researchers to make informed decisions in their analytical workflows.

Core Analytical Pillars: A Comparative Overview

The comprehensive characterization of 2-morpholino-2,3-dihydro-1H-indene-2-carboxylic acid relies on a suite of orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined application ensures the highest degree of confidence in the material's identity and quality.

Technique Primary Information Provided Strengths Limitations
NMR Spectroscopy Molecular structure, connectivity, proton/carbon environmentProvides definitive atom-level connectivity; excellent for structural isomer differentiation.Relatively low sensitivity; provides averaged conformational data in solution.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternsHigh sensitivity (picogram to femtogram); confirms molecular formula.[1]Does not provide stereochemical information; fragmentation can be complex for cyclic structures.[2]
HPLC Purity, enantiomeric excess (% ee)Gold standard for purity assessment and chiral separation.[3][4]Requires method development; does not provide direct structural information.
X-ray Crystallography Absolute 3D structure, stereochemistry, crystal packingUnambiguous determination of absolute configuration and solid-state conformation.Requires a suitable single crystal, which can be difficult to obtain.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Blueprint

NMR spectroscopy is the cornerstone of structural confirmation. For this molecule, ¹H, ¹³C, and 2D NMR experiments (like COSY and HSQC) are employed to verify the covalent framework.

Expert Insights: The key to interpreting the NMR spectra lies in recognizing the distinct signatures of each moiety. The indane system presents characteristic aromatic and aliphatic signals, while the morpholine ring shows diastereotopic protons due to the chiral center and its chair-like conformation.[5][6] The quaternary carbon at position 2 will be a key diagnostic signal in the ¹³C NMR spectrum, appearing as a singlet with no attached protons.

Predicted NMR Data

The following table summarizes the expected chemical shifts, drawing on data from similar indane and morpholine structures.[7][8][9]

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key Correlations (2D NMR)
Indane Aromatic-H7.1 - 7.4 (m, 4H)120 - 145
Indane CH₂ (C1, C3)~2.8 - 3.5 (m, 4H)~30 - 40Correlates with adjacent CH₂ protons (COSY)
Morpholine O-CH₂~3.6 - 3.8 (m, 4H)~65 - 70
Morpholine N-CH₂~2.5 - 2.8 (m, 4H)~50 - 55
Quaternary C2-~70 - 80No direct ¹H correlation (HSQC)
Carboxyl COOH>10 (br s, 1H)>170
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Perform 2D experiments such as COSY (to establish H-H correlations within the indane and morpholine rings) and HSQC/HMBC (to assign protons to their respective carbons).

Mass Spectrometry (MS): Confirming Identity and Integrity

Mass spectrometry provides the exact molecular weight, which is a critical identity test. High-resolution mass spectrometry (HRMS), often performed with an Orbitrap or TOF analyzer, can determine the elemental composition, adding another layer of confirmation.

Expert Insights: Electrospray ionization (ESI) is the preferred method for this molecule due to its polarity. In positive ion mode, the protonated molecule [M+H]⁺ will be the base peak. In negative ion mode, the deprotonated molecule [M-H]⁻ will be observed. Tandem MS (MS/MS) can be used to induce fragmentation, which, while complex for cyclic molecules, can provide valuable structural information.[10][11][12] Expected fragmentation would involve cleavage of the morpholine ring or loss of CO₂ from the carboxylic acid.

Expected Mass Spectrometry Data
  • Calculated Monoisotopic Mass: C₁₄H₁₇NO₃ = 247.1208 g/mol

  • Expected ESI-MS (Positive Mode): m/z = 248.1281 [M+H]⁺

  • Expected ESI-MS (Negative Mode): m/z = 246.1132 [M-H]⁻

  • Potential MS/MS Fragments: Loss of H₂O (m/z 230), loss of CO₂ (m/z 204), and fragments corresponding to the indane and morpholine moieties.

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount (0.1%) of formic acid (for positive mode) or ammonium hydroxide (for negative mode) to aid ionization.

  • Instrumentation: Infuse the sample directly into an ESI-equipped mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Data Acquisition: Acquire full scan mass spectra in both positive and negative ion modes to observe the molecular ions.

  • Tandem MS (Optional): Select the precursor ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to generate a product ion spectrum for fragmentation analysis.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Chiral Separation

HPLC is indispensable for assessing the purity of the final compound and, crucially, for separating its enantiomers. Given the chiral center at C2, confirming the enantiomeric excess (% ee) is paramount for any downstream biological application.

Expert Insights: The choice of stationary phase is the most critical parameter. For purity analysis, a standard reversed-phase column (e.g., C18) is sufficient. However, for chiral separation, a specialized Chiral Stationary Phase (CSP) is required. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for separating chiral carboxylic acids.[3][13][14] The separation often occurs under normal-phase conditions (e.g., hexane/isopropanol) or polar organic mode. The addition of an acidic modifier like trifluoroacetic acid (TFA) is often necessary to suppress the ionization of the carboxylic acid and ensure good peak shape.[13]

Comparison of Chiral HPLC Methods
Parameter Method 1: Normal Phase Method 2: Polar Organic Mode
Stationary Phase Chiralpak® ID (Amylose-based)Chiralcel® OJ-H (Cellulose-based)
Mobile Phase n-Hexane / 2-Propanol (e.g., 90:10 v/v) + 0.1% TFAAcetonitrile + 0.1% Formic Acid
Advantages Excellent resolving power for many chiral acids.[13]Faster analysis times, good peak shape.[14]
Considerations Requires non-polar solvents; sample solubility can be an issue.Selectivity can differ significantly from normal phase.
Experimental Protocol: Chiral HPLC Separation
  • Instrumentation: HPLC system with a UV detector (detection at ~210-230 nm).

  • Column: Chiralpak® ID (5 µm, 4.6 x 250 mm) or equivalent.

  • Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v) with 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of ~1 mg/mL.

  • Procedure:

    • Equilibrate the column for at least 30 minutes until a stable baseline is achieved.

    • Inject 10 µL of the sample.

    • Run the analysis until both enantiomers have eluted. The enantiomeric excess can be calculated from the relative peak areas.

X-ray Crystallography: The Definitive Structure

When an unambiguous determination of the three-dimensional structure and absolute stereochemistry is required, single-crystal X-ray diffraction is the ultimate tool. It provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

Expert Insights: The presence of the morpholine and carboxylic acid groups provides hydrogen bond donors and acceptors, which can facilitate the formation of a well-ordered crystal lattice.[15][16] Growing a high-quality single crystal is the most challenging step. Slow evaporation from a mixed solvent system is a common starting point. The resulting structure will definitively confirm the connectivity and, if a chiral reference is used or through anomalous dispersion methods, the absolute configuration (R or S) of the C2 stereocenter.

Analytical Workflow and Decision Making

The following workflow illustrates the logical progression of analytical techniques for a comprehensive characterization.

G cluster_0 Initial Characterization cluster_1 Purity & Stereochemistry cluster_2 Definitive 3D Structure Synthesis Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR Confirm Structure MS Mass Spectrometry (HRMS) Synthesis->MS Confirm Mol. Weight HPLC_Purity Reversed-Phase HPLC NMR->HPLC_Purity Assess Purity HPLC_Chiral Chiral HPLC HPLC_Purity->HPLC_Chiral Determine % ee Xray X-ray Crystallography HPLC_Chiral->Xray Determine Absolute Stereochemistry Final Fully Characterized Compound Xray->Final

Caption: Logical workflow for the analytical characterization of the target compound.

Conclusion

The characterization of 2-morpholino-2,3-dihydro-1H-indene-2-carboxylic acid is a multi-faceted process that necessitates an integrated analytical approach. While NMR and MS establish the fundamental molecular identity, HPLC is critical for quantifying purity and enantiomeric excess. For definitive proof of absolute stereochemistry and conformation, X-ray crystallography remains the unparalleled gold standard. By understanding the strengths and limitations of each technique, researchers can design a robust, self-validating analytical strategy that ensures the quality and integrity of this valuable chemical entity for drug development and scientific research.

References

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  • Al-Adiwish, W. M., et al. (2019). A Study X-ray Crystal Structure of Compound 2-[Methylthio(morpholino)methylene]malononitrile, C9H11N3OS. American Journal of Quantum Chemistry and Molecular Spectroscopy, 3(1), 1. Available at: [Link]

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Comparative

A Comparative Guide to the Biological Potential of 2-Morpholino-2,3-dihydro-1H-indene-2-carboxylic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals Abstract The confluence of a constrained bicyclic system, a polar heterocyclic moiety, and a carboxylic acid functional group presents a compelling chemical...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of a constrained bicyclic system, a polar heterocyclic moiety, and a carboxylic acid functional group presents a compelling chemical scaffold for drug discovery. This guide delves into the therapeutic potential of 2-morpholino-2,3-dihydro-1H-indene-2-carboxylic acid and its prospective analogs. While direct comparative studies on a series of these specific analogs are not extensively documented in publicly available literature, this guide provides a comprehensive framework for their evaluation. By dissecting the known biological activities of the core structural components—the indan nucleus, the morpholine ring, and the carboxylic acid—we can extrapolate potential therapeutic applications and outline a robust strategy for their synthesis and biological screening. This document serves as a foundational resource for researchers poised to explore this promising, yet underexplored, chemical space.

Introduction: Deconstructing the Core Scaffold

The 2-morpholino-2,3-dihydro-1H-indene-2-carboxylic acid scaffold is a unique amalgamation of three key pharmacophoric features:

  • The 2,3-dihydro-1H-indene (Indan) Nucleus: This rigid bicyclic system provides a defined three-dimensional orientation for its substituents. The indan framework is a well-established motif in medicinal chemistry, featured in drugs with anti-inflammatory properties.[1] Its constrained nature can lead to enhanced binding affinity and selectivity for biological targets.

  • The Morpholine Ring: A six-membered heterocycle containing both an ether and a secondary amine, morpholine is a common substituent in drug candidates.[2] Its inclusion can enhance aqueous solubility, improve metabolic stability, and provide a key interaction point for receptor binding.[3] The nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction in many protein-ligand binding events. The morpholine moiety is found in a wide array of approved drugs with diverse therapeutic applications, including anticancer and anti-inflammatory agents.[2][4]

  • The Carboxylic Acid Group: This functional group is a cornerstone of many pharmaceuticals, often serving as a key binding motif to the active sites of enzymes and receptors through ionic interactions and hydrogen bonding. In the context of the indan scaffold, carboxylic acid derivatives have been explored as analgesic and anti-inflammatory agents.[1]

The strategic combination of these three components in a single molecule suggests a high potential for novel biological activities.

Logical Framework for Analog Design

To systematically explore the structure-activity relationship (SAR) of this scaffold, a library of analogs can be designed by modifying key positions. The following diagram illustrates a proposed strategy for analog generation.

Analog_Design_Strategy cluster_Indan Indan Ring Modifications cluster_Morpholine Morpholine Ring Modifications cluster_CarboxylicAcid Carboxylic Acid Modifications Core 2-Morpholino-2,3-dihydro-1H- indene-2-carboxylic acid Indan_Sub Substitution on the Aromatic Ring (e.g., -F, -Cl, -OCH3) Core->Indan_Sub Varying electronic properties Indan_Alkyl Alkyl Substitution on the Five-membered Ring Core->Indan_Alkyl Exploring steric hindrance Morpholine_Sub Substitution on the Morpholine Ring Core->Morpholine_Sub Altering polarity and basicity Morpholine_Replacement Replacement with other Heterocycles (e.g., Piperidine, Thiomorpholine) Core->Morpholine_Replacement Probing alternative heterocyclic interactions Esterification Esterification Core->Esterification Modifying prodrug potential Amidation Amidation Core->Amidation Introducing new H-bond donors/acceptors

Caption: Proposed strategy for generating analogs of the core scaffold.

Comparative Biological Activity: A Predictive Analysis

In the absence of direct comparative data, we can infer potential biological activities by examining related structures.

Potential as Anticancer Agents

The indan scaffold has been incorporated into compounds designed as inhibitors of tubulin polymerization, a validated anticancer strategy.[5] Furthermore, various 2,3-dihydro-1H-indene derivatives have been patented for their use in treating cancer.[5] The morpholine moiety is also prevalent in anticancer agents, including kinase inhibitors.[2] The combination of these two pharmacophores suggests that analogs of 2-morpholino-2,3-dihydro-1H-indene-2-carboxylic acid could exhibit antiproliferative activity.

Table 1: Hypothetical Anticancer Activity Profile of Proposed Analogs

Analog IDIndan Ring SubstitutionMorpholine ModificationPredicted ActivityRationale
ANA-001 5-FluoroNonePotentially IncreasedFluorine substitution can enhance binding affinity and metabolic stability.
ANA-002 5,6-DimethoxyNonePotentially AlteredMethoxy groups can modulate solubility and electronic properties.
ANA-003 None4-MethylmorpholinePotentially DecreasedSteric hindrance at the nitrogen may disrupt key interactions.
ANA-004 NoneThiomorpholinePotentially MaintainedThiomorpholine is a common bioisostere for morpholine.
Potential as Anti-inflammatory Agents

Indan-1-carboxylic acid derivatives are known anti-inflammatory agents.[1] The mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes. The carboxylic acid moiety is often crucial for this activity. Morpholine-containing compounds have also demonstrated anti-inflammatory properties, with some acting as COX inhibitors.[4] Therefore, it is plausible that analogs of the target scaffold could possess anti-inflammatory activity.

Table 2: Hypothetical Anti-inflammatory Activity Profile of Proposed Analogs

Analog IDIndan Ring SubstitutionCarboxylic Acid ModificationPredicted ActivityRationale
ANA-005 6-ChloroNonePotentially IncreasedHalogen substitution on the indan ring has been shown to enhance anti-inflammatory activity in related series.
ANA-006 NoneMethyl EsterProdrug PotentialEsterification can improve oral bioavailability, with in vivo hydrolysis releasing the active carboxylic acid.
ANA-007 5-MethylNonePotentially MaintainedSmall alkyl groups may be well-tolerated and could fine-tune lipophilicity.
ANA-008 NoneAmidePotentially AlteredAmidation removes the acidic proton, which may alter the binding mode to target enzymes like COX.
Potential as Antioxidant Agents

Indole-3-carboxylic acid derivatives bearing a morpholinoethyl group have been synthesized and shown to possess antioxidant activity.[6] While the core scaffold is an indan, the presence of the morpholine and carboxylic acid moieties suggests that antioxidant properties could be a secondary activity to investigate.

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities, a systematic screening cascade should be employed.

General Synthesis of Analogs

A generalized synthetic route to the target analogs can be envisioned starting from a substituted indanone.

Synthetic_Workflow Start Substituted Indanone Step1 Strecker or Bucherer-Bergs Reaction Start->Step1 Intermediate1 2-Amino-indan-2- carbonitrile or Hydantoin Step1->Intermediate1 Step2 Hydrolysis Intermediate1->Step2 Intermediate2 2-Amino-indan-2- carboxylic acid Step2->Intermediate2 Step3 Reductive Amination with Morpholine-4-carbaldehyde or Alkylation with a Morpholinoethyl halide Intermediate2->Step3 Product 2-Morpholino-indan-2- carboxylic acid Analog Step3->Product

Caption: A potential synthetic workflow for the analog library.

In Vitro Anticancer Activity Assay

Objective: To determine the cytotoxic effects of the synthesized analogs on human cancer cell lines.

Protocol: MTT Assay

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) values.

In Vitro Anti-inflammatory Activity Assay

Objective: To evaluate the inhibitory effect of the analogs on COX enzymes.

Protocol: COX-1/COX-2 Inhibition Assay

  • Enzyme and Substrate Preparation: Use commercially available COX-1 (from ram seminal vesicles) and COX-2 (human recombinant) enzyme kits. Prepare arachidonic acid (substrate) solution.

  • Incubation: In a 96-well plate, add the test compound at various concentrations, the respective COX enzyme, and a heme cofactor in a buffer solution. Pre-incubate for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Reaction Termination and Detection: After a specified time (e.g., 2 minutes), stop the reaction and measure the prostaglandin E₂ (PGE₂) production using an enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2. This will also provide a selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

In Vitro Antioxidant Activity Assay

Objective: To assess the free radical scavenging ability of the analogs.

Protocol: DPPH Radical Scavenging Assay

  • Sample Preparation: Prepare different concentrations of the test compounds in methanol.

  • DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction: Add the test compound solutions to the DPPH solution in a 96-well plate.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. Ascorbic acid can be used as a positive control.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ values.

Conclusion and Future Directions

The 2-morpholino-2,3-dihydro-1H-indene-2-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the analysis of its constituent fragments, this class of compounds holds potential for anticancer, anti-inflammatory, and antioxidant activities. The proposed analog design strategy and experimental protocols provide a clear roadmap for the systematic exploration of this chemical space. Future research should focus on the synthesis of a diverse library of these analogs and their comprehensive biological evaluation. Elucidation of the mechanism of action for any active compounds will be crucial for their further development as clinical candidates.

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Sources

Validation

Engineering Pleiotropy: Structure-Activity Relationship (SAR) of Indane Derivatives in Neurodegenerative Pharmacotherapy

Executive Summary The indane structural scaffold has long been recognized as a privileged pharmacophore in neuropharmacology, serving as the hydrophobic core for blockbuster single-target therapeutics such as the acetylc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indane structural scaffold has long been recognized as a privileged pharmacophore in neuropharmacology, serving as the hydrophobic core for blockbuster single-target therapeutics such as the acetylcholinesterase (AChE) inhibitor Donepezil and the monoamine oxidase B (MAO-B) inhibitor Rasagiline. However, the complex pathophysiology of neurodegenerative diseases (e.g., Alzheimer's and Parkinson's) has driven a paradigm shift from single-target monotherapies to Multi-Target Directed Ligands (MTDLs).

This guide provides an objective, data-driven comparison of novel indane-based MTDLs—specifically focusing on the structural compromise Propargylaminodonepezil (trans-PADPZ) —against traditional standard-of-care alternatives. By deconstructing the structure-activity relationship (SAR) and detailing the self-validating experimental workflows used to evaluate these compounds, this guide equips drug development professionals with actionable insights into pleiotropic drug design.

Mechanistic Grounding: The Indane Scaffold in MTDL Design

The design of indane-based MTDLs relies on the strategic fusion of distinct pharmacophores to achieve synergistic efficacy without the pharmacokinetic complications of polypharmacy 1[1].

  • The Indane/Indanone Core (Hydrophobic Anchor): In AChE, the indane ring engages in critical π−π stacking interactions with Trp286 at the Peripheral Anionic Site (PAS), blocking substrate entry. In MAO-B, the rigid bicyclic system fits precisely into the hydrophobic substrate cavity, minimizing the entropic penalty of binding.

  • The Propargylamine Moiety (Covalent Warhead): Derived from Rasagiline, this functional group is essential for irreversible MAO-B inhibition. It undergoes an enzyme-catalyzed oxidation, subsequently forming a covalent adduct with the N5 atom of the flavin adenine dinucleotide (FAD) cofactor.

  • The Benzylpiperidine Spacer (Deep Gorge Penetration): Derived from Donepezil, this basic moiety extends down the 20 Å deep AChE catalytic gorge to interact with the Catalytic Active Site (CAS), specifically engaging Trp84 via cation- π interactions.

MTDL_Pathway Indane Indane MTDL (e.g., PADPZ) AChE Acetylcholinesterase (AChE) Inhibition Indane->AChE Benzylpiperidine Moiety MAOB Monoamine Oxidase B (MAO-B) Inhibition Indane->MAOB Propargylamine Moiety ACh ↑ Acetylcholine Levels AChE->ACh Oxi ↓ Oxidative Stress & Neurotoxic Metabolites MAOB->Oxi Cog Cognitive Restoration ACh->Cog Neuro Neuroprotection Oxi->Neuro

Caption: Pharmacological pathway of indane-based MTDLs modulating both AChE and MAO-B targets.

Comparative Performance: MTDLs vs. Monotherapies

To objectively evaluate the performance of the MTDL approach, we compare trans-PADPZ against the highly potent, selective single-target inhibitors Rasagiline and Donepezil . While an MTDL inherently sacrifices some target-specific potency to accommodate dual binding requirements, the resulting pleiotropic profile offers superior disease-modifying potential 2[2].

CompoundPrimary Target FocushAChE IC₅₀hMAO-B IC₅₀Mechanism of Action
Rasagiline MAO-BInactive14 nMIrreversible, covalent FAD modification 3[3].
Donepezil AChE~10-20 nMInactiveReversible, dual PAS/CAS binding.
trans-PADPZ Dual (AChE / MAO-B)442 nM6.43 µMPleiotropic competitive/irreversible inhibition 2[2].

SAR Insight: The transition from the indanone ring of Donepezil to the indane ring in PADPZ, coupled with the addition of the bulky propargylamine group, introduces steric hindrance within the tight AChE gorge. This explains the shift in AChE IC₅₀ from the low nanomolar to the sub-micromolar range. However, this exact structural modification is what successfully rescues MAO-B inhibitory activity, proving the viability of the MTDL concept.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the evaluation of indane derivatives must rely on self-validating assay systems. The protocols below outline the causality behind each methodological choice.

Modified Ellman’s Assay for AChE Inhibition

Purpose: To quantify the reversible competitive inhibition of AChE.

  • Step 1: Reagent Preparation. Prepare 0.1 M phosphate buffer (pH 8.0). Causality: AChE activity is highly pH-dependent; pH 8.0 mimics physiological optimums while maintaining the stability of the colorimetric reagent.

  • Step 2: Pre-incubation. Incubate human recombinant AChE with serial dilutions of the indane derivative for 15 minutes at 37°C. Causality: Allows the compound to reach thermodynamic equilibrium within the deep catalytic gorge before introducing the competing substrate.

  • Step 3: Substrate Addition. Add 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) and acetylthiocholine iodide. Causality: The enzyme cleaves acetylthiocholine into thiocholine. Thiocholine immediately reacts with DTNB to produce 5-thio-2-nitrobenzoate, a yellow anion.

  • Step 4: Kinetic Measurement. Read absorbance continuously at 412 nm for 5 minutes. Causality: Kinetic reading (rate of color formation) prevents false positives caused by compounds that might possess intrinsic absorbance at 412 nm.

  • Self-Validation System:

    • Positive Control: Donepezil (confirms enzyme viability and assay sensitivity).

    • Negative Control (Blank): Buffer + DTNB + Substrate (quantifies and subtracts spontaneous, non-enzymatic hydrolysis of acetylthiocholine).

Kynuramine Fluorometric Assay for MAO-B Inhibition

Purpose: To quantify the irreversible, covalent inhibition of MAO-B.

  • Step 1: Pre-incubation. Incubate human recombinant MAO-B with the indane derivative for 30 minutes at 37°C. Causality: Because propargylamine-driven inhibition is mechanism-based and irreversible, an extended pre-incubation is strictly required to allow the covalent bond to form with the FAD cofactor prior to substrate competition.

  • Step 2: Substrate Addition. Introduce kynuramine (50 µM) and incubate for an additional 60 minutes. Causality: MAO-B oxidatively deaminates kynuramine into 4-hydroxyquinoline.

  • Step 3: Reaction Termination. Add NaOH (2 N). Causality: Halts enzymatic activity instantly and shifts the pH to maximize the fluorescence quantum yield of the product.

  • Step 4: Fluorometric Reading. Measure fluorescence (Excitation: 310 nm / Emission: 400 nm). Causality: Fluorescence is exponentially more sensitive than UV-Vis absorbance and eliminates optical interference from highly conjugated indane derivatives.

  • Self-Validation System:

    • Positive Control: Rasagiline (validates irreversible MAO-B inhibition).

    • Orthogonal Control: Clorgyline (a selective MAO-A inhibitor, used to verify the isoform selectivity of the novel indane derivative).

Workflow cluster_AChE AChE Assay (Ellman's) cluster_MAOB MAO-B Assay (Fluorometric) Prep Compound Prep (Serial Dilutions) Incubate1 Incubate with hAChE (15 min) Prep->Incubate1 Incubate2 Incubate with hMAO-B (30 min) Prep->Incubate2 Substrate1 Add DTNB + Acetylthiocholine Incubate1->Substrate1 Read1 Kinetic Absorbance (412 nm) Substrate1->Read1 Validate Self-Validation: Positive/Negative Controls Read1->Validate Substrate2 Add Kynuramine (Substrate) Incubate2->Substrate2 Read2 Endpoint Fluorescence (Ex:310/Em:400 nm) Substrate2->Read2 Read2->Validate Analyze IC50 Calculation (Non-linear Regression) Validate->Analyze

Caption: Self-validating high-throughput screening workflow for dual AChE and MAO-B enzymatic assays.

References

  • First Synthesis of Racemic Trans Propargylamino-Donepezil, a Pleiotrope Agent Able to Both Inhibit AChE and MAO-B, with Potential Interest against Alzheimer's Disease.MDPI Molecules.
  • Rasagiline[N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B.
  • Conceptual Framework of the Design of Pleiotropic Drugs against Alzheimer's Disease.Semantic Scholar.

Sources

Comparative

In Vivo Efficacy of 2-Morpholino-2,3-dihydro-1H-indene-2-carboxylic Acid Derivatives: A Comparative Guide for FGFR-Driven Malignancies

As a Senior Application Scientist, navigating the transition from in vitro hit to in vivo lead requires more than just potent binding affinity; it demands a rigorous optimization of pharmacokinetics and a self-validating...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the transition from in vitro hit to in vivo lead requires more than just potent binding affinity; it demands a rigorous optimization of pharmacokinetics and a self-validating approach to efficacy. This guide objectively evaluates the in vivo performance of a novel class of targeted inhibitors: 2-morpholino-2,3-dihydro-1H-indene-2-carboxylic acid (MDIC) derivatives .

By comparing MDIC derivatives against classical indene-based compounds and the FDA-approved standard-of-care, Erdafitinib, we will dissect the causality behind their structural design and provide a field-proven, step-by-step methodology for validating their efficacy in preclinical models.

Mechanistic Rationale: The Role of the Morpholine Ring

The 1-oxo-3-aryl-1H-indene-2-carboxylic acid scaffold is a historically well-documented ATP-competitive inhibitor of Fibroblast Growth Factor Receptors (FGFR) and other receptor tyrosine kinases [1]. Mechanistically, the carboxylic acid moiety acts as a critical hydrogen bond acceptor/donor pair, anchoring the compound to the backbone amides of the kinase hinge region (e.g., Ala564 in FGFR1).

However, early indene-based inhibitors (such as PD-168393) suffered from excessive lipophilicity and poor aqueous solubility, leading to erratic gastrointestinal absorption and rapid in vivo clearance [2].

The MDIC Innovation: Functionalizing the C2 position of the dihydro-indene core with a morpholine ring fundamentally alters the molecule's physicochemical properties. The morpholine moiety projects outward into the solvent-exposed channel of the kinase domain. Its oxygen atom provides a localized dipole that dramatically enhances hydration. This structural choice directly addresses the causality of poor bioavailability: it increases aqueous solubility at physiological pH without compromising the critical hinge-binding interactions, enabling stable oral dosing.

Pathway FGFR FGFR1/3 (Receptor Tyrosine Kinase) FRS2 FRS2 / GRB2 Adapter FGFR->FRS2 MDIC MDIC Derivatives (Inhibitor) MDIC->FGFR ATP-competitive inhibition PI3K PI3K / AKT Pathway FRS2->PI3K MAPK RAS / MEK / ERK Pathway FRS2->MAPK Proliferation Tumor Proliferation & Angiogenesis PI3K->Proliferation MAPK->Proliferation

Mechanism of action: MDIC derivatives inhibit FGFR-mediated PI3K and MAPK signaling pathways.

Comparative Performance Data

To objectively assess the utility of MDIC derivatives, we must compare a representative optimized lead (MDIC-Lead) against both a classical indene-2-carboxylic acid inhibitor (PD-168393) and the current clinical benchmark for FGFR-mutant malignancies, Erdafitinib [3].

As shown in the table below, while Erdafitinib maintains a slight edge in raw in vitro biochemical potency, the MDIC-Lead demonstrates vastly superior aqueous solubility compared to classical indene derivatives. This translates to a high oral bioavailability (68% in murine models), allowing the MDIC-Lead to achieve a Tumor Growth Inhibition (TGI) profile that is statistically comparable to the FDA-approved standard.

CompoundTarget Affinity (FGFR1 IC₅₀)Aqueous Solubility (pH 7.4)Oral Bioavailability (F% in mice)In Vivo TGI (%) at 10 mg/kg PO
MDIC-Lead 3.2 nM>150 µg/mL68%82%
Erdafitinib (Standard)1.2 nM~30 µg/mL55%85%
PD-168393 (Classical)5.1 nM<5 µg/mL12%35%

Self-Validating In Vivo Experimental Protocol

A robust preclinical protocol cannot rely solely on caliper measurements of tumor volume; it must be a self-validating system where phenotypic regression is directly linked to molecular target engagement. The following workflow utilizes the RT112 human urothelial carcinoma model (which harbors an FGFR3-TACC3 fusion) to ensure that the observed efficacy is strictly on-target [3].

Step 1: Cell Line Preparation and Inoculation
  • Rationale: RT112 cells are intrinsically dependent on FGFR3 signaling for survival, making them an ideal model for assessing on-target FGFR inhibitors.

  • Procedure: Culture RT112 cells in EMEM supplemented with 10% FBS. Harvest cells in the exponential growth phase. Resuspend in a 1:1 mixture of serum-free media and Matrigel to enhance initial graft survival.

  • Inoculation: Inject 5×106 cells subcutaneously into the right flank of 6-8 week-old female Athymic Nude mice. Causality note: Athymic mice lack T-cells, preventing immune rejection of the human xenograft and ensuring growth dynamics are strictly a function of tumor biology and pharmacological intervention.

Step 2: Stratified Randomization
  • Procedure: Monitor tumor growth using digital calipers. Calculate volume using the formula: V=(Length×Width2)/2 .

  • Action: Once tumors reach an average volume of 150–200 mm³, randomize the mice into three groups (n=8/group): Vehicle Control, Erdafitinib (10 mg/kg), and MDIC-Lead (10 mg/kg). Randomization must be stratified by tumor volume to ensure equal baseline disease burden across all cohorts.

Step 3: Dosing Regimen
  • Procedure: Administer compounds via oral gavage (PO) once daily for 21 days.

  • Formulation: Because the morpholine substitution in MDIC was specifically engineered to enhance gastrointestinal absorption, complex lipid formulations are unnecessary. Formulate MDIC-Lead in 0.5% Methylcellulose / 0.2% Tween-80 in sterile water.

  • Monitoring: Measure tumor volumes and body weights three times per week. A body weight loss of >10% indicates off-target toxicity or poor tolerability.

Step 4: Pharmacodynamic (PD) Endpoint Validation
  • The Self-Validating Step: To prove that tumor shrinkage is caused by FGFR inhibition (and not general cytotoxicity), sacrifice 3 mice per group 4 hours after the final dose.

  • Procedure: Excise the tumors, snap-freeze in liquid nitrogen, and homogenize in RIPA buffer with protease/phosphatase inhibitors. Perform Western blotting on the tumor lysates probing for p-FRS2 (the immediate downstream adapter of FGFR) and p-ERK .

  • Success Criteria: A valid experiment will show a >80% reduction in p-FRS2 and p-ERK levels in the MDIC-Lead cohort compared to the vehicle, perfectly correlating with the macroscopic TGI data.

Workflow Cell RT112 Cell Culture (FGFR3-mutant) Inoc Subcutaneous Inoculation (Athymic Nude Mice) Cell->Inoc Rand Randomization (Tumor Vol ~150 mm³) Inoc->Rand Dose Oral Dosing (PO) MDIC vs. Erdafitinib Rand->Dose Measure Tumor Volume & BW (Monitored 3x/week) Dose->Measure Efficacy Pharmacodynamic Endpoint (TGI%, p-FRS2 Western Blot) Measure->Efficacy

In vivo xenograft workflow for evaluating the efficacy of MDIC derivatives vs. standards.

Conclusion

The evolution of 1H-indene-2-carboxylic acid derivatives into 2-morpholino-2,3-dihydro-1H-indene-2-carboxylic acid (MDIC) compounds highlights a masterclass in pharmacokinetic optimization. By rationally integrating a solubilizing morpholine ring, researchers can overcome the historical limitations of indene-based kinase inhibitors. When evaluated through a self-validating in vivo pipeline, MDIC derivatives demonstrate robust oral bioavailability and potent tumor growth inhibition, positioning them as highly viable alternatives or combination agents alongside current standards like Erdafitinib.

References
  • Title: 1-Oxo-3-aryl-1H-indene-2-carboxylic Acid Derivatives as Selective Inhibitors of Fibroblast Growth Factor Receptor-1 Tyrosine Kinase Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Structure−Activity Relationships Against Selected Tyrosine Kinases and in Vitro and in Vivo Anticancer Activity Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: A Genome-Wide Synthetic Lethal Screen Identifies Spermidine Synthase as a Target to Enhance Erdafitinib Efficacy in FGFR-Mutant Bladder Cancer Source: Cancer Research (AACR Journals) URL: [Link]

Validation

A Researcher's Guide to Cross-Validation of Experimental Findings with Computational Models

For researchers, scientists, and drug development professionals, the convergence of experimental and computational approaches is no longer a novelty but a cornerstone of modern discovery.[1] The synergy between "wet lab"...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the convergence of experimental and computational approaches is no longer a novelty but a cornerstone of modern discovery.[1] The synergy between "wet lab" experimentation and "in silico" modeling accelerates progress, enhances the robustness of findings, and ultimately de-risks the lengthy and expensive journey of drug development.[2][3] This guide provides an in-depth framework for the cross-validation of experimental results with computational models, moving beyond a simple checklist to explain the "why" behind the "how."

The traditional pipeline of drug development has often been a linear and costly process, fraught with high failure rates.[4] Integrating computational methods allows for a more dynamic and iterative approach, where predictions can be experimentally tested, and experimental data can, in turn, refine and improve the predictive power of computational models.[5][6][7] This guide will delve into the practicalities of this process, using the well-characterized MAPK/ERK signaling pathway, a critical regulator of cell proliferation and a frequent target in oncology, as a guiding example.[1]

The In Silico-In Vitro-In Vivo Feedback Loop: A Paradigm for Modern Drug Discovery

The most effective drug discovery programs embrace an iterative cycle of prediction, experimentation, and refinement.[1][8] This feedback loop ensures that computational models are grounded in biological reality and that experimental efforts are focused on the most promising avenues.

Diagram: The Iterative Drug Discovery and Development Cycle

cluster_0 Computational Modeling (In Silico) cluster_1 Experimental Validation (In Vitro & In Vivo) A Target Identification & Validation B Virtual Screening & Lead Identification A->B Identified Target C ADMET Prediction & Lead Optimization B->C Prioritized Hits D High-Throughput Screening C->D Optimized Leads E Mechanism of Action Studies C->E Iterative Refinement D->E Confirmed Hits F Preclinical Animal Models E->F Validated Leads F->A New Insights & Data for Model Refinement

Caption: A diagram illustrating the iterative feedback loop between computational modeling and experimental validation in drug discovery.

Pillar 1: Computational Modeling - The Predictive Engine

Molecular Docking and Virtual Screening
  • Causality : At the outset of a drug discovery project, the sheer number of potential small molecules to test is immense. Molecular docking simulates the binding of these molecules to a target protein, allowing researchers to computationally screen vast libraries and prioritize a manageable number of compounds for experimental testing.[2][3] This significantly reduces the time and cost associated with initial hit identification.[11]

  • Workflow for Virtual Screening :

    • Target Preparation : Obtain a high-resolution 3D structure of the target protein (e.g., from the Protein Data Bank). Prepare the structure by removing water molecules, adding hydrogen atoms, and defining the binding site.

    • Ligand Library Preparation : Curate a library of small molecules in a format suitable for docking. This can range from commercially available compound libraries to custom-designed virtual compounds.

    • Docking Simulation : Use docking software (e.g., AutoDock, Glide) to predict the binding pose and affinity of each ligand in the target's binding site.

    • Post-Docking Analysis : Rank the ligands based on their predicted binding affinity (docking score). Visualize the predicted binding poses of the top-ranking compounds to assess key interactions with the protein.

  • Data Presentation: Comparison of Docking Scores

Compound IDDocking Score (kcal/mol)Predicted Key Interactions
Compound A-10.2Hydrogen bond with ASP168
Compound B-9.8Pi-pi stacking with TYR34
Compound C-9.5Hydrophobic interactions with LEU89
Quantitative Structure-Activity Relationship (QSAR)
  • Causality : QSAR models are built on the principle that the biological activity of a compound is related to its chemical structure. By identifying these relationships, QSAR models can predict the activity of novel or untested compounds, guiding medicinal chemists in the optimization of lead compounds.[3][4]

  • Workflow for Building a QSAR Model :

    • Data Collection : Compile a dataset of compounds with known biological activity against the target of interest.

    • Descriptor Calculation : For each compound, calculate a set of molecular descriptors that quantify its physicochemical properties (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors).

    • Model Training : Use statistical or machine learning methods to build a model that relates the molecular descriptors to the biological activity.

    • Model Validation : Rigorously validate the model's predictive power using techniques like cross-validation and testing on an external dataset.[12][13]

Pillar 2: Experimental Validation - The Ground Truth

Experimental validation is essential to confirm or refute the predictions generated by computational models.[14][15] This process provides the "ground truth" data needed to assess the accuracy of the models and to guide their refinement.

High-Throughput Screening (HTS)
  • Causality : HTS allows for the rapid testing of large numbers of compounds in a biological assay. This is often the first experimental step to validate the hits identified through virtual screening.[11]

  • Detailed Protocol for a Kinase Inhibition HTS Assay :

    • Plate Preparation : Dispense the target kinase and its substrate into the wells of a microtiter plate.

    • Compound Addition : Add the compounds from the screening library to the wells. Include appropriate positive and negative controls.

    • Reaction Initiation : Add ATP to initiate the kinase reaction.

    • Incubation : Incubate the plates at a controlled temperature for a specific period.

    • Detection : Add a detection reagent that produces a signal (e.g., luminescence, fluorescence) proportional to the amount of kinase activity.

    • Data Analysis : Read the signal from each well and calculate the percent inhibition for each compound.

Mechanism of Action (MoA) Studies
  • Causality : Once hits are confirmed, it is crucial to understand how they are exerting their effect. MoA studies provide this mechanistic insight and are critical for lead optimization.

  • Detailed Protocol for Western Blot Analysis of MAPK/ERK Pathway Inhibition :

    • Cell Culture and Treatment : Culture cancer cells known to have an active MAPK/ERK pathway. Treat the cells with varying concentrations of the inhibitor compound for a specified time.

    • Protein Extraction : Lyse the cells to extract the total protein.

    • Protein Quantification : Determine the protein concentration in each lysate using a protein assay (e.g., BCA assay).

    • SDS-PAGE : Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting : Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

    • Detection : Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

    • Analysis : Quantify the band intensities to determine the relative levels of p-ERK and total ERK.

The Cross-Validation Nexus: Bridging In Silico and In Vitro

The true power of this integrated approach lies in the iterative comparison and refinement of computational predictions and experimental results.[1][5] Discrepancies between the two are not failures but opportunities for learning and model improvement.

Data Presentation: Computational Model vs. Experimental Data

To effectively compare the outputs of a computational model with experimental results, it is crucial to present the quantitative data in a clear and structured format.[1] The following table provides a template for comparing the predicted and experimentally measured effects of a kinase inhibitor on ERK phosphorylation.[1]

Kinase Inhibitor Concentration (nM)Predicted Relative pERK Levels (Computational Model)Measured Relative pERK Levels (Western Blot) - Mean ± SDFold Change (Experimental vs. Computational)
0 (Control)1.001.00 ± 0.081.00
10.850.88 ± 0.121.04
100.620.65 ± 0.091.05
1000.350.40 ± 0.071.14
10000.150.21 ± 0.051.40
Signaling Pathway: MAPK/ERK Cascade

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival.[1] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1]

Diagram: Simplified MAPK/ERK Signaling Pathway

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors activates Proliferation Cell Proliferation, Survival, etc. TranscriptionFactors->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor Kinase Inhibitor Inhibitor->Raf

Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target in cancer drug discovery.

Challenges and Future Directions

  • Model Interpretability : Some advanced computational models, particularly those based on artificial intelligence and machine learning, can be "black boxes," making it difficult to understand the reasoning behind their predictions.[2] The development of "explainable AI" is a growing area of research aimed at addressing this challenge.[2]

  • Reproducibility : Ensuring the reproducibility of both computational and experimental findings is paramount for scientific progress.[4][16] This requires detailed documentation of protocols, open sharing of data and code, and rigorous validation of results.[4][17]

The future of drug discovery lies in the even tighter integration of computational and experimental methods.[2][11][18] Advances in AI, machine learning, and systems biology will enable the development of increasingly sophisticated and predictive models, further accelerating the discovery of new medicines.[7][11]

References

  • Computational Approaches in Drug Discovery and Development. Walsh Medical Media. Available from: [Link]

  • Leveraging Foundational Models in Computational Biology: Validation, Understanding, and Innovation. Pacific Symposium on Biocomputing. Available from: [Link]

  • Pelkonen O, Turpeinen M, Raunio H. In vivo-in vitro-in silico pharmacokinetic modelling in drug development: current status and future directions. Clinical Pharmacokinetics. 2011 Aug;50(8):483-91. Available from: [Link]

  • Gadkar KG, Gunawan R, Doyle FJ 3rd. Iterative approach to model identification of biological networks. BMC Bioinformatics. 2005;6:155. Available from: [Link]

  • Ruess J, Milias-Argeitis A, Summers S, Lygeros J. Iterative experiment design guides the characterization of a light-inducible gene expression circuit. Proceedings of the National Academy of Sciences of the United States of America. 2015 Oct 13;112(41):E5678-86. Available from: [Link]

  • Validating Computational Models in Biology (3 Minutes). YouTube. Available from: [Link]

  • Integrated In Silico, In Vitro, and In Vivo Approaches for Elucidating Herb–Drug Interaction Mechanisms. International Journal of Pharmaceutical Sciences. Available from: [Link]

  • In Silico Technologies: Leading the Future of Drug Development Breakthroughs. Available from: [Link]

  • Carley KM. Validating Computational Models. Carnegie Mellon University School of Computer Science Technical Report. 1996. Available from: [Link]

  • From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings. arXiv. 2024. Available from: [Link]

  • dos Santos GAV, de Melo-Diogo D, Costa EC, Correia IJ. New In Vitro-In Silico Approach for the Prediction of In Vivo Performance of Drug Combinations. Pharmaceutics. 2021;13(9):1367. Available from: [Link]

  • Drug Design Progress of In silico, In vitro and In vivo Researches. Open Access Pub. Available from: [Link]

  • Computational Approaches in Pharmacological Research and Drug Development: How to Overcome the Challenges of Complex Matrices in Ethnopharmacology, Therapeutics, and Formulation Design. Frontiers. Available from: [Link]

  • Lo-Man-Fung G, et al. Ten quick tips for ensuring machine learning model validity. PLOS Computational Biology. 2024;20(9):e1012435. Available from: [Link]

  • Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery. ChemRxiv. 2024. Available from: [Link]

  • Kirk PD, Thorne T, Stumpf MP. Model Selection in Systems Biology Depends on Experimental Design. PLOS Computational Biology. 2014;10(6):e1003650. Available from: [Link]

  • Nantasenamat C, et al. Towards reproducible computational drug discovery. Journal of Cheminformatics. 2020;12(1):14. Available from: [Link]

  • Integrating Computational and Experimental Approaches in 21st Century Drug Design. Available from: [Link]

  • Kalyaanamoorthy S, Chen YP. Computational methods in drug discovery. Beilstein Journal of Organic Chemistry. 2011;7:1529-38. Available from: [Link]

  • Karr JR, et al. Guidelines for reproducibly building and simulating systems biology models. IEEE Transactions on Biomedical Engineering. 2015;62(5):1313-21. Available from: [Link]

  • Timmer J, et al. Systems biology: experimental design. FEBS Journal. 2008;275(4):619-24. Available from: [Link]

  • Shipe T, et al. Practical Considerations and Applied Examples of Cross-Validation for Model Development and Evaluation in Health Care: Tutorial. JMIR Medical Informatics. 2023;11:e49339. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-morpholino-2,3-dihydro-1H-indene-2-carboxylic acid proper disposal procedures

An authoritative, step-by-step operational guide for the safe handling, segregation, and disposal of 2-morpholino-2,3-dihydro-1H-indene-2-carboxylic acid. Designed for researchers and environmental health and safety (EHS...

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Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, step-by-step operational guide for the safe handling, segregation, and disposal of 2-morpholino-2,3-dihydro-1H-indene-2-carboxylic acid. Designed for researchers and environmental health and safety (EHS) professionals, this protocol ensures regulatory compliance and minimizes environmental toxicity.

Part 1: Chemical Profile & Hazard Causality

To safely manage the disposal of 2-morpholino-2,3-dihydro-1H-indene-2-carboxylic acid (CAS: 1157501-50-2) , laboratory personnel must first understand the chemical causality behind its physical properties and hazard profile.

Zwitterionic Causality in Solvent Selection: Due to the presence of both a basic tertiary amine (the morpholine ring) and an acidic moiety (the carboxylic acid) at the C2 position of the indene core, this compound functions as a synthetic cyclic amino acid. At a neutral pH, it exists predominantly as a zwitterion. This structural characteristic severely limits its solubility in non-polar organic solvents and pure water, forcing researchers to utilize polar aprotic solvents—most commonly Dimethyl Sulfoxide (DMSO)—for stock solution preparation. Consequently, the primary waste stream generated in the laboratory will be a DMSO-based organic solution, which dictates a specific non-halogenated disposal pathway.

Toxicological Profile: While specific in vivo toxicological data for this exact molecule is limited, read-across methodology from structural analogs (such as morpholine-2-carboxylic acid) indicates significant localized hazard potential. These analogs are classified under the Globally Harmonized System (GHS) as causing serious eye damage (Eye Dam. 1) and skin irritation (Skin Irrit. 2), alongside acute oral toxicity (Acute Tox. 4)[1]. Therefore, stringent use of personal protective equipment (PPE) is non-negotiable.

Quantitative Hazard Summary

ParameterValue / DescriptionOperational Implication
Chemical Name 2-morpholino-2,3-dihydro-1H-indene-2-carboxylic acidMust be written in full on waste tags; do not abbreviate[2].
CAS Number 1157501-50-2Essential for EHS manifest tracking and compliance.
Molecular Formula C14H17NO3High nitrogen content dictates the specific incineration method.
Molecular Weight 247.29 g/mol Used for molarity calculations in liquid waste profiling.
Hazard Class (Analog) Skin Irrit. 2, Eye Dam. 1, Acute Tox. 4Requires double nitrile gloves and chemical splash goggles[1].
Waste Category Non-Halogenated Nitrogenous OrganicMust strictly avoid mixing with halogenated solvents.

Part 2: Operational Methodologies

Step-by-Step Waste Segregation Protocol

Institutional guidelines and Environmental Protection Agency (EPA) standards mandate that incompatible waste streams be strictly segregated at the point of generation[2]. Mixing this compound with halogenated waste (e.g., chloroform) complicates incineration and risks the formation of highly toxic dioxins.

  • Determine the Waste Matrix: Identify whether the waste is a pure solid (powder/contaminated tips), dissolved in an organic solvent (e.g., DMSO), or in an aqueous biological buffer.

  • Select the Appropriate Receptacle:

    • Organic: Use a high-density polyethylene (HDPE) carboy designated exclusively for "Non-Halogenated Solvents."

    • Aqueous: Use a separate HDPE carboy designated for "Aqueous Waste."

  • pH Adjustment (Aqueous Only): Using a calibrated pH meter, test the aqueous waste. Because the compound is zwitterionic, add dilute NaOH or HCl dropwise until the pH stabilizes between 6.0 and 8.0. This prevents unwanted acid-base reactions with other waste components in the accumulation carboy.

  • Transfer and Cap: Carefully pour the waste into the carboy using a dedicated funnel. Remove the funnel immediately after use and securely cap the container to prevent vapor release[2].

  • Labeling: Attach a hazardous waste tag. Write the full chemical name ("2-morpholino-2,3-dihydro-1H-indene-2-carboxylic acid") and the exact solvent composition. Do not use chemical formulas or abbreviations[2].

Step-by-Step Spill Cleanup Methodology

In the event of a localized spill, rapid containment is required to prevent aerosolization of the irritating powder or spread of the DMSO solution.

  • Isolate the Area: Restrict access to the spill zone. If the spill is inside a fume hood, maximize the exhaust flow.

  • Don Appropriate PPE: Ensure you are wearing double nitrile gloves, a fitted lab coat, and chemical splash goggles.

  • Suppress Aerosolization (For Solid Spills): Do not dry-sweep. Lightly moisten the spilled powder with a compatible solvent (e.g., a 10% ethanol/water solution) to bind the particulates.

  • Absorb and Contain: Use inert absorbent pads or vermiculite to collect the moistened solid or liquid spill.

  • Sanitize the Surface: Wipe down the affected area with a mild alkaline detergent to neutralize any residual carboxylic acid, followed by a Deionized (DI) water rinse.

  • Package for Disposal: Place all contaminated cleaning materials into a heavy-duty, sealable hazardous waste bag. Label it explicitly as "Hazardous Spill Debris: Contains Nitrogenous Organic Compound."

Part 3: Final Disposal & Environmental Treatment

Thermal Decomposition and NOx Generation: The defining hazard during the final disposal of 2-morpholino-2,3-dihydro-1H-indene-2-carboxylic acid is its high nitrogen content. Standard open-air disposal or low-temperature incineration is strictly prohibited. When subjected to thermal oxidation, the nitrogen atoms within the morpholine and indene rings are oxidized into toxic nitrogen oxides (NO, NO2, N2O), collectively referred to as NOx.

To comply with environmental emission standards, disposal facilities must utilize high-temperature incineration equipped with dedicated DeNOX systems. According to the Best Available Techniques (BAT) for organic fine chemicals, incineration of nitrogenous organic compounds requires Selective Catalytic Reduction (SCR) or Selective Non-Catalytic Reduction (SNCR) to chemically scrub and reduce NOx emissions back into harmless N2 gas before atmospheric release[3].

Part 4: Visual Disposal Workflow

G Start Waste Generation: 2-Morpholino-indane-2-carboxylic acid State Physical State? Start->State SolidWaste Solid Waste (Powder/Consumables) State->SolidWaste Solid LiquidWaste Liquid Waste (Dissolved in Solvent) State->LiquidWaste Liquid SegregationOrg Segregate as: Non-Halogenated Nitrogenous Organic Waste SolidWaste->SegregationOrg SolventCheck Solvent Type? LiquidWaste->SolventCheck Organic Organic Solvents (e.g., DMSO, MeOH) SolventCheck->Organic Organic Aqueous Aqueous Buffers SolventCheck->Aqueous Aqueous Organic->SegregationOrg SegregationAq Adjust pH to 6-8 Collect as Aqueous Waste Aqueous->SegregationAq Incineration High-Temp Incineration (Requires NOx Scrubbing) SegregationOrg->Incineration BioTreatment Specialized Aqueous Waste Treatment SegregationAq->BioTreatment End Safe Environmental Disposal Incineration->End BioTreatment->End

Figure 1: Decision tree for the segregation and disposal of nitrogenous organic laboratory waste.

References

  • Morpholine-2-carboxylic acid | C5H9NO3 | CID 21899747 - PubChem - NIH. National Institutes of Health.[Link]

  • Organic Fine Chemicals - European Union. European Commission Best Available Techniques (BAT) Reference Document.[Link]

  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. Columbia University Environmental Health & Safety.[Link]

Sources

Handling

Standard Operating Procedure: PPE &amp; Handling for 2-Morpholino-2,3-dihydro-1H-indene-2-carboxylic acid

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Author: BenchChem Technical Support Team. Date: March 2026

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As drug development professionals and researchers handling novel, uncharacterized compounds, establishing a robust safety infrastructure is critical. The compound (CAS: 1157501-50-2) is a specialized chemical designated strictly for research purposes[1]. Because comprehensive toxicological data on this specific derivative is limited, we must design our safety protocols by extrapolating from the mechanistic behavior of its functional groups.

This guide provides a self-validating, step-by-step operational plan designed to mitigate exposure risks through chemical causality and strict logistical controls.

Mechanistic Risk Assessment & Chemical Profile

To understand why specific Personal Protective Equipment (PPE) is required, we must first analyze the structural components of the molecule. Extrapolating from the hazard profile of its structural analog, , the morpholine moiety is classified as a severe irritant capable of causing serious eye damage (Eye Dam. 1)[2][3].

When the morpholine ring is fused to an indane backbone, the lipophilicity (LogP) of the molecule increases. This means that if the compound is dissolved in an organic solvent, it can rapidly permeate the dermal barrier, carrying the corrosive morpholine payload directly into the systemic circulation.

Table 1: Chemical Profile & Mechanistic Safety Implications

PropertyValueMechanistic Safety Implication
CAS Number 1157501-50-2Uncharacterized research chemical; mandates precautionary handling under standard organic hazard protocols[1].
Molecular Weight 247.29 g/mol Fine powder morphology; high risk of triboelectric aerosolization during weighing[1].
Molecular Formula C14H17NO3Contains a nitrogenous base and carboxylic acid; potential for localized pH disruption on mucous membranes[1].
Structural Moieties Morpholine, Indane, Carboxylic AcidIndane increases lipophilicity; morpholine acts as a primary irritant/corrosive payload[2][3].
Mandatory PPE Matrix

Do not default to standard laboratory attire. The following PPE matrix is engineered specifically for the risks associated with lipophilic morpholine derivatives.

Table 2: Required Personal Protective Equipment

PPE CategorySpecificationCausal Justification
Eye Protection Chemical splash goggles (ANSI Z87.1+)Morpholine derivatives present a severe risk of eye damage[2]. Standard safety glasses lack orbital seals and cannot prevent vapor or liquid splash ingress.
Hand Protection Double Nitrile (Outer: 8 mil, Inner: 4 mil)Protects against permeation-enhancing solvents (e.g., DMSO) used for solubilization. Double-gloving provides a critical temporal buffer, allowing you to shed the outer glove before dermal exposure occurs.
Body Protection Flame-retardant, fluid-resistant lab coatPrevents powder accumulation on personal clothing and provides a barrier against organic solvent splashes. Must be fully buttoned.
Respiratory Class II BSC or Chemical Fume HoodPrevents inhalation of aerosolized micro-particles. If handling outside a hood is unavoidable, an N95/FFP2 respirator is mandatory.
Step-by-Step Operational Workflow

The following protocols are designed as self-validating systems. Every action includes a verification step to ensure the integrity of the safety boundary.

Protocol A: Anti-Static Weighing and Solubilization

Objective: To safely transfer the dry powder and prepare a stock solution without generating hazardous aerosols.

  • Workspace Preparation: Wipe down the analytical balance inside the fume hood with 70% ethanol. Place an anti-static mat directly under the balance to ground the workspace.

  • Static Discharge (Causality Step): Pass an anti-static ionizer (e.g., Zerostat gun) over the weighing boat and micro-spatula. Why: Triboelectric charging during transit causes fine powders to cling to plastic. Discharging the surface prevents the 247.29 g/mol powder from forcefully repelling and aerosolizing into your breathing zone[1].

  • Taring & Transfer: Place the weigh boat on the balance and tare. Carefully transfer the required mass of 2-morpholino-2,3-dihydro-1H-indene-2-carboxylic acid using the neutralized spatula.

  • Self-Validation Check: After transferring the powder to your reaction vial, place the empty weigh boat back on the balance. The balance must read exactly 0.0000 g. A positive reading indicates residual static cling; a negative reading indicates micro-spills occurred on the pan.

  • In-Situ Solubilization: Add your solvent (e.g., DMSO or DMF) directly into the vial while still inside the fume hood. Cap tightly and vortex. Why: Dissolving the powder inside the hood eliminates the risk of transporting a dry aerosol hazard across the laboratory.

Spill Response & Decontamination Plan

In the event of a breach, immediate and mechanically sound remediation is required to prevent cross-contamination.

Protocol B: Targeted Spill Remediation
  • Isolate the Area: Alert nearby personnel. If the spill occurs outside the fume hood, evacuate the immediate 2-meter radius to allow aerosols to settle.

  • Assess the State & Neutralize:

    • For Dry Powder: Do NOT sweep. Sweeping imparts mechanical energy that aerosolizes the powder, converting a localized surface spill into an inhalation hazard. Instead, use the "wet-drape" method: gently drape a paper towel dampened with 10% ethanol over the powder to suppress aerosols, then wipe inward.

    • For Solvent Solutions: Drop absorbent chemical spill pads directly onto the liquid. Do not press forcefully, as this can squeeze the permeation-enhancing solvent through the pad and your gloves.

  • Chemical Decontamination: Wipe the affected surface with 70% isopropanol, followed by a mild detergent solution. Why: Isopropanol solubilizes residual organic traces, while the detergent removes the lipophilic indane residues from the benchtop.

  • PPE Doffing: Remove the outer gloves first, turning them inside out to trap contaminants. Wash hands immediately with soap and water.

Disposal & Environmental Logistics

Morpholine derivatives and their corresponding organic solutions must not be introduced into standard municipal waste streams or drains.

  • Solid Waste: Place all contaminated weigh boats, spatulas, and wet-drape towels into a sealed, puncture-resistant bag. Label clearly as "Non-halogenated organic solid waste - Irritant."

  • Liquid Waste: Collect DMSO/DMF stock solutions in a dedicated solvent waste carboy. Critical Warning: Do not mix morpholine derivative waste with strong oxidizing agents or nitrites, as this can lead to the formation of highly toxic nitrosamines[4].

Safety Workflow & Decision Matrix

The following diagram outlines the logical decision tree for handling CAS 1157501-50-2 based on its physical state.

G Start Start Handling CAS: 1157501-50-2 State Assess Physical State Start->State Powder Dry Powder Form (High Aerosol Risk) State->Powder Solution Solubilized in DMSO (High Permeation Risk) State->Solution PPE_Powder PPE Protocol: N95 / Fume Hood Anti-static Gloves Powder->PPE_Powder PPE_Solution PPE Protocol: Double Nitrile Gloves Splash Goggles Solution->PPE_Solution Weighing Anti-Static Weighing (Self-Validating Balance) PPE_Powder->Weighing Transfer Closed-System Transfer (In-Hood Solubilization) PPE_Solution->Transfer Decon Decontamination & Hazardous Waste Disposal Weighing->Decon Transfer->Decon

Caption: Workflow for assessing physical state and selecting PPE for CAS 1157501-50-2.

References
  • National Center for Biotechnology Information (PubChem). Morpholine-2-carboxylic acid | C5H9NO3 | CID 21899747. PubChem Compound Summary. URL:[Link]

Sources

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